6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
Description
Properties
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-4-6-3-9-1-2-11-5-7(9)8-6/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGZMWAWDNEWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=CN21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620464 | |
| Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623564-42-1 | |
| Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623564-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8H-Imidazo[2,1-c][1,4]oxazine-2-carboxaldehyde, 5,6-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis and characterization of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde"
An In-Depth Technical Guide to the Synthesis and Characterization of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. While specific literature on this exact molecule is sparse, its structural motif is present in a class of compounds explored for various therapeutic applications. The imidazo-oxazine core is a key pharmacophore, with related structures showing promise as antiviral, antiparasitic, and antitubercular agents.[2][3] This document outlines a proposed, chemically sound synthetic pathway, leveraging established organic chemistry principles for the construction of fused heterocyclic systems. Furthermore, it details a rigorous, multi-technique characterization workflow designed to unequivocally confirm the identity, structure, and purity of the target compound. This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic entities.
Introduction
The Imidazo[2,1-c][1][2]oxazine Scaffold: A Privileged Structure
The fusion of imidazole and oxazine rings creates the imidazo-oxazine scaffold, a heterocyclic system that has garnered considerable attention in drug discovery. The imidazole ring is a well-known bioisostere for various functional groups and a common feature in many pharmaceuticals, offering a unique combination of hydrogen bonding capabilities and metabolic stability. The oxazine ring introduces a three-dimensional conformation that can be crucial for specific binding interactions with biological targets. Derivatives of the isomeric imidazo[2,1-b][1][4]oxazine scaffold, for instance, have been identified as potent agents against multidrug-resistant tuberculosis.[2] The target molecule's core, the 6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine system, is noted for its utility as a key intermediate in the synthesis of complex molecules targeting RNA viruses and other pathogens.[3] The aldehyde functional group at the 2-position serves as a versatile chemical handle for further elaboration, allowing for the generation of diverse compound libraries for biological screening.
Profile of the Target Compound
6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde is a specific derivative of this important scaffold. Its fundamental properties, derived from chemical supplier data, are summarized below.
| Property | Value | Reference |
| CAS Number | 623564-42-1 | [3] |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| IUPAC Name | 6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde | |
| Canonical SMILES | C1COCC2=NC=C(N21)C=O | [5] |
| Appearance | Off-white to yellow solid (predicted) | [6] |
| Storage | 2-8°C, under inert gas | [3][6] |
Proposed Synthetic Strategy
Given the absence of a published, peer-reviewed synthesis for this specific target, we propose a logical and robust multi-step pathway. The strategy is grounded in well-established reactions for building fused heterocyclic systems, ensuring a high probability of success.
Retrosynthetic Analysis
The retrosynthetic approach deconstructs the target molecule into readily available starting materials. The primary disconnection is at the C-N and C-O bonds of the oxazine ring, tracing the molecule back to a substituted imidazole precursor. The aldehyde group is envisioned as being introduced via a formylation reaction.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on standard methodologies for similar heterocyclic syntheses. [4][7] Step 1: Synthesis of 1-(2-hydroxyethyl)-1H-imidazole-2-carbaldehyde
-
Materials & Setup:
-
1H-imidazole-2-carbaldehyde (1.0 eq)
-
2-Bromoethanol (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
-
Procedure:
-
To a solution of 1H-imidazole-2-carbaldehyde in anhydrous DMF, add anhydrous K₂CO₃.
-
Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.
-
Add 2-bromoethanol dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate as a viscous oil or solid.
-
Step 2: Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]o[1][2]xazine-2-carbaldehyde
-
Materials & Setup:
-
1-(2-hydroxyethyl)-1H-imidazole-2-carbaldehyde (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, cooled in an ice bath.
-
-
Procedure (Mitsunobu Conditions):
-
Dissolve 1-(2-hydroxyethyl)-1H-imidazole-2-carbaldehyde and PPh₃ in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD dropwise over 30 minutes, maintaining the temperature at 0 °C. The solution may turn from colorless to a yellow/orange color.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
-
Workup & Purification:
-
Remove the THF under reduced pressure.
-
Purify the crude residue directly by column chromatography on silica gel. The triphenylphosphine oxide byproduct is typically less polar than the desired product.
-
Combine the product-containing fractions and concentrate in vacuo to yield the final compound. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be performed for further purification.
-
Physicochemical and Spectroscopic Characterization
A systematic characterization workflow is essential to confirm the successful synthesis of the target molecule and assess its purity.
Predicted Spectroscopic Data
The following data are predicted based on the proposed structure and spectral data from analogous compounds. [7][8]
| Technique | Expected Observations | Rationale |
|---|---|---|
| ¹H NMR | δ 9.5-10.0 ppm (s, 1H): Aldehyde proton (-CHO).δ 7.0-7.5 ppm (s, 1H): Imidazole ring proton.δ 4.0-4.5 ppm (t, 2H): Methylene protons adjacent to nitrogen (-N-CH₂-).δ 3.8-4.2 ppm (t, 2H): Methylene protons adjacent to oxygen (-O-CH₂-). | The aldehyde proton is highly deshielded. The imidazole proton appears in the aromatic region. The two sets of methylene protons in the oxazine ring will appear as triplets due to coupling with each other. |
| ¹³C NMR | δ 180-190 ppm: Aldehyde carbonyl carbon.δ 140-150 ppm: Imidazole carbons (quaternary).δ 115-125 ppm: Imidazole C-H carbon.δ 60-70 ppm: Methylene carbon adjacent to oxygen (-O-CH₂-).δ 45-55 ppm: Methylene carbon adjacent to nitrogen (-N-CH₂-). | Carbonyl carbons are significantly downfield. Aromatic and heteroaromatic carbons appear in the mid-range. Aliphatic carbons attached to heteroatoms are observed in the upfield region. |
| IR (ATR) | ~1680 cm⁻¹ (strong): C=O stretch of the conjugated aldehyde.~1100-1200 cm⁻¹ (strong): C-O-C stretch of the ether in the oxazine ring.~2720, 2820 cm⁻¹ (weak): C-H stretch of the aldehyde (Fermi resonance). | These absorption bands are characteristic of the key functional groups present in the molecule. The exact positions can vary slightly based on the electronic environment. [1][7] |
| HRMS (ESI+) | [M+H]⁺: Calculated for C₇H₉N₂O₂⁺: 153.0658. Found: 153.065x ± 5 ppm. | High-resolution mass spectrometry provides the exact mass, which is a definitive method for confirming the elemental composition of the synthesized compound. [8]|
Conclusion
This guide presents a well-reasoned and actionable strategy for the synthesis and characterization of 6,8-Dihydro-5H-imidazo[2,1-c]o[1][2]xazine-2-carbaldehyde. By employing a two-step synthesis involving N-alkylation followed by an intramolecular cyclization, the target compound should be accessible from common starting materials. The outlined characterization workflow, utilizing NMR, MS, and IR spectroscopy, provides a robust system for verifying the molecular structure and ensuring the high purity required for subsequent applications in medicinal chemistry and drug development. The successful execution of this plan will provide valuable quantities of a versatile chemical intermediate, enabling further exploration of the promising biological activities associated with the imidazo-oxazine scaffold.
References
-
Al-Ajely, M. S., et al. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Medical Sciences, 4(9), 120-128. [Link]
-
Babu, H., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]
-
Shawali, A. S., et al. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c]T[1][2][8]riazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research, 40(1), 47-52. [Link]
-
de Oliveira, C. C. S., et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b]o[1][4]xazine Derivatives against Multidrug-Resistant Strains. ChemMedChem, 18(11), e202300015. [Link]
-
MySkinRecipes. (n.d.). 6,8-Dihydro-5H-imidazo[2,1-c]o[1][2]xazine-2-carbaldehyde. Retrieved January 18, 2026, from [Link]
-
Taşdemir, H. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry, 45(5), 1638-1648. [Link]
-
American Elements. (n.d.). 6,8-Dihydro-5H-imidazo[2,1-c]o[1][2]xazine-3-carbaldehyde. Retrieved January 18, 2026, from [Link]
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- 8. tsijournals.com [tsijournals.com]
Spectroscopic Characterization of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde: A Technical Guide
Introduction
6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of potential antiviral and antiparasitic agents.[1] Its fused bicyclic structure, comprising an imidazole and an oxazine ring, coupled with a reactive carbaldehyde group, makes it a versatile scaffold for the development of novel therapeutic molecules.[1] The precise elucidation of its molecular structure is paramount for ensuring the identity and purity of synthetic intermediates and final products in drug discovery pipelines.
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage data from structurally analogous compounds and predictive models to offer a robust interpretation of its anticipated spectral features. This approach provides researchers with a valuable reference for the characterization of this and related imidazo-oxazine derivatives.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde.
Caption: Chemical structure and atom numbering of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of related imidazo[1,2-a]pyridine and imidazo-oxazinone derivatives, the following ¹H and ¹³C NMR spectral data are predicted for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde.[2][3]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic proton on the imidazole ring, and the methylene protons of the oxazine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-aldehyde (CHO) | 9.5 - 10.0 | Singlet (s) | - |
| H-3 | 7.5 - 8.0 | Singlet (s) | - |
| H-5 (CH₂) | 4.5 - 5.0 | Triplet (t) | 6.0 - 7.0 |
| H-6 (CH₂) | 4.0 - 4.5 | Triplet (t) | 6.0 - 7.0 |
| H-8 (CH₂) | 4.2 - 4.7 | Singlet (s) | - |
Causality behind Predicted Shifts: The aldehydic proton is expected to be significantly deshielded, appearing at a high chemical shift due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect. The imidazole proton (H-3) will resonate in the aromatic region. The methylene protons of the oxazine ring (H-5 and H-6) are anticipated to appear as triplets due to coupling with each other, with chemical shifts influenced by the adjacent nitrogen and oxygen atoms. The H-8 methylene protons are predicted to be a singlet as they lack adjacent protons for coupling.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and the resonances of the imidazole and oxazine ring carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-aldehyde (CHO) | 185 - 195 |
| C-2 | 145 - 155 |
| C-8a | 140 - 150 |
| C-3 | 115 - 125 |
| C-5 | 65 - 75 |
| C-8 | 50 - 60 |
| C-6 | 40 - 50 |
Causality behind Predicted Shifts: The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing at the lowest field. The sp²-hybridized carbons of the imidazole ring (C-2, C-8a, and C-3) will resonate in the aromatic region. The sp³-hybridized carbons of the oxazine ring (C-5, C-8, and C-6) will appear at higher fields, with their chemical shifts influenced by the electronegativity of the neighboring nitrogen and oxygen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups within a molecule. The IR spectrum of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde is expected to be dominated by a strong absorption from the carbonyl group of the aldehyde.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2900 - 3100 | C-H (sp² and sp³) stretching | Medium |
| 2720 - 2820 | C-H (aldehyde) stretching | Medium, two bands |
| 1680 - 1700 | C=O (aldehyde) stretching | Strong |
| 1600 - 1650 | C=N (imidazole) stretching | Medium |
| 1400 - 1500 | C=C (imidazole) stretching | Medium |
| 1050 - 1150 | C-O-C (oxazine) stretching | Strong |
Rationale for Predicted Absorptions: The most prominent feature will be the strong C=O stretching vibration of the conjugated aldehyde, typically found between 1680-1700 cm⁻¹.[4] The presence of the aldehyde is further confirmed by the characteristic C-H stretching vibrations around 2720 and 2820 cm⁻¹.[4] Aromatic C-H stretching from the imidazole ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the oxazine ring will appear just below 3000 cm⁻¹.[5] The C=N and C=C stretching vibrations of the imidazole ring will likely be observed in the 1650-1400 cm⁻¹ region.[3] A strong band corresponding to the C-O-C stretching of the oxazine ring is anticipated in the 1150-1050 cm⁻¹ range.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde (Molecular Formula: C₇H₈N₂O₂, Molecular Weight: 152.15 g/mol ), the following mass spectral characteristics are anticipated.[1]
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 152
-
Major Fragmentation Pathways:
-
Loss of the aldehyde group (CHO, 29 Da) leading to a fragment at m/z = 123.
-
Loss of CO (28 Da) from the molecular ion to give a fragment at m/z = 124.
-
Cleavage of the oxazine ring, potentially leading to fragments corresponding to the imidazole core.
-
Sources
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- 4. uanlch.vscht.cz [uanlch.vscht.cz]
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An In-depth Technical Guide to 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde (CAS Number: 623564-42-1)
An In-depth Technical Guide to 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde (CAS Number: 623564-42-1)
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde, identified by CAS number 623564-42-1. This heterocyclic compound is a key intermediate in medicinal chemistry, particularly in the development of novel antiviral and antiparasitic agents.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its characteristics and utility as a building block for complex, biologically active molecules.
Physicochemical Properties
6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde is a solid organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1] The structure features a fused bicyclic system consisting of an imidazole and an oxazine ring, with a reactive carbaldehyde group at the 2-position.
| Property | Value | Source |
| CAS Number | 623564-42-1 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Boiling Point | 413.696°C at 760 mmHg | [1] |
| Storage Conditions | 2-8°C, stored under inert gas | [1] |
Synthesis and Characterization
While a specific, detailed, step-by-step synthesis protocol for 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established methods for the formation of the imidazo[2,1-c][1][2]oxazine ring system.[2][3] The general strategy involves the cyclization of a suitably functionalized imidazole precursor.
A likely approach would involve the reaction of a 2-(hydroxymethyl)imidazole derivative with a suitable two-carbon synthon that can form the oxazine ring. For instance, a reaction with a halo-acetylating agent followed by intramolecular cyclization could yield the desired bicyclic core. The formyl group could be introduced either before or after the cyclization.
General Synthetic Workflow (Hypothetical)
The following diagram illustrates a conceptual synthetic pathway for the formation of the imidazo[2,1-c][1][2]oxazine core, which is the foundational structure of the target molecule.
Caption: Conceptual workflow for the synthesis of the target molecule.
Characterization
The structural elucidation and purity assessment of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde would be conducted using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the aldehyde proton (typically δ 9-10 ppm), as well as the protons and carbons of the fused heterocyclic system.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the aldehyde and the C-N and C-O bonds within the heterocyclic rings.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the synthesized compound.
Applications in Drug Discovery
The primary utility of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1]
Antiviral Agents
This compound is particularly valuable in the development of novel antiviral agents, especially those targeting RNA viruses.[1] The imidazo-oxazine scaffold can be elaborated to mimic the structure of nucleosides, which are the building blocks of viral genetic material. By incorporating this scaffold into nucleoside analogs, it is possible to create molecules that interfere with viral replication.
Antiparasitic Agents
Similarly, the unique structural features of this compound make it an attractive starting point for the synthesis of antiparasitic drugs.[1] The fused heterocyclic system can be functionalized in various ways to interact with specific targets within parasitic organisms, potentially leading to the development of new treatments for parasitic diseases.
Potential Biological Activity and Mechanism of Action
The mechanism of action for such compounds is often attributed to their ability to interact with key biological macromolecules. The nitrogen and oxygen atoms in the heterocyclic rings can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors, leading to the modulation of their activity. The aldehyde group provides a reactive handle for covalent modification of biological targets, although this can also contribute to toxicity.
Hypothetical Mechanism of Action in Antiviral Therapy
The following diagram illustrates a hypothetical mechanism by which a nucleoside analog derived from 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde could inhibit viral replication.
Caption: Hypothetical mechanism of antiviral action.
Safety and Handling
Detailed toxicological data for this specific compound are not available. As with any chemical intermediate, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde (CAS 623564-42-1) is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. Its unique structural features make it a key intermediate for the synthesis of novel antiviral and antiparasitic agents. While further research is needed to fully elucidate its biological activities and optimize its synthesis, this compound represents a promising scaffold for the development of new therapeutic agents.
References
-
MySkinRecipes. 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde. Available at: [Link]
- Taşdemir, V. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 533-544.
-
Semantic Scholar. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Available at: [Link]
"biological activity of imidazo[2,1-c]oxazine derivatives"
An In-Depth Technical Guide to the Biological Activity of Imidazo[2,1-c][1][2]oxazine Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of Imidazo[2,1-c][1][2]oxazines in Medicinal Chemistry
The landscape of modern drug discovery is characterized by an intensive search for novel molecular scaffolds that offer both chemical tractability and diverse biological activity. Among the myriad of heterocyclic systems, those containing the imidazole ring have consistently proven to be of immense value. Imidazole and its derivatives are integral components of numerous natural products and synthetic pharmaceuticals, capable of engaging with a wide array of biological targets through various non-covalent interactions.[3] This versatility has cemented their status as a "privileged" structure in medicinal chemistry.
When the imidazole ring is fused with an oxazine moiety, it gives rise to the imidazo[1][2]oxazine bicyclic system. This guide focuses specifically on the imidazo[2,1-c][1][2]oxazine core, a scaffold that has garnered significant attention for its broad spectrum of pharmacological potential. Derivatives of this and closely related imidazo-fused systems have demonstrated promising activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular effects.[1][4][5][6] The inherent structural features of the imidazo[2,1-c][1][2]oxazine nucleus provide a rigid and three-dimensional framework that is ideal for targeted drug design, allowing for precise orientation of functional groups to optimize interactions with biological macromolecules.
This technical guide offers a comprehensive exploration of the biological activities associated with imidazo[2,1-c][1][2]oxazine derivatives. We will delve into the synthetic methodologies for accessing this core, detail the specific therapeutic applications that have been investigated, and provide the experimental protocols necessary to validate these findings. The aim is to furnish researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this promising class of compounds.
Part 1: Synthetic Strategies and Methodologies
The accessibility of a chemical scaffold is paramount to its exploration in drug discovery. The synthesis of imidazo[2,1-c][1][2]oxazinone derivatives is often achieved through a multi-step sequence starting from readily available imidazole precursors. A common and effective strategy involves the cyclization of C-2 aroyl substituted imidazolo methanol derivatives.[1][7][8][9][10]
The causality behind this experimental choice lies in the strategic installation of reactive handles on the imidazole core. The initial imidazole derivative provides the foundational five-membered ring. Subsequent functionalization to create an imidazolo methanol intermediate introduces a nucleophilic hydroxyl group and an acidic N-H proton, both of which are crucial for the final ring-closing step with a suitable dielectrophile like chloroacetyl chloride.[1][10]
General Synthetic Workflow
The overall process can be visualized as a sequence of transformations designed to build the oxazine ring onto the imidazole template.
Caption: General workflow for the synthesis of the imidazo[2,1-c][1][2]oxazinone scaffold.
Detailed Experimental Protocol: Synthesis of 2,8-diphenyl-8H-imidazo[2,1-c][1][2]oxazin-6(5H)-one
This protocol is a representative example adapted from established literature procedures.[1][8][10] It serves as a self-validating system where successful isolation and characterization of the intermediate and final products confirm the reaction's progress.
Step 1: Synthesis of (1H-imidazol-2-yl)(phenyl)methanol (Intermediate)
-
Dissolution: Dissolve C-2 benzoyl imidazole (1 mmol) in 30 mL of methanol in a suitable round-bottom flask.
-
Reduction: To the stirred solution, add sodium borohydride (NaBH₄) (3 mmol) portion-wise at room temperature. The choice of NaBH₄ is critical as it is a mild reducing agent selective for the ketone, preserving other functional groups.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24 hours). This step is essential for ensuring the reaction goes to completion before proceeding.
-
Work-up: Perform a liquid-liquid extraction using ethyl acetate and water (e.g., 3 x 50 mL). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel, eluting with an ethyl acetate/n-hexane gradient (e.g., 1:5 v/v), to yield the pure imidazolo methanol intermediate.
Step 2: Cyclization to form 2,8-diphenyl-8H-imidazo[2,1-c][1][2]oxazin-6(5H)-one
-
Dissolution: Dissolve the purified imidazolo methanol intermediate (1 mmol) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The use of a dry solvent is crucial to prevent unwanted side reactions with the highly reactive chloroacetyl chloride.
-
Reagent Addition: Add chloroacetyl chloride (1 mmol) to the solution.
-
Reaction: Heat the mixture at 45 °C with stirring.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2 hours.[8]
-
Purification: Upon completion, concentrate the reaction mixture and purify the residue via column chromatography to isolate the final product, 2,8-diphenyl-8H-imidazo[2,1-c][1][2]oxazin-6(5H)-one.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][7]
Part 2: Anticancer Activity
The imidazole scaffold is a recurring motif in numerous anticancer agents, known to interact with key oncogenic targets like kinases and tubulin.[11] Consequently, fused heterocyclic systems like imidazo[2,1-c][1][2]oxazines are being actively investigated for their antiproliferative properties.[2][4][12][13][14][15][16][17]
Mechanism of Action: Kinase and Tubulin Inhibition
Research into structurally related imidazo-fused heterocycles provides valuable mechanistic insights. Many of these compounds exert their anticancer effects by targeting critical cellular machinery.
-
Kinase Inhibition: Several imidazo[2,1-b]oxazole derivatives have been identified as potent inhibitors of RAF kinases, including the frequently mutated V600E-B-RAF, which is a key driver in melanoma and other cancers.[2] This inhibition disrupts the MAPK/ERK signaling pathway, a central regulator of cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Other derivatives, such as those of imidazo[1,2-a]pyrazine, have been shown to inhibit tubulin polymerization by binding to the colchicine site.[13] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[13]
Caption: Inhibition of the B-RAF kinase signaling pathway by imidazo-oxazole derivatives.[2]
Antiproliferative Activity Data
The following table summarizes the in vitro anticancer activity of representative imidazo-fused derivatives against various cancer cell lines.
| Compound ID | Scaffold | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 11o | Imidazo[2,1-b]oxazole | V600E-B-RAF (kinase assay) | 0.034 | [2] |
| 11q | Imidazo[2,1-b]oxazole | V600E-B-RAF (kinase assay) | 0.092 | [2] |
| 11r | Imidazo[2,1-b]oxazole | SKMEL28 (melanoma) | 4.70 | [2] |
| TB-25 | Imidazo[1,2-a]pyrazine | HCT-116 (colon) | 0.023 | [13] |
| 12b | Imidazo[1,2-a]pyrazine | MCF-7 (breast) | 11 | |
| 3c | Imidazo[1,2-a]pyrazine | MCF7 (breast) | 2.51 | [14] |
Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test imidazo[2,1-c][1][2]oxazine derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Part 3: Antimicrobial Activity
The emergence of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the development of new antimicrobial agents.[18] Imidazole-based heterocycles have a long history in this field, and fused systems like imidazo[2,1-c][1][2]oxazines are being explored as novel antibacterial and antifungal agents.[4][19][20][21]
Spectrum of Activity
Studies on various imidazo-fused derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. For instance, certain imidazo[2,1-c][1][2][7]triazine derivatives have shown high antibacterial and antifungal efficacy.[19] Similarly, imidazo/benzimidazo[1,2-c]quinazolines have exhibited promising minimum inhibitory concentration (MIC) values against strains like E. coli, S. aureus, and C. albicans.[20]
Antimicrobial Activity Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected imidazo-fused compounds against various microbial strains.
| Compound ID | Target Organism | Type | MIC (µg/mL) | Reference |
| 8ga | E. coli | Gram-negative | 4 | [20] |
| 8ga | S. aureus | Gram-positive | 8 | [20] |
| 8gc | C. albicans | Fungus | 8 | [20] |
| 8gd | A. niger | Fungus | 16 | [20] |
Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin, amphotericin B) should also be tested as a reference.[20]
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or pellet formation is observed.
Part 4: Anti-inflammatory and Antitubercular Activities
Beyond cancer and microbial infections, the versatile imidazo-oxazine scaffold has shown potential in treating inflammatory diseases and tuberculosis, one of the world's most challenging infectious diseases.
Anti-inflammatory Potential
Chronic inflammation is a hallmark of numerous diseases. Research on related imidazo[2,1-b][1][8]thiazines has demonstrated significant anti-inflammatory activity in vivo.[5][22][23] The primary model used for this evaluation is the carrageenan-induced paw edema test in rats, a standard and reliable method for screening acute anti-inflammatory agents.[5][22] In these studies, some derivatives showed an inhibition of edema comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac.[23]
Antitubercular Activity: A Promising Frontier
Perhaps one of the most significant recent developments is the discovery of potent antitubercular activity in 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][8]oxazine derivatives.[24][25][26] This is particularly relevant as these compounds are structural analogs of Pretomanid (PA-824), a nitroimidazooxazine drug approved for treating multidrug-resistant tuberculosis (MDR-TB).
The mechanism of action is believed to involve the reduction of the nitro group by a deazaflavin-dependent nitroreductase (Ddn) within the mycobacterium, leading to the generation of reactive nitrogen species that are toxic to the cell.[24][25] Several novel carbamate derivatives of this scaffold have shown remarkable potency against both susceptible and MDR strains of Mycobacterium tuberculosis, with MIC₉₀ values in the sub-micromolar range.[24][25] Critically, these compounds also demonstrated a significant reduction in mycobacterial burden within infected macrophages and exhibited low cytotoxicity against human cell lines.[24][26]
Antitubercular Activity Data
| Compound ID | Target Organism | MIC₉₀ (µM) | Reference |
| 47 | M. tuberculosis H37Rv | <0.5 | [24][25] |
| 48 | M. tuberculosis H37Rv | <0.5 | [24][25] |
| 49 | M. tuberculosis H37Rv | <0.5 | [24][25] |
| 51 | M. tuberculosis H37Rv | <0.5 | [24][25] |
Conclusion and Future Outlook
The imidazo[2,1-c][1][2]oxazine scaffold and its close structural relatives represent a highly versatile and promising platform for the development of new therapeutic agents. The body of research highlighted in this guide demonstrates a remarkable breadth of biological activity, spanning oncology, infectious diseases, and inflammation. The potent antitubercular activity of nitroimidazooxazine derivatives, in particular, underscores the immense potential of this chemical class to address urgent global health challenges like MDR-TB.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the core scaffold is needed to build comprehensive SAR models for each biological activity, guiding the design of more potent and selective compounds.[27][28]
-
Mechanism of Action Studies: While initial mechanistic insights exist, further studies are required to precisely identify the molecular targets and pathways modulated by these derivatives for their anticancer and anti-inflammatory effects.
-
In Vivo Efficacy and Pharmacokinetics: Promising lead compounds must be advanced into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles (ADME/Tox).
-
Scaffold Diversification: Exploring alternative synthetic routes to generate greater structural diversity around the imidazo[2,1-c][1][2]oxazine core could unlock novel biological activities.
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A Technical Guide to the Putative Mechanism of Action of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde as a Novel Anti-Tuberculosis Agent
A Technical Guide to the Putative Mechanism of Action of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde as a Novel Anti-Tuberculosis Agent
For: Researchers, scientists, and drug development professionals in the field of infectious diseases and medicinal chemistry.
Abstract
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) constitutes a severe global health crisis, demanding the urgent development of novel therapeutics with unique mechanisms of action. The imidazo[2,1-c][1][2]oxazine scaffold has emerged as a highly promising chemical entity, exemplified by the clinical success of Pretomanid. This technical guide outlines the putative mechanism of action for 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde , a compound belonging to this critical class. While direct experimental data for this specific molecule is limited, a robust mechanistic hypothesis can be constructed based on extensive research into its close structural analogs. We posit that this compound functions as a bioreductive prodrug, undergoing activation within the mycobacterium to generate reactive nitrogen species. These radicals subsequently execute a multi-pronged attack, primarily inhibiting the biosynthesis of mycolic acids—essential for the cell wall integrity—and disrupting cellular respiration, leading to bactericidal effects against both replicating and non-replicating Mtb. This document provides a detailed theoretical framework, proposes rigorous experimental validation protocols, and discusses the potential of this scaffold in overcoming tuberculosis drug resistance.
Introduction: The Promise of the Imidazo[1][2]oxazine Scaffold
The fight against tuberculosis (TB) is continually challenged by the evolution of drug-resistant mycobacterial strains. The chemical class of nitroimidazooxazines, which includes the FDA-approved drug Pretomanid, offers new hope in this ongoing battle.[3] These compounds are notable for their efficacy against both actively replicating and dormant, non-replicating Mtb, a crucial feature for eradicating persistent infections.[2] The core of their activity lies in a unique mechanism: they are prodrugs that require specific activation within the mycobacterial cell, a process that is absent in human cells, thereby ensuring selective toxicity.[4][5][6]
6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde shares the essential heterocyclic core of this potent family of drugs.[7][8][9][10][11] Based on this structural similarity, this guide will detail its proposed mechanism of action, which is hypothesized to mirror that of Pretomanid and other bicyclic nitroimidazoles.[12][13][14]
The Central Hypothesis: A Cascade of Bioreductive Activation
The proposed mechanism is a multi-step process initiated by a specific mycobacterial enzyme system and culminating in widespread cellular damage. This process ensures that the compound's lethal effects are unleashed only within the target pathogen.
Step 1: Enzymatic Activation via the Ddn/F420 System
Upon entry into the Mycobacterium tuberculosis cell, the imidazooxazine scaffold is recognized by a unique enzymatic pathway.[3] The key enzyme is a deazaflavin-dependent nitroreductase (Ddn) , encoded by the gene Rv3547.[12][13][15][16] Ddn utilizes a reduced form of the coenzyme F420 (F420H2) to catalyze the reduction of the nitroimidazole component of these drugs.[12][16] This reduction is the critical activation step, converting the inert prodrug into a highly reactive intermediate.[2][17][18] Resistance to this class of drugs frequently arises from mutations in the genes responsible for Ddn or the biosynthesis of coenzyme F420, underscoring the centrality of this activation pathway.[1][3][4]
Step 2: Generation of Reactive Nitrogen Species (RNS)
The reduction of the imidazooxazine core by Ddn is not a stable transformation. The activated intermediate rapidly decomposes, leading to the intracellular release of reactive nitrogen species (RNS) , most notably nitric oxide (NO) .[2][3][19] This burst of NO and other nitrogen radicals is the primary effector of the compound's bactericidal activity.[13]
Step 3: Dual-Mechanism Bactericidal Action
The generated RNS executes a powerful, two-pronged attack on the mycobacterium's most critical cellular functions.
-
Inhibition of Mycolic Acid Biosynthesis: Mycolic acids are extremely long fatty acids that form the cornerstone of the unique, waxy outer layer of the mycobacterial cell wall, rendering it impermeable to many conventional antibiotics.[20] NO and its derivatives are potent inhibitors of the enzymes involved in mycolic acid synthesis.[2][3][19] Specifically, research suggests that activated nitroimidazoles can directly or indirectly inhibit enzymes in the Fatty Acid Synthase II (FAS-II) system, which is responsible for elongating fatty acids into their final mycolic acid form.[20][21][22] This disruption of cell wall production compromises the structural integrity of the bacterium, making it vulnerable to osmotic stress and host immune responses.[19]
-
Respiratory Poisoning: Under anaerobic or hypoxic conditions, such as those found within a granuloma, the RNS generated from the prodrug acts as a respiratory poison.[2][18] Nitric oxide can bind to and inhibit heme-containing enzymes, including the terminal oxidases of the electron transport chain.[23] This action effectively shuts down cellular respiration, leading to a rapid depletion of ATP and subsequent cell death, even in non-replicating, dormant bacteria.[2][23]
This dual mechanism, targeting both cell wall synthesis and energy production, makes the imidazo[1][2]oxazine scaffold exceptionally potent and helps to mitigate the development of resistance.
Visualization of the Proposed Mechanism
The following diagrams illustrate the key steps in the proposed activation and action of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde.
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An In-depth Technical Guide to the Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde
An In-depth Technical Guide to the Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde
Abstract
6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde is a pivotal heterocyclic scaffold, recognized as a key intermediate in the synthesis of advanced antiviral and antiparasitic therapeutics. Its unique fused-ring structure presents both challenges and opportunities for synthetic chemists. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this target molecule. In the absence of a directly published synthetic route, this document outlines two primary, logically derived strategies based on established chemical principles and analogous reactions found in peer-reviewed literature. The guide offers an in-depth analysis of starting materials, critical reaction steps, and detailed, actionable experimental protocols. Particular emphasis is placed on a preferred five-step route commencing from 2-formylimidazole, which involves aldehyde protection, N-alkylation, and a critical intramolecular cyclization to construct the dihydro-imidazooxazine core.
Introduction and Strategic Overview
The synthesis of fused heterocyclic systems is a cornerstone of modern medicinal chemistry. The 6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine core represents a privileged structure, lending itself to the development of novel therapeutic agents. The presence of the 2-carbaldehyde group provides a versatile handle for further derivatization, enabling the construction of complex molecules, including nucleoside analogs.
A thorough review of the chemical literature reveals no direct, step-by-step synthesis of the title compound. However, by analyzing synthetic routes for analogous structures, such as imidazo[2,1-b][1][3]oxazines and other fused imidazole systems, we can logically construct a robust synthetic plan.[2] This guide will focus on two primary strategies:
-
Strategy A: Sequential Construction and Cyclization. This is the preferred and most chemically sound approach. It involves a linear synthesis beginning with a commercially available substituted imidazole, followed by the systematic construction of the oxazine ring.
-
Strategy B: Core Formation Followed by Functionalization. An alternative, though likely more challenging, approach involves first synthesizing the parent 6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine bicyclic system and then introducing the carbaldehyde group at the C2 position.
This guide will primarily elaborate on Strategy A due to its higher probability of success based on existing precedents.
Proposed Synthetic Pathways
Two divergent strategies are proposed for the synthesis of the target compound. The first strategy focuses on building the key intermediate by attaching the side chain to a pre-functionalized imidazole, followed by cyclization. The second strategy involves forming the core bicyclic ring system first, followed by C2-formylation.
Figure 1: High-level overview of the two proposed synthetic strategies.
Strategy A: Preferred Route via Sequential Construction
This pathway is deemed the most viable. It leverages a well-defined starting material and employs a series of high-probability transformations. The key challenge in this route is the final intramolecular cyclization step.
The overall transformation is as follows:
Caption: Workflow for the preferred synthetic route (Strategy A).
Starting Materials Analysis:
| Starting Material | Supplier Availability | Preparation Method | Key Considerations |
| 1H-Imidazole-2-carbaldehyde | Commercially Available | Can be synthesized from 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride via hydrolysis. | The aldehyde is sensitive to oxidation and basic conditions. |
| 2-Chloroethanol | Commercially Available | N/A | Toxic and must be handled with appropriate safety precautions. |
| Ethylene Glycol | Commercially Available | N/A | Must be anhydrous for acetal formation. |
Detailed Experimental Protocols (Strategy A)
The following protocols are proposed based on established procedures for similar transformations. Researchers should perform small-scale trials to optimize conditions.
Step 1: Synthesis of 2-(1,3-Dioxolan-2-yl)-1H-imidazole (Acetal Protection)
Rationale: The aldehyde functionality of 2-formylimidazole is incompatible with the basic conditions typically used for N-alkylation. Protection as a cyclic acetal is a standard and robust method to prevent side reactions.
Procedure:
-
To a solution of 1H-imidazole-2-carbaldehyde (1.0 eq) in anhydrous toluene (approx. 0.5 M), add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the protected imidazole.
Step 2: Synthesis of 2-(2-(1,3-Dioxolan-2-yl)-1H-imidazol-1-yl)ethan-1-ol (N-Alkylation)
Rationale: N-alkylation of the imidazole ring introduces the hydroxyethyl side chain required for the subsequent cyclization. The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the imidazole N-H, facilitating the substitution reaction.
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add a solution of 2-(1,3-dioxolan-2-yl)-1H-imidazole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.
-
Cool the mixture back to 0 °C and add 2-chloroethanol (1.1 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated intermediate.
Step 3 & 4: Intramolecular Cyclization and Deprotection to yield 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde
Rationale: This is the key ring-forming step. An intramolecular Mitsunobu reaction is proposed as a reliable method for forming the C-O bond of the oxazine ring under mild, neutral conditions.[4][5][6] The acidic workup required for the Mitsunobu reaction is anticipated to concurrently cleave the acetal protecting group to reveal the target carbaldehyde.
Procedure:
-
Dissolve 2-(2-(1,3-dioxolan-2-yl)-1H-imidazol-1-yl)ethan-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution. The reaction may develop a characteristic orange or red color.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the crude residue, add a mixture of THF and 2M aqueous hydrochloric acid (e.g., 3:1 v/v) and stir at room temperature for 2-4 hours to effect deprotection.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate or dichloromethane.
-
The organic extracts contain the desired product along with triphenylphosphine oxide and the hydrazine byproduct. Purify the crude material extensively by column chromatography on silica gel to isolate the final product, 6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde.
Alternative Approach: Strategy B
While Strategy A is preferred, an alternative involves the initial synthesis of the unsubstituted bicyclic core, 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine, followed by formylation.
-
Synthesis of N-(2-Hydroxyethyl)imidazole: This intermediate is commercially available or can be synthesized by reacting imidazole with 2-chloroethanol.[7][8]
-
Core Cyclization: This step is synthetically challenging. It would require an intramolecular cyclization that forms a C-C or C-N bond at the C2 position of the imidazole ring while also forming the oxazine ring. This is less straightforward than the C-O bond formation in Strategy A.
-
Vilsmeier-Haack Formylation: If the core could be synthesized, the Vilsmeier-Haack reaction (using POCl₃ and DMF) would be the method of choice for introducing the aldehyde group onto the electron-rich imidazole moiety.[9]
The significant hurdle in Strategy B is the initial ring closure to form the unsubstituted core, making Strategy A the more practical and recommended approach for laboratory synthesis.
Conclusion and Future Outlook
This technical guide outlines a comprehensive and actionable synthetic strategy for obtaining 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde, a valuable intermediate for drug discovery. The recommended five-step synthesis, beginning with 2-formylimidazole, relies on robust and well-documented chemical transformations. The key intramolecular Mitsunobu cyclization, coupled with an in-situ deprotection, represents an efficient approach to the target molecule. While this route is proposed based on strong chemical precedent, optimization of each step, particularly the final cyclization and purification, will be essential for achieving high yields and purity. The successful synthesis of this compound will undoubtedly facilitate further exploration of this scaffold in the development of novel therapeutics.
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Taşdemir, V. (n.d.). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry. Retrieved from [Link]
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Turner, J. A., & S. S. Skerlj. (1981). 1H-IMIDAZOLE-2-CARBOXALDEHYDE. Organic Syntheses, 60, 73. Retrieved from [Link]
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Bischoff, L., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. Retrieved from [Link]
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Kumari, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 18. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Raghavendra, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27400. Retrieved from [Link]
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Yokoyama, M. (2016). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Journal of the Japan Society of Powder and Powder Metallurgy, 10, 75-84. Retrieved from [Link]
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Swamy, K. C. K., & Kumar, N. N. B. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(3), 1081-1251. Retrieved from [Link]
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Unveiling the Therapeutic Potential of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde: A Guide to Target Identification and Validation
Introduction: The Promise of a Novel Scaffold
In the landscape of medicinal chemistry, the discovery of novel heterocyclic scaffolds is a critical starting point for the development of next-generation therapeutics. The compound 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde represents one such scaffold with significant, yet largely unexplored, therapeutic potential. Its utility as a key intermediate in the synthesis of antiviral and antiparasitic agents, particularly nucleoside analogs, has been noted.[1] Furthermore, its structural features suggest the possibility of broader biological activities, including neuroactive or immunomodulatory properties.[1] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, outlining a strategic approach to identify and validate the potential therapeutic targets of this intriguing molecule.
The core challenge and opportunity with a molecule like 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde lie in moving from its known role as a synthetic intermediate to understanding its intrinsic biological activity and mechanism of action. This requires a systematic exploration of its potential molecular targets within the cell. The process of target identification and validation is a cornerstone of modern drug discovery, determining the therapeutic context in which a compound may be most effective.[2][3] This guide will provide a comprehensive overview of hypothesized targets based on the known activities of related imidazooxazine and imidazole derivatives, coupled with detailed, actionable protocols for their experimental validation.
Hypothesized Therapeutic Targets: An Evidence-Based Approach
While direct studies on 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde are limited, the broader class of imidazooxazine and imidazole derivatives has been the subject of extensive research, revealing a wide spectrum of biological activities.[4] By examining the established targets of these structurally related compounds, we can formulate credible hypotheses for the potential targets of our lead molecule.
Mycobacterial Enzymes: A New Frontier in Antitubercular Drug Discovery
The global health threat of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel antitubercular agents with new mechanisms of action. Several studies have highlighted the potent anti-mycobacterial activity of imidazooxazine derivatives.[5][6][7]
-
Polyketide Synthase 13 (Pks13): This enzyme is crucial for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[5] Inhibition of Pks13 leads to bacterial death and can combat antimicrobial resistance. Computational studies have identified the thioesterase domain of Pks13 as a druggable target for imidazooxazines.[5]
-
Deazaflavin-Dependent Nitroreductase (Ddn): Molecular docking studies of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][2][8]oxazine derivatives, which are structurally similar to our compound of interest, suggest a potential interaction with Ddn.[6][7] This enzyme is involved in the activation of nitro-prodrugs, a class of potent antitubercular agents.
Receptor Tyrosine Kinases (RTKs): Targeting Cancer Cell Proliferation
The imidazole scaffold is a common feature in many small molecule kinase inhibitors. Aberrant activation of RTKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
-
c-Met, PDGFRA, and FLT3: A study on imidazopyridine derivatives demonstrated significant inhibitory activity against these RTKs, which are implicated in the development and progression of lung and pancreatic cancers.[9] The structural similarities suggest that 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde could also exhibit inhibitory effects on these or other related kinases.
Enzymes Involved in Oxidative Stress: Modulating Inflammatory and Neurodegenerative Processes
The antioxidant properties of imidazole-containing compounds have been reported, suggesting a potential role in diseases associated with oxidative stress.[10] Derivatives of 6,7-dihydro-5H-imidazo[2,1-b][2][8]thiazine have shown moderate antiradical scavenging activity.[11]
-
Potential Targets: While specific enzyme targets for the antioxidant activity of these compounds are not yet fully elucidated, potential candidates could include enzymes of the antioxidant defense system (e.g., superoxide dismutase, catalase) or enzymes involved in the production of reactive oxygen species (e.g., NADPH oxidase).
Experimental Workflows for Target Identification and Validation
A multi-pronged approach combining computational, biochemical, and cell-based assays is essential for robust target identification and validation.[2][12]
Workflow for Target Identification
Caption: A conceptual workflow for identifying therapeutic targets.
Detailed Experimental Protocols
Protocol 1: Drug Affinity Responsive Target Stability (DARTS)
This method identifies protein targets by observing their stabilization against proteolysis upon ligand binding.[8]
Materials:
-
Cell lysate from a relevant cell line (e.g., M. tuberculosis for Pks13, a cancer cell line for RTKs).
-
6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde.
-
Protease (e.g., thermolysin, pronase).
-
SDS-PAGE gels and staining reagents.
-
Mass spectrometry equipment.
Procedure:
-
Sample Preparation: Prepare cell lysates.
-
Compound Treatment: Incubate one aliquot of lysate with the compound and another with a vehicle control.
-
Protease Digestion: Add protease to both aliquots and incubate for a set time.
-
Protein Stability Analysis: Stop the digestion and run the samples on an SDS-PAGE gel.
-
Target Protein Identification: Excise protein bands that are protected from digestion in the compound-treated sample and identify them using mass spectrometry.
Protocol 2: CRISPR/Cas9 Library Screening
This genetic approach identifies genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target pathway.[8]
Materials:
-
Genome-wide CRISPR/Cas9 library.
-
Relevant cell line.
-
6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde.
-
Next-generation sequencing (NGS) platform.
Procedure:
-
Library Transduction: Transduce the cell line with the CRISPR library.
-
Compound Treatment: Treat the cell population with the compound at a concentration that causes partial cell death.
-
Selection: Culture the cells to allow for the enrichment of resistant clones.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the surviving cells and use NGS to identify the sgRNAs that are enriched.
-
Hit Identification: The genes targeted by the enriched sgRNAs are potential targets or are in the target pathway of the compound.
Data Presentation and Interpretation
All quantitative data from these experiments should be summarized in clearly structured tables for easy comparison and interpretation.
| Hypothesized Target | Validation Method | Key Metric | Expected Outcome for Positive Hit |
| Pks13 (in M. tuberculosis) | Enzymatic Assay | IC50 | Low micromolar or nanomolar IC50 value |
| c-Met Kinase | Kinase Glo Assay | IC50 | Dose-dependent inhibition of kinase activity |
| Antioxidant Activity | DPPH Radical Scavenging Assay | EC50 | Potent scavenging of DPPH radicals |
Conclusion and Future Directions
The exploration of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde's therapeutic potential is a promising avenue for drug discovery. By leveraging the knowledge of related compounds and employing a systematic and multi-faceted approach to target identification and validation, the scientific community can unlock the full therapeutic value of this novel scaffold. The methodologies outlined in this guide provide a robust framework for these investigations. Future work should focus on lead optimization of the parent compound based on the validated target to enhance potency and selectivity, as well as in vivo studies to establish its efficacy and safety profile in relevant disease models.
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6,8-dihydro-5H-imidazo[2,1-c][2][13]thiazine-3-carbaldehyde - Benchchem.
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Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][2][8]oxazine Derivatives against Multidrug-Resistant Strains - PubMed.
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SYNTHESIS AND ANTIOXIDANT ACTIVITY OF NOVEL 4,8-DISUBSTITUTED-3,4- DIHYDRO-6-METHYL-IMIDAZO[1,5-b][2][12][13]TRIAZIN-2(8H)-ONE DERIV.
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"in vitro screening of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde"
An In-Depth Technical Guide to the In Vitro Screening of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde
Authored by a Senior Application Scientist
Preamble: Unlocking the Potential of a Novel Heterocyclic Scaffold
The field of medicinal chemistry is in a perpetual quest for novel molecular entities that can serve as starting points for next-generation therapeutics. Heterocyclic compounds are a cornerstone of this endeavor, forming the structural core of a vast number of approved drugs.[3][4] The imidazo[2,1-c][1][2]oxazine scaffold, a fused ring system containing both imidazole and oxazine moieties, represents a class of compounds with significant therapeutic potential. Derivatives of related imidazopyridines and imidazo-oxazines have demonstrated a wide spectrum of biological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[5][6][7]
This guide focuses on a specific, promising member of this family: 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde . This compound is noted as a key intermediate in the synthesis of potential antiviral and antiparasitic agents, making it a high-priority candidate for comprehensive biological evaluation.[8]
This document provides a strategic, in-depth framework for the initial in vitro screening of this molecule. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of protocols to explain the scientific rationale behind a tiered screening cascade. Our approach begins with broad assessments of safety and general bioactivity, progressing to more specific, mechanism-of-action studies for promising results. Every step is designed as a self-validating system, grounded in established scientific principles to ensure data integrity and trustworthiness.
Compound Profile: 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [8] |
| Molecular Weight | 152.15 g/mol | [8] |
| CAS Number | 623564-42-1 | [8] |
| Storage | 2-8°C, under inert gas | [8] |
| Known Utility | Intermediate for antiviral & antiparasitic agents | [8] |
Part 1: The Strategic Screening Cascade - A Tiered Approach
A successful in vitro screening campaign does not test for everything at once. It follows a logical progression, using the results from each stage to inform the next. This conserves resources and builds a coherent biological profile of the test compound. Our proposed cascade for 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde is designed to first establish a safety profile (cytotoxicity) before proceeding to screen for efficacy in key therapeutic areas suggested by its structural class.
Caption: Tiered in vitro screening cascade for a novel compound.
Part 2: Foundational Screening - General Cytotoxicity
Expertise & Rationale: Before investigating any potential therapeutic benefit, it is imperative to determine the compound's intrinsic toxicity to healthy human cells.[9][10] A compound that indiscriminately kills all cells is a poison, not a drug (unless intended as a broad cytotoxic agent for oncology). This step establishes a therapeutic window—the concentration range where the compound might be effective without causing unacceptable harm. We select cell lines like HEK293 (human embryonic kidney) and HepG2 (human liver carcinoma) as proxies for general and liver-specific toxicity, respectively.
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9]
Methodology:
-
Cell Seeding: Plate healthy HEK293 or HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2x stock solution of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of solvent (e.g., DMSO) used for the test compound.
-
Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.
-
Untreated Control: Cells in medium only.
-
-
Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions and controls. Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
Assay Execution:
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol (typically containing a substrate and a diaphorase/NAD⁺ cocktail).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)] * 100 The IC₅₀ (half-maximal inhibitory concentration) is then determined by plotting % cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation Example:
| Cell Line | Incubation Time | IC₅₀ (µM) |
| HEK293 | 48 hours | > 100 |
| HepG2 | 48 hours | 85.2 |
Part 3: Primary Efficacy Screening
If the compound demonstrates a low level of general cytotoxicity (typically IC₅₀ > 30 µM), we proceed to screen for desired biological activities. Based on the known properties of related imidazo-oxazine and heterocyclic structures, antimicrobial and antiproliferative screens are logical starting points.[4][5][11]
Antimicrobial Activity Screening
Rationale: The urgent need for new antimicrobial agents to combat rising antibiotic resistance is a major public health challenge.[12][13] Many heterocyclic compounds form the basis of existing antibacterial and antifungal drugs.[14][15] This screen will determine if our compound has inhibitory activity against a panel of clinically relevant pathogens.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Methodology:
-
Microorganism Preparation: Inoculate a panel of bacteria (e.g., Staphylococcus aureus (Gram+), Escherichia coli (Gram-)) and fungi (e.g., Candida albicans) in their respective broth media and incubate until they reach the logarithmic growth phase. Dilute the cultures to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Controls:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative (Growth) Control: Wells containing only the microbial inoculum in broth.
-
Sterility Control: Wells containing uninoculated broth.
-
-
Inoculation: Add the prepared microbial suspension to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.
Data Presentation Example:
| Organism | Strain | Type | MIC (µg/mL) |
| S. aureus | ATCC 29213 | Gram-positive | 16 |
| E. coli | ATCC 25922 | Gram-negative | > 128 |
| C. albicans | ATCC 90028 | Fungus | 64 |
Antiproliferative Activity Screening
Rationale: This assay is distinct from the general cytotoxicity screen. Here, the goal is to identify compounds that selectively inhibit the proliferation of cancer cells, a hallmark of potential oncology drugs.[5][11] We use a panel of cancer cell lines from different tissue origins to identify potential selectivity.
The protocol is nearly identical to the cytotoxicity assay (e.g., using MTT, WST-1, or CellTiter-Glo® assays), but the focus is on cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)). The endpoint is a GI₅₀ (concentration for 50% growth inhibition) rather than an IC₅₀ for cell death.
Part 4: Secondary Screening - Elucidating the Mechanism of Action
Positive "hits" from primary screening (e.g., potent and selective antimicrobial or antiproliferative activity) must be investigated further to understand how they work. This is crucial for lead optimization and further development.[16]
Protocol: Enzyme Inhibition Assay
Rationale: A vast number of drugs exert their effects by inhibiting specific enzymes that are critical to a disease pathway.[2][17] For example, if the compound showed antiproliferative activity, one might test it against key kinases involved in cancer cell signaling. If it showed antibacterial activity, one could test it against enzymes essential for bacterial cell wall synthesis.[17]
Caption: Principle of a competitive enzyme inhibition assay.
General Methodology (Example: Kinase Assay):
-
Reagents: Prepare assay buffer, the purified target kinase enzyme, its specific substrate (peptide), and ATP.
-
Compound Preparation: Serially dilute the test compound in assay buffer in a 384-well plate.
-
Enzyme Reaction:
-
Add the kinase and substrate to the wells containing the compound.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection: Stop the reaction and detect the product. Many commercial kits (e.g., ADP-Glo™, LanthaScreen™) measure the amount of ADP produced or the phosphorylation of the substrate using fluorescence or luminescence.
-
Controls:
-
100% Activity Control: Reaction with no inhibitor (vehicle only).
-
0% Activity Control: Reaction with no enzyme or a known potent inhibitor.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation Example:
| Target Enzyme | Compound IC₅₀ (nM) |
| Kinase A | 50 |
| Kinase B | 1,200 |
| Protease C | > 10,000 |
Protocol: Receptor Binding Assay
Rationale: Many drugs, particularly in neuroscience and immunology, function by binding to cell surface receptors, either activating them (agonists) or blocking them (antagonists).[18][19] A competitive binding assay can determine if our compound binds to a specific receptor and with what affinity.[20][21]
Methodology (Competitive Radioligand Binding):
-
Reagent Preparation: Prepare a membrane fraction from cells overexpressing the target receptor. Select a specific radioligand (e.g., ³H-labeled) known to bind to the receptor.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radioligand (at or below its K_d value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate the membrane-bound radioligand from the unbound.
-
Detection: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.
-
Controls:
-
Total Binding: Radioligand and membranes without any competing compound.
-
Non-specific Binding (NSB): Radioligand and membranes in the presence of a high concentration of a known, unlabeled ligand to saturate the target receptors.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
The IC₅₀ is determined from the resulting sigmoidal curve.
-
The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Data Presentation Example:
| Receptor Target | Kᵢ (nM) |
| Dopamine D₂ | 250 |
| Serotonin 5-HT₂ₐ | 800 |
| Adrenergic α₁ | > 10,000 |
Conclusion
This technical guide outlines a rigorous, logical, and efficient pathway for the initial in vitro characterization of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde. By starting with a foundational cytotoxicity assessment and progressing through targeted primary and secondary screens, researchers can build a comprehensive biological profile of the compound. This tiered approach ensures that resources are focused on the most promising avenues and that the resulting data package is robust, trustworthy, and sufficient to make a clear " go/no-go " decision for advancing the compound into more complex cell-based models or preclinical studies. The protocols and frameworks provided herein are grounded in established methodologies and are designed to maximize the scientific integrity and value of the screening campaign.
References
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- Title: What is an Inhibition Assay?
- Source: News-Medical.
- Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL
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Title: 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde Source: MySkinRecipes URL:
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- Title: Screening of small-molecule library for novel antibacterials. (a)...
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Title: 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde Source: Benchchem URL:
-
Title: Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][1][12]oxazine Derivatives against Multidrug‐Resistant Strains Source: ResearchGate URL:
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Title: Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][12]oxazine Derivatives against Multidrug-Resistant Strains Source: PubMed URL:
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- Title: (PDF)
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Title: SYNTHESIS AND ANTIOXIDANT ACTIVITY OF NOVEL 4,8-DISUBSTITUTED-3,4- DIHYDRO-6-METHYL-IMIDAZO[1,5-b][1][2][17]TRIAZIN-2(8H)-ONE DERIV Source: International Journal of Pharmacy and Pharmaceutical Sciences URL:
-
Title: Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H- imidazo[2,1-b][1][12]thiazine scaffold Source: Digital Medicine Association URL:
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Title: Synthesis of 6,9-Diaryl-5H-imidazo[2,1-d][1][17][18]triazepines and Their Dihydro Derivatives Source: ResearchGate URL:
-
Title: Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][1][2][17]triazines as Phosphodiesterase 2A Inhibitors Source: PMC - NIH URL:
- Title: In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents Source: PubMed URL
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The Imidazooxazine Scaffold: From Nature's Lantern to a Beacon of Hope in Medicine
An In-depth Technical Guide on the Discovery, History, and Therapeutic Evolution of a Privileged Heterocycle
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the imidazooxazine scaffold, a fascinating heterocyclic system that first captured scientific curiosity as the chemical engine behind the ethereal glow of marine bioluminescence. From its origins in the depths of the ocean to its current standing as a cornerstone in the development of life-saving therapeutics, the journey of the imidazooxazine core is a testament to the power of natural product chemistry to inspire innovation in medicine. This document will navigate the key milestones in the discovery of imidazooxazine-based natural products, delve into the synthetic strategies that have enabled their widespread investigation, and illuminate their remarkable transition into potent antibacterial agents.
Part 1: The Spark of Discovery - Bioluminescence and the Imidazo[2,1-b][1][2]oxazine Core
The story of the imidazooxazine scaffold begins not in a laboratory, but in the vast expanse of the world's oceans. For centuries, mariners and naturalists have been captivated by the phenomenon of bioluminescence, the "living light" produced by a myriad of marine organisms. The chemical basis for this captivating display remained a mystery until the mid-20th century, with the isolation and characterization of key luciferins, the small molecules that emit light upon enzymatic oxidation.
A pivotal breakthrough came with the independent isolation and characterization of coelenterazine from the sea pansy (Renilla reniformis) and the jellyfish (Aequorea victoria)[1]. This molecule, an imidazopyrazinone, is not a true imidazooxazine but its discovery was crucial as it laid the groundwork for understanding the broader class of compounds involved in marine bioluminescence. Coelenterazine is now known to be the light-emitting substrate for a vast array of marine luciferases[1][2]. Another key molecule in this family is vargulin , isolated from the sea-firefly Vargula hilgendorfii, which also utilizes an imidazooxazine-related core to produce its characteristic blue light[3].
The general mechanism of coelenterazine-type bioluminescence involves the luciferase-catalyzed oxidation of the imidazopyrazinone core to produce an excited-state coelenteramide, which then decays to its ground state with the emission of a photon[2][4]. This process is remarkably efficient and has been harnessed by scientists as a powerful tool in molecular biology, with luciferases from organisms like Renilla and Gaussia being widely used as reporter genes in various assays[3][5][6].
Caption: Generalized mechanism of coelenterazine-mediated bioluminescence.
Part 2: From Sea to Synthesis - The Chemical Exploration of Imidazooxazines
The intriguing biological activity of natural imidazooxazine-related compounds spurred chemists to develop synthetic routes to access these scaffolds and their analogs. These efforts were not only crucial for confirming the structures of the natural products but also opened the door to a systematic exploration of their chemical and biological properties.
Early synthetic approaches focused on mimicking the proposed biosynthetic pathways. However, the development of more robust and versatile synthetic methodologies has been a key enabler for the field. Modern synthetic strategies often involve the construction of the fused heterocyclic system from readily available starting materials.
Representative Synthetic Protocol: Synthesis of a 2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine Intermediate
The following protocol is a generalized representation of a synthetic route to a key intermediate in the synthesis of medicinally relevant imidazooxazines, based on methodologies described in the literature[7]. This multi-step synthesis highlights the strategic use of protecting groups and cyclization reactions to construct the core scaffold.
Step 1: Protection of (R)-Glycidol
-
To a solution of (R)-glycidol in dichloromethane (DCM) at 0°C, add imidazole and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Slowly add triisopropylsilyl chloride (TIPSCl) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Upon completion, quench the reaction with water and extract the product with DCM. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield the TIPS-protected glycidol.
Step 2: Reaction with 2-Chloro-4-nitro-1H-imidazole
-
Dissolve the TIPS-protected glycidol and 2-chloro-4-nitro-1H-imidazole in toluene.
-
Add N,N-diisopropylethylamine (DIPEA) and heat the mixture at 70°C for 36 hours.
-
After cooling, the reaction mixture is washed with brine, and the organic layer is dried and concentrated. The crude product is purified by column chromatography to afford the coupled product.
Step 3: Protection of the Secondary Alcohol
-
To a solution of the product from Step 2 in DCM, add 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature for 48 hours.
-
The reaction is then washed with saturated sodium bicarbonate solution, and the organic layer is dried and concentrated to yield the tetrahydropyranyl (THP)-protected intermediate.
Step 4: Deprotection of the TIPS Ether
-
Dissolve the THP-protected intermediate in tetrahydrofuran (THF).
-
Add tetrabutylammonium fluoride (TBAF) and stir at room temperature for 1 hour.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated.
Step 5: Intramolecular Cyclization
-
To a solution of the deprotected alcohol in dimethylformamide (DMF) at 0°C, add sodium hydride (60% dispersion in mineral oil).
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate. The organic layer is dried and concentrated.
Step 6: Deprotection of the THP Ether
-
Dissolve the cyclized product in methanol and cool to 0°C.
-
Add a solution of hydrochloric acid and stir the reaction for 20 hours, allowing it to warm to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified to yield the final 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][3][8]oxazin-6-ol intermediate.
Caption: A streamlined workflow for the synthesis of a key imidazooxazine intermediate.
Part 3: A New Dawn - Imidazooxazines as Potent Antitubercular Agents
While the initial fascination with imidazooxazines was rooted in their luminescent properties, the trajectory of this scaffold took a dramatic turn with the discovery of their potent antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has created an urgent need for new drugs with novel mechanisms of action[9][10][11].
A significant breakthrough in this area was the development of pretomanid , a 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][3][8]oxazine derivative. Pretomanid was approved by the U.S. Food and Drug Administration (FDA) in 2019 as part of a three-drug regimen for the treatment of XDR-TB and treatment-intolerant or non-responsive MDR-TB[12]. This marked a pivotal moment, as pretomanid was only the third new anti-TB drug to be approved in over four decades[12].
Mechanism of Action
The antitubercular activity of nitroimidazooxazines like pretomanid is dependent on the bioreductive activation of the nitro group by a deazaflavin-dependent nitroreductase (Ddn) within the mycobacterium[13][14]. This reduction generates reactive nitrogen species, including nitric oxide, which are cytotoxic to Mtb through multiple mechanisms, including the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall[15][16].
Caption: The mode of action of pretomanid against Mycobacterium tuberculosis.
Structure-Activity Relationship (SAR) and Analogue Development
The discovery of pretomanid has catalyzed extensive research into the structure-activity relationships of the imidazooxazine scaffold. Researchers have systematically modified various positions of the heterocyclic core to optimize potency, selectivity, and pharmacokinetic properties[7][14]. These studies have revealed that the nitro group at the 2-position is critical for the mechanism of action. Modifications at other positions, such as the introduction of carbamate functionalities, have led to the identification of new derivatives with remarkable activity against a panel of clinical Mtb isolates, in some cases exceeding the efficacy of pretomanid and rifampicin in infected macrophages[13][14].
| Compound | Modification | Activity (MIC90 against Mtb H37Rv) | Reference |
| Pretomanid | Benchmark | ~0.03-0.24 µM | [14] |
| Carbamate Derivative 47 | Carbamate at C-6 | 0.18–1.63 μM | [7][13] |
| Carbamate Derivative 49 | Carbamate at C-6 | <0.5 µM against clinical isolates | [7][13] |
| Carbamate Derivative 51 | Carbamate at C-6 | <0.5 µM against clinical isolates | [7][13] |
Part 4: The Future is Bright - Expanding the Horizons of Imidazooxazine Chemistry
The journey of the imidazooxazine scaffold from a natural curiosity to a life-saving therapeutic is a powerful illustration of the enduring value of natural product research and medicinal chemistry. The success of pretomanid has firmly established the imidazooxazine core as a "privileged scaffold" in drug discovery.
Current and future research in this area is likely to focus on several key aspects:
-
Broadening the Therapeutic Scope: While the focus has been on tuberculosis, the potential of imidazooxazine derivatives against other infectious agents is an area of active investigation.
-
Combating Drug Resistance: The development of new analogs that can overcome emerging resistance mechanisms to existing drugs is a high priority.
-
Exploring New Mechanisms of Action: While the bioreductive activation of nitroimidazooxazines is a well-established mechanism, the discovery of derivatives that act via different pathways could provide new therapeutic options.
-
Applications in Chemical Biology: The inherent luminescent properties of some imidazooxazine derivatives continue to be explored for the development of novel probes and sensors for biological imaging and diagnostics[17].
References
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GoldBio. Triple Bioluminescence – Luciferin, Coelenterazine and now Vargulin.
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University College London. Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][3][8]oxazine Derivatives. UCL Discovery.
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Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism.
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Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][3][8]oxazine Derivatives against Multidrug-Resistant Strains. PubMed.
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Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][3][8]oxazine Derivatives against Multidrug‐Resistant Strains. ResearchGate.
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SYNTHESIS OF A NOVEL IMINOPYRIMIDOOXAZINE AND THEIR DERIVATIVES. Bibliomed.
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Imidazooxazine moiety as polyketide synthase 13 inhibitors targeting tuberculosis.
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Coelenterazine. Wikipedia.
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Imidazooxazine moiety as polyketide synthase 13 inhibitors targeting tuberculosis | Request PDF. ResearchGate.
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Identification of Novel Chemical Scaffolds that Inhibit the Growth of Mycobacterium tuberculosis in Macrophages. Frontiers.
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Coelenterazine (marine bioluminescent substrate): a source of inspiration for the discovery of novel antioxidants. PubMed.
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Novel Imidazoline Antimicrobial Scaffold That Inhibits DNA Replication with Activity against Mycobacteria and Drug Resistant Gram-Positive Cocci. PMC - NIH.
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Synthesis, Luminescence, and Applications of Coelenterazine and its Analogs. University of Illinois Urbana-Champaign.
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
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Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. PubMed.
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Coelenterazine – Knowledge and References. Taylor & Francis.
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Coelenterazine-Type Bioluminescence-Induced Optical Probes for Sensing and Controlling Biological Processes. MDPI.
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The BioLuminescent-OptoGenetic in vivo Response to Coelenterazine is Proportional, Sensitive and Specific in Neocortex. PMC - PubMed Central.
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Identification of novel scaffolds targeting Mycobacterium tuberculosis. PubMed.
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Lighting up bioluminescence with coelenterazine: strategies and applications. Photochemical & Photobiological Sciences (RSC Publishing).
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Creatures of Light | The Chemistry of Bioluminescence. PBS LearningMedia.
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ID Year in Review: FDA Approvals of 2019. Contagion Live.
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Novel mechanistic insights for catalytic bioluminescence of mammalian Gaussia Luciferase through mutant and ancestral analysis. bioRxiv.
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Methodological & Application
"step-by-step synthesis protocol for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde"
An Application Note on the Multi-Step Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed, research-grade protocol for the multi-step synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde, a key heterocyclic intermediate in the development of novel antiviral and antiparasitic agents.[3] The synthesis is designed as a logical three-stage process: (I) construction of a core imidazole intermediate, (II) annulation of the oxazine ring to form the fused bicyclic system, and (III) regioselective formylation to yield the target aldehyde. The protocol explains the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations.
Introduction
The imidazo[2,1-c][1][2]oxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives showing a wide range of biological activities.[4] The title compound, 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde, serves as a versatile building block for creating complex molecules, particularly in the field of nucleoside analogs and RNA virus inhibitors.[3] This guide outlines a robust and logical synthetic pathway, culminating in a Vilsmeier-Haack formylation, a classic and effective method for the formylation of electron-rich heterocycles.[5][6]
Overall Synthetic Scheme
The synthesis is strategically divided into three distinct parts, starting from readily available materials.
Caption: Overall workflow for the synthesis of the target compound.
Part I: Synthesis of 2-(2-Hydroxyethyl)-1H-imidazole
The initial stage focuses on building the imidazole ring and introducing a hydroxyethyl side chain, which is essential for the subsequent cyclization to form the oxazine ring. The synthesis starts from a suitable imidazole precursor, which is then alkylated.
Materials and Reagents (Part I)
| Reagent/Material | Grade | Supplier | Notes |
| Imidazole | 99% | Sigma-Aldrich | |
| 2-Bromoethanol | 98% | Alfa Aesar | Caution: Toxic and corrosive. |
| Sodium Hydroxide (NaOH) | Pellets, 99% | Fisher Scientific | |
| Toluene | Anhydrous | Sigma-Aldrich | |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Magnesium Sulfate | Anhydrous | Fisher Scientific | For drying. |
Protocol I: Synthesis of 2-(2-Hydroxyethyl)-1H-imidazole
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve imidazole (1.0 eq) and sodium hydroxide (1.1 eq) in water.
-
Addition of Alkylating Agent: To the stirred solution, add 2-bromoethanol (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part II: Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine
This stage involves the acid-catalyzed intramolecular cyclization of the hydroxyethyl imidazole intermediate to form the fused bicyclic core.
Materials and Reagents (Part II)
| Reagent/Material | Grade | Supplier | Notes |
| 2-(2-Hydroxyethyl)-1H-imidazole | From Part I | - | |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Sigma-Aldrich | Caution: Highly corrosive. |
| Sodium Bicarbonate | Saturated Soln. | Fisher Scientific | For neutralization. |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
Protocol II: Intramolecular Cyclization
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the 2-(2-hydroxyethyl)-1H-imidazole (1.0 eq) from Part I in a minimal amount of a suitable high-boiling solvent like toluene.
-
Acid Catalysis: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the solution while stirring.
-
Dehydration and Cyclization: Heat the mixture to reflux and maintain for 2-4 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Work-up: Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction and Purification: Extract the mixture with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine.
Part III: Vilsmeier-Haack Formylation
The final step is the regioselective formylation of the electron-rich imidazooxazine ring system at the 2-position using the Vilsmeier reagent, generated in situ from phosphorus oxychloride and dimethylformamide.[7][8]
Mechanism & Rationale
The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism.[6] Phosphorus oxychloride activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich imidazo[2,1-c][1][2]oxazine core acts as the nucleophile, attacking the Vilsmeier reagent. The subsequent hydrolysis of the resulting iminium intermediate during aqueous work-up yields the final aldehyde product.
Caption: Simplified mechanism of the Vilsmeier-Haack Formylation.
Materials and Reagents (Part III)
| Reagent/Material | Grade | Supplier | Notes |
| 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine | From Part II | - | |
| Phosphorus Oxychloride (POCl₃) | 99% | Sigma-Aldrich | Caution: Highly corrosive, reacts violently with water. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | |
| Dichloromethane (DCM) | Anhydrous | VWR | |
| Ice | - | For cooling bath. | |
| Sodium Acetate | Trihydrate | Fisher Scientific | For work-up. |
Protocol III: Synthesis of the Target Compound
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) in an ice bath to 0 °C. Add phosphorus oxychloride (1.2 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Substrate: Dissolve the 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine (1.0 eq) from Part II in anhydrous dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) for 2-3 hours. Monitor the reaction by TLC.
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the mixture onto crushed ice containing sodium acetate (5.0 eq). Stir the resulting mixture vigorously and heat to 50-60 °C for 1 hour to ensure complete hydrolysis of the intermediate.
-
Extraction and Purification: Cool the mixture and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde.
References
- Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (n.d.). scholar.google.com.
-
de Oliveira, C. S., et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][9]oxazine Derivatives against Multidrug-Resistant Strains. ChemMedChem, 18(12), e202300015. [Link]
- Gundogdu, S., et al. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Molecular Diversity, 25, 1661-1673.
-
Synthetic route for the preparation of imidazo[2,1-b][1][9]oxazine... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][9]oxazine Derivatives against Multidrug-Resistant Strains. (2023). ChemMedChem, 18(12). [Link]
-
6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Khan, I., et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 95(1), 10-25. [Link]
-
Vilsmeier reagent. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. [Link]
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
Sources
- 1. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde [myskinrecipes.com]
- 4. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"experimental procedure for the preparation of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde"
An Application Note on the Proposed Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde
Introduction and Retrosynthetic Analysis
6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde is a fused heterocyclic compound identified as a key intermediate in the development of antiviral and antiparasitic agents[1]. Its structure, featuring a bridgehead nitrogen atom shared between an imidazole and a morpholine-like ring, presents a unique synthetic challenge. The presence of the reactive carbaldehyde functional group further informs the strategic approach.
Our retrosynthetic strategy hinges on two key disconnections: the formation of the oxazine ring and the installation of the C2-carbaldehyde group. The most convergent approach involves carrying the aldehyde functionality through the synthesis from a commercially available precursor, using a protecting group strategy to prevent unwanted side reactions during the key cyclization step.
The proposed pathway is as follows:
-
Protection: The aldehyde of commercially available 2-imidazolecarboxaldehyde will be protected as a diethyl acetal.
-
N-Alkylation: The protected imidazole will be N-alkylated with 2-bromoethanol to introduce the hydroxyethyl side chain required for cyclization.
-
Intramolecular Cyclization: The crucial 6,8-dihydro-5H-imidazo[2,1-c]oxazine ring system will be formed via an intramolecular cyclization, likely a Mitsunobu reaction or a leaving-group displacement, to form the protected intermediate.
-
Deprotection: The acetal protecting group will be removed under acidic conditions to reveal the target carbaldehyde.
This strategy is informed by synthetic routes developed for related imidazo[2,1-b][2][3]oxazine derivatives, which also rely on cyclization of N-substituted imidazole precursors[4].
Proposed Experimental Workflow Diagram
Caption: Proposed four-step synthetic workflow for the target compound.
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory. Sodium hydride (NaH) is highly reactive with water and requires handling under an inert atmosphere. Dihydropyran and thionyl chloride are corrosive and toxic.
Step 1: Protection of 2-Imidazolecarboxaldehyde
Rationale: The aldehyde is protected as an acetal to prevent it from interfering with the base-mediated N-alkylation in the subsequent step. This is a standard protection strategy for aldehydes.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Imidazolecarboxaldehyde | 96.09 | 50.0 | 4.80 g |
| Triethyl orthoformate | 148.20 | 75.0 | 11.1 g |
| Ammonium Chloride (NH₄Cl) | 53.49 | 5.0 | 0.27 g |
| Ethanol (EtOH), anhydrous | 46.07 | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-imidazolecarboxaldehyde (4.80 g, 50.0 mmol), anhydrous ethanol (100 mL), triethyl orthoformate (11.1 g, 75.0 mmol), and ammonium chloride (0.27 g, 5.0 mmol).
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-(diethoxymethyl)-1H-imidazole as a crude oil, which can be used in the next step without further purification.
Step 2: N-Alkylation with 2-Bromoethanol
Rationale: This step introduces the hydroxyethyl chain onto the N1 position of the imidazole ring. Sodium hydride is a strong base used to deprotonate the imidazole nitrogen, creating a potent nucleophile for the subsequent Sₙ2 reaction with 2-bromoethanol.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-(Diethoxymethyl)-1H-imidazole (crude) | 170.22 | ~50.0 | ~8.5 g |
| Sodium Hydride (NaH), 60% in mineral oil | 24.00 | 55.0 | 2.20 g |
| 2-Bromoethanol | 124.97 | 52.5 | 6.56 g (4.6 mL) |
| Dimethylformamide (DMF), anhydrous | 73.09 | - | 120 mL |
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (2.20 g, 55.0 mmol) in anhydrous DMF (50 mL) in a 250 mL three-neck flask at 0 °C (ice bath).
-
Slowly add a solution of the crude 2-(diethoxymethyl)-1H-imidazole (~8.5 g, ~50.0 mmol) in anhydrous DMF (70 mL) to the NaH suspension over 30 minutes.
-
Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add 2-bromoethanol (4.6 mL, 52.5 mmol) dropwise.
-
Let the reaction warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.
-
Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (3 x 75 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (Eluent: gradient of 2% to 5% Methanol in Dichloromethane) to afford 2-(1-(2-hydroxyethyl)-1H-imidazol-2-yl)acetaldehyde diethyl acetal .
Step 3: Intramolecular Cyclization via Mitsunobu Reaction
Rationale: The Mitsunobu reaction provides a reliable method for intramolecular dehydration to form the oxazine ring under mild conditions. The reaction inverts the stereochemistry at the alcohol carbon, though in this achiral substrate, the primary outcome is efficient ring closure. This is a common strategy for forming heterocyclic rings from amino-alcohols.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Hydroxyethyl imidazole intermediate | 214.27 | 20.0 | 4.29 g |
| Triphenylphosphine (PPh₃) | 262.29 | 24.0 | 6.30 g |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 24.0 | 4.8 mL |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 200 mL |
Procedure:
-
Under an inert atmosphere, dissolve the hydroxyethyl imidazole intermediate (4.29 g, 20.0 mmol) and triphenylphosphine (6.30 g, 24.0 mmol) in anhydrous THF (200 mL) in a 500 mL flask.
-
Cool the solution to 0 °C (ice bath).
-
Add DIAD (4.8 mL, 24.0 mmol) dropwise over 20 minutes. A color change and/or formation of a precipitate is typically observed.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (Eluent: gradient of 50% to 80% Ethyl Acetate in Hexanes) to separate the product from triphenylphosphine oxide and other byproducts, yielding 2-(diethoxymethyl)-6,8-dihydro-5H-imidazo[2,1-c]oxazine .
Reaction Mechanism: Mitsunobu Cyclization
Caption: Key steps of the proposed intramolecular Mitsunobu cyclization.
Step 4: Acetal Deprotection
Rationale: The final step is the removal of the acid-labile acetal protecting group to unveil the target carbaldehyde. Dilute hydrochloric acid in an acetone/water mixture is a standard and effective condition for this transformation.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Protected Imidazooxazine | 196.24 | 10.0 | 1.96 g |
| Acetone | 58.08 | - | 50 mL |
| Hydrochloric Acid (HCl), 2M aqueous | 36.46 | - | 25 mL |
Procedure:
-
Dissolve the protected imidazooxazine (1.96 g, 10.0 mmol) in acetone (50 mL) in a 100 mL round-bottom flask.
-
Add the 2M aqueous HCl solution (25 mL) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material has been completely consumed.
-
Neutralize the reaction mixture by the careful, portion-wise addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by a short plug of silica gel to yield the final product, 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde .
Characterization
The final compound and all intermediates should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, proton environments, and carbon backbone.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected for C₇H₈N₂O₂: 152.15 g/mol [1]).
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the appearance of the aldehyde C=O stretch (~1680-1700 cm⁻¹) in the final product.
References
- Yu, J., et al. (2020). A decarboxylative coupling method for the direct aminomethylation of imidazo[1,2-a]pyridines. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
-
MySkinRecipes. (n.d.). 6,8-Dihydro-5H-imidazo[2,1-c][2][5]oxazine-2-carbaldehyde. Available from: MySkinRecipes Product Page.
- Wang, L., et al. (2017). A visible light-initiated method for the sulfenylation of imidazo[1,2-a]pyridines. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
-
Palmer, B. D., et al. (2017). 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][2][3]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. Journal of Medicinal Chemistry. Available from: ACS Publications.
- ResearchGate. (n.d.). C-3 formylation of imidazo[1,2-a]pyridines.
- Li, J., et al. (2024). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Molecules.
Sources
- 1. 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde [myskinrecipes.com]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1,3]oxazine Derivatives against Multidrug-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde: Application Notes and Protocols
Purification of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde: Application Notes and Protocols
Introduction
6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents. The purity of this aldehyde is paramount, as even trace impurities can lead to undesirable side reactions, impact biological activity, and complicate the interpretation of research data. This guide provides a comprehensive overview of robust purification techniques tailored for this specific molecule, drawing upon established principles for the purification of polar heterocyclic compounds and aldehydes. The protocols herein are designed for researchers, scientists, and drug development professionals to achieve high-purity 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde for downstream applications.
Understanding the Molecule and Potential Impurities
The structure of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde features a fused bicyclic system containing both imidazole and oxazine rings, with a reactive aldehyde functional group. Its polarity is influenced by the nitrogen and oxygen heteroatoms, making it soluble in a range of polar organic solvents.
While a specific synthesis route for this exact molecule is not extensively published, analogous imidazo[2,1-c][1][2]oxazine derivatives are often synthesized through multi-step sequences. A plausible synthetic approach could involve the cyclization of a substituted imidazole precursor. Based on such synthetic pathways, potential impurities may include:
-
Unreacted Starting Materials: Residual precursors from the cyclization step.
-
Reaction Byproducts: Products from side reactions or incomplete cyclization.
-
Over-oxidized Species: The corresponding carboxylic acid, formed by the oxidation of the aldehyde group.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or reagents.
A thorough understanding of the synthetic route employed is the first critical step in designing an effective purification strategy.
Purification Strategies: A Multi-faceted Approach
A combination of chromatographic and crystallization techniques is typically most effective for purifying polar heterocyclic compounds like 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde.
Column Chromatography: The Workhorse of Purification
Column chromatography is an indispensable technique for separating the target compound from impurities with different polarities.[3] Given the polar nature of the target molecule, careful selection of the stationary and mobile phases is crucial.
Challenges and Solutions for Polar Heterocycles:
-
Streaking on Silica Gel: Basic nitrogen-containing heterocycles can interact with the acidic surface of silica gel, leading to poor separation and streaking.[4]
-
Solution: Add a basic modifier like triethylamine (0.5-2%) or a solution of ammonia in methanol to the mobile phase to neutralize the acidic sites on the silica gel.[1]
-
-
Poor Elution: The high polarity of the compound may lead to strong adsorption on the stationary phase, making it difficult to elute.
-
Solution: Employ a more polar solvent system or use a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.[5]
-
Recommended Protocol for Column Chromatography:
This protocol provides a starting point for optimization. The ideal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC).
a) Stationary Phase Selection:
-
Standard: Silica gel (230-400 mesh) is a good starting point.
-
Alternative: For highly basic compounds that still exhibit poor behavior on silica, neutral or basic alumina can be an effective alternative.[1]
b) Mobile Phase Optimization (TLC Analysis):
-
Prepare several TLC chambers with different solvent systems. Good starting points for polar compounds include mixtures of ethyl acetate/hexanes, and for more polar compounds, methanol/dichloromethane.[6]
-
Spot the crude material on TLC plates and develop them in the prepared chambers.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.
c) Column Packing and Sample Loading:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
Dissolve the crude 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent. This "dry loading" method often leads to better resolution than direct liquid loading.
-
Carefully add the dried sample-silica mixture to the top of the packed column.
d) Elution and Fraction Collection:
-
Begin eluting the column with the optimized mobile phase. If a gradient is required, start with a lower polarity mixture and gradually increase the proportion of the more polar solvent.
-
Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
Combine the fractions containing the pure product.
e) Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
Experimental Workflow for Column Chromatography
Caption: Workflow for the purification of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde by column chromatography.
Recrystallization: For Achieving High Crystalline Purity
Recrystallization is a powerful technique for obtaining highly pure crystalline material, especially after an initial chromatographic purification.[7][8] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[9]
Protocol for Recrystallization:
a) Solvent Selection:
-
The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Test the solubility of the purified compound in small amounts of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or solvent mixtures like ethanol/water).
-
A good solvent system will result in the formation of well-defined crystals upon slow cooling.
b) Recrystallization Procedure:
-
Place the compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.
-
If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat to boiling and perform a hot gravity filtration to remove the charcoal.
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Logical Flow of Recrystallization
Caption: Decision and process flow for the recrystallization of the target compound.
Purity Assessment: Analytical Techniques
After purification, it is essential to verify the purity of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde using a combination of analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining the purity of a compound and for quantifying any remaining impurities.[10] A reversed-phase method is generally suitable for polar heterocyclic compounds.
Starting HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% of the same acid |
| Gradient | Start with a high percentage of A (e.g., 95%) and ramp to a high percentage of B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (determined by UV-Vis scan) |
| Column Temperature | 25-35 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified compound and for detecting impurities.
-
¹H NMR: The spectrum should show the expected signals for the protons on the imidazooxazine ring system and the aldehyde proton (typically in the 9-10 ppm region). The absence of signals from starting materials or byproducts is a strong indicator of purity.
-
¹³C NMR: This will confirm the carbon skeleton of the molecule. The aldehyde carbon will have a characteristic chemical shift in the 180-200 ppm range.
Typical NMR Solvents: Deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD) are suitable solvents. The choice will depend on the solubility of the compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) are well-suited for this type of molecule and will show a prominent peak for the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.
Conclusion
The successful purification of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde is a critical step in its use for research and drug development. A systematic approach, beginning with an understanding of potential impurities, followed by optimized column chromatography and recrystallization, is key to achieving high purity. The analytical techniques outlined in this guide provide the necessary tools to validate the purity of the final product, ensuring the reliability and reproducibility of subsequent experiments.
References
- Ci, Y. X., & Li, W. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 633.
- Kuzu, B., Genç, H., Taşpınar, M., Tan, M., & Menges, N. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 837-852.
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
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Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
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Occidental College. (n.d.). Recrystallization. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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"using 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde in antiviral drug design"
Topic: Utilizing 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde in Antiviral Drug Design
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quest for novel antiviral agents remains a cornerstone of modern medicinal chemistry, driven by the dual challenges of emerging viral threats and the development of resistance to existing therapies. Heterocyclic compounds, particularly fused imidazole ring systems, represent a privileged scaffold in drug discovery. This document provides a comprehensive guide to leveraging 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde as a foundational scaffold for the design and development of new antiviral therapeutics. This compound serves as a key intermediate in the synthesis of biologically active molecules, particularly those targeting RNA viruses[1]. We will explore a synergistic workflow that integrates computational modeling with robust in vitro validation, providing researchers with the rationale and detailed protocols to investigate this promising chemical entity.
Introduction: The Scientific Rationale
The 6,8-Dihydro-5H-imidazo[2,1-c]oxazine core is a compelling starting point for antiviral research. Fused imidazole derivatives are known to possess a wide spectrum of biological activities, including potent antiviral effects against various pathogens like influenza and human coronavirus[2][3][4]. The structural rigidity of the fused ring system provides a well-defined three-dimensional geometry for interaction with biological targets, while the heteroatoms offer key hydrogen bonding capabilities.
A particularly noteworthy feature of the specified compound is the C2-carbaldehyde group. Aldehydes are electrophilic moieties capable of forming reversible covalent bonds (Schiff bases) with nucleophilic residues on proteins, such as the primary amine of a lysine side chain. This potential for covalent interaction can lead to high-affinity binding and prolonged target engagement, a desirable attribute for an antiviral inhibitor.
Antiviral drug design strategies can be broadly categorized into two main approaches[5]:
-
Directly Acting Antivirals (DAAs): These agents target viral-specific proteins, such as polymerases, proteases, or entry proteins, offering high selectivity[6].
-
Host-Targeted Antivirals (HTAs): These agents target cellular factors that the virus hijacks for its replication cycle. HTAs have the potential for broad-spectrum activity and a higher barrier to resistance[5].
This guide will outline a workflow applicable to either strategy, beginning with computational methods to identify likely viral or host targets and culminating in experimental validation of antiviral activity.
Computational Drug Design Workflow
Computational methods provide an indispensable, resource-efficient starting point for hypothesis generation. By modeling the interaction between 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde and a chosen protein target, we can predict binding affinity and mode, guiding subsequent experimental work.
Caption: Computational workflow for antiviral drug design.
Protocol 2.1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This protocol outlines the general steps using widely available software.
Objective: To predict the binding mode and affinity of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde against a selected viral protein target.
Materials:
-
Protein Data Bank (PDB) for target structure (e.g., SARS-CoV-2 Main Protease, PDB ID: 6LU7).
-
Molecular modeling software (e.g., AutoDock Tools, PyMOL, Discovery Studio).
-
Docking software (e.g., AutoDock Vina[7]).
-
ChemDraw or similar for 2D structure drawing.
Methodology:
-
Target Preparation: a. Download the crystal structure of the target protein from the PDB. b. Using modeling software, remove water molecules and any co-crystallized ligands. c. Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges). d. Save the prepared protein structure in the required format (e.g., .pdbqt).
-
Ligand Preparation: a. Draw the 2D structure of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde. b. Convert the 2D structure to a 3D model and perform energy minimization using a suitable force field. c. Save the prepared ligand structure in the required format (e.g., .pdbqt).
-
Grid Box Generation: a. Define the docking search space (the "grid box") around the active site of the target protein. The box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.
-
Docking Simulation: a. Execute the docking algorithm (e.g., AutoDock Vina) using the prepared protein, ligand, and grid box configuration files.
-
Analysis of Results: a. Analyze the output poses. The best pose is typically the one with the lowest binding energy score (reported in kcal/mol)[7]. b. Visualize the top-ranked docking pose to inspect key interactions (e.g., hydrogen bonds, hydrophobic interactions, and potential covalent interactions of the aldehyde group).
Data Presentation:
| Target Protein | PDB ID | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| SARS-CoV-2 Mpro | 6LU7 | Compound | -7.5 | Cys145, His41, Met165 |
| Influenza NA | 2HU4 | Compound | -6.8 | Arg118, Glu276, Tyr406 |
Table 1: Example of Molecular Docking Results.
Protocol 2.2: Pharmacophore-Based Virtual Screening
A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to bind to a specific target[8][9]. This model can be used to rapidly screen large compound databases for molecules with the potential for similar biological activity.
Objective: To identify novel compounds with potential antiviral activity by screening a database against a pharmacophore model derived from the docked pose of the lead compound.
Methodology:
-
Model Generation: a. Using the highest-ranked docked pose from Protocol 2.1, generate a structure-based pharmacophore model[8]. b. Identify key chemical features: hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.
-
Database Screening: a. Select a compound database for screening (e.g., ZINC, PubChem). b. Use the generated pharmacophore model as a 3D query to search the database. The search algorithm will identify molecules that can map their chemical features onto the pharmacophore.
-
Hit Filtering and Selection: a. Filter the resulting hits based on criteria such as fit value, molecular weight, and Lipinski's rule of five to ensure drug-like properties[8]. b. Visually inspect the top-ranked hits to assess their structural novelty and synthetic feasibility. The selected compounds become candidates for synthesis and biological testing.
In Vitro Evaluation Strategy
Following computational analysis, the next critical phase is the experimental validation of the compound's antiviral properties and its safety profile in cell-based assays[10].
Caption: Workflow for the in vitro testing of antiviral candidates.
Protocol 3.1: Cytotoxicity Assessment
Before assessing antiviral efficacy, it is crucial to determine the concentration at which the compound is toxic to the host cells. This is essential for distinguishing true antiviral activity from non-specific cytotoxicity[11].
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound on a relevant host cell line.
Materials:
-
Host cell line (e.g., Vero-E6 for SARS-CoV-2, MDCK for influenza).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compound dissolved in DMSO.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
DMSO (cell culture grade).
-
Plate reader (570 nm).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Remove the old medium from the cells and add the compound dilutions. Include wells with medium only (cell control) and medium with DMSO (vehicle control). c. Incubate the plate for a period that matches the planned antiviral assay (e.g., 48-72 hours).
-
MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells. b. Remove the medium and dissolve the formazan crystals in DMSO. c. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle control. b. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the CC50 value.
Protocol 3.2: In Vitro Antiviral Efficacy Assay (Plaque Reduction Assay)
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
Objective: To determine the 50% effective concentration (EC50) of the test compound.
Materials:
-
Host cell line grown to confluence in 6-well or 12-well plates.
-
Virus stock with a known titer.
-
Test compound dilutions.
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).
-
Crystal violet staining solution.
Methodology:
-
Cell Infection: a. Grow host cells to 90-100% confluency. b. Infect the cell monolayers with a specific number of plaque-forming units (PFU) of the virus (e.g., 100 PFU/well) for 1 hour.
-
Compound Treatment: a. Remove the virus inoculum. b. Add an overlay medium containing various concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: a. Fix the cells (e.g., with 10% formalin). b. Remove the overlay and stain the cells with crystal violet. Viable cells will stain purple, while plaques (areas of cell death) will appear as clear zones.
-
Data Analysis: a. Count the number of plaques in each well. b. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. c. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.
Data Presentation:
| Compound | CC50 (µM) on MDCK cells | EC50 (µM) against H1N1 | Selectivity Index (SI) |
| Lead Compound | >100 | 7.2 | >13.9 |
| Oseltamivir | >100 | 0.5 | >200 |
Table 2: Example of In Vitro Antiviral Activity and Cytotoxicity Summary.
Preliminary Mechanism of Action (MoA) Studies
Once a compound demonstrates a favorable selectivity index, the next step is to investigate its mechanism of action.
Caption: Time-of-addition assay to probe the mechanism of action.
Protocol 4.1: Time-of-Addition Assay
This assay helps determine which stage of the viral life cycle is inhibited by the compound[12].
Objective: To identify whether the compound targets viral entry, replication, or egress.
Methodology:
-
Prepare several sets of confluent cell monolayers.
-
Set 1 (Entry Inhibition): Pre-treat cells with the compound for 2 hours before adding the virus.
-
Set 2 (Replication Inhibition): Add the compound at the same time as or immediately after virus infection and leave it for the duration of the experiment.
-
Set 3 (Egress Inhibition): Add the compound at a late stage of the infection cycle (e.g., 6-8 hours post-infection).
-
After a single replication cycle (e.g., 12-24 hours), quantify the viral yield (e.g., by plaque assay or qPCR).
-
Analysis: Compare the reduction in viral yield across the different sets. Significant inhibition in Set 1 suggests an effect on entry, while inhibition primarily in Set 2 points to an effect on replication.
Conclusion and Future Directions
The 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde scaffold represents a valuable starting point for the development of novel antiviral agents. The integrated workflow presented here, combining predictive computational modeling with rigorous in vitro testing, provides a clear and efficient path from a promising chemical entity to a validated lead compound. The presence of the reactive carbaldehyde moiety offers a unique opportunity for developing high-potency covalent inhibitors. Future work should focus on structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the oxazine and imidazole rings to optimize potency and selectivity, alongside further in-depth MoA studies to confirm the specific molecular target.
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Targeting Human Proteins for Antiviral Drug Discovery and Repurposing Efforts: A Focus on Protein Kinases. PubMed Central.[Link]
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Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central.[Link]
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6,8-Dihydro-5H-imidazo[2,1-c][5][6]oxazine-2-carbaldehyde. MySkinRecipes.[Link]
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Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins. PubMed Central.[Link]
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e-Pharmacophore modeling and in silico study of CD147 receptor against SARS-CoV-2 drugs. National Institutes of Health.[Link]
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Development of novel entry inhibitors targeting emerging viruses. PubMed Central.[Link]
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Investigation of antiviral substances in Covid 19 by Molecular Docking: In Silico Study. National Institutes of Health.[Link]
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Understanding Cytotoxicity. Virology Research Services.[Link]
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Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 M pro. MDPI.[Link]
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A Novel Approach of Antiviral Drugs Targeting Viral Genomes. MDPI.[Link]
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Synthesis of Novel Derivatives of Imidazo[2,1-c][2][5][6]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. ResearchGate.[Link]
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Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PubMed Central.[Link]
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Cell-based Assays to Identify Inhibitors of Viral Disease. PubMed Central.[Link]
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MOLECULAR DOCKING IN ANTIVIRAL DRUG DISCOVERY. Trepo.[Link]
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Targeting viral entry to expand antiviral drug discovery strategies. Drug Target Review.[Link]
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In silico virtual screening approaches for anti-viral drug discovery. PubMed Central.[Link]
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Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][5]oxazine Derivatives against Multidrug-Resistant Strains. PubMed.[Link]
-
Synthesis of 6,9-Diaryl-5H-imidazo[2,1-d][2][5][13]triazepines and Their Dihydro Derivatives. ResearchGate.[Link]
-
The antiviral activity of compounds 2, 5, 6, 8-11, and 22 against... ResearchGate.[Link]
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Antiviral COVID-19 protein and molecular docking: In silico characterization of various antiviral compounds extracted from Arisaema jacquemontii Blume. Frontiers.[Link]
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Antiviral Drug Screening. Virology Research Services.[Link]
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Targeting Viral Entry: New Frontiers in Antiviral Drug Development. Longdom Publishing.[Link]
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Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis Online.[Link]
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Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific.[Link]
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Pharmacophore-Based Discovery of Viral RNA Conformational Modulators. MDPI.[Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI.[Link]
-
In silico Molecular docking study of Antiviral Phytochemical compounds and synthetic drugs as Potential binding compounds with SARS-CoV-2 Proteins. ResearchGate.[Link]
-
Synthesis of novel derivatives of 7,8-dihydro-6H-imidazo[2,1-b][1][5]benzothiazol-5-one and their virus-inhibiting activity against influenza A virus. PubMed.[Link]
-
Mechanisms of action of antiviral drugs. EBSCO.[Link]
-
Identifying the Mechanisms for a New Class of Antiviral Drugs Could Hasten Their Approval. Penn State University.[Link]
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In Silico Study towards Repositioning of FDA-Approved Drug Candidates for Anticoronaviral Therapy: Molecular Docking, Molecular Dynamics and Binding Free Energy Calculations. MDPI.[Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar.[Link]
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Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. MDPI.[Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.[Link]
-
Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. National Institutes of Health.[Link]
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Generation of predictive pharmacophore model for SARS-coronavirus main proteinase. PubMed Central.[Link]
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Three-Component Reaction of a 2-Aminoazine, a 2-Oxoaldehyde, and a Cyclic 1,3-Dicarbonyl Compound for the Synthesis of Imidazo[1,2-a]azine Derivatives. ResearchGate.[Link]
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Application Notes & Protocols: 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde as a Versatile Scaffold in Medicinal Chemistry
Application Notes & Protocols: 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde as a Versatile Scaffold in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, fused heterocyclic scaffolds are of paramount importance, often referred to as "privileged structures" due to their ability to interact with a wide array of biological targets. Systems like imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines are cores of numerous clinically successful drugs.[1][2] Within this context, the imidazo[2,1-c][3][4]oxazine framework presents a compelling, yet underexplored, scaffold for the development of novel therapeutic agents.
This document provides detailed application notes and protocols for 6,8-Dihydro-5H-imidazo[2,1-c][3][4]oxazine-2-carbaldehyde , a key building block in medicinal chemistry. Its unique structure, combining a rigid, fused heterocyclic core with a synthetically versatile carbaldehyde group, makes it an ideal starting point for constructing libraries of diverse and biologically active molecules. It has been identified as a crucial intermediate in the synthesis of potential antiviral and antiparasitic agents, particularly those targeting RNA viruses.[3] These notes are intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Section 1: Physicochemical Properties and Handling
Proper handling and storage are critical to maintaining the integrity of the reagent. The aldehyde functionality is susceptible to oxidation and other degradation pathways if not stored correctly.
Table 1: Physicochemical Data for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [3][5] |
| Molecular Weight | 152.15 g/mol | [3] |
| Boiling Point | 413.7 °C at 760 mmHg | [3] |
| Appearance | (Typically a solid) | - |
| PubChem CID | 21941356 | [5] |
Handling and Storage Recommendations:
-
Storage: The compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[3]
-
Solubility: It is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately soluble in methanol or ethanol, especially upon gentle warming.
-
Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Section 2: The Imidazo[2,1-c]oxazine Scaffold: A Platform for Bioactivity
The therapeutic potential of a building block is often inferred from the biological activities of its close analogs. The broader family of imidazo-oxazines and related fused imidazole heterocycles has demonstrated significant promise across multiple disease areas.
-
Antitubercular Activity: Notably, related scaffolds such as 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][3][6]oxazines have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.[4][6] This activity suggests that the imidazo-oxazine core is a viable pharmacophore for targeting infectious diseases.
-
Antimicrobial Properties: Analogs of the imidazo-oxazine core have also been reported to possess general antimicrobial and cytokinin-like properties, indicating a broad biological relevance.[7]
-
Broad Therapeutic Potential: The oxazine ring system itself is a component of numerous compounds with a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[8]
The strategic placement of the carbaldehyde at the C2 position offers a prime handle for synthetic modification to explore and optimize these potential activities.
Caption: Core structure and key features of the scaffold.
Section 3: The C2-Carbaldehyde Group: A Gateway to Chemical Diversity
The synthetic power of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde lies in the reactivity of its aldehyde group. This functionality serves as a versatile anchor point for a multitude of chemical transformations, enabling the rapid generation of diverse compound libraries.
Caption: Synthetic pathways from the C2-carbaldehyde group.
Section 4: Application Protocols: Synthesis of Bioactive Derivatives
The following protocols are generalized procedures that can be adapted by researchers. All reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine completion.
Protocol 4.1: Synthesis of a Secondary Amine via Reductive Amination
Principle: This two-step, one-pot reaction is one of the most robust and widely used methods for synthesizing amines. It proceeds via the initial formation of a Schiff base (imine), which is then reduced in situ by a mild and selective hydride reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is less basic and more selective than other borohydrides, reducing protonated imines much faster than ketones or aldehydes, thereby minimizing side reactions.
Materials:
-
6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~5% v/v)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Protocol:
-
Dissolve 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde (1.0 eq) in DCM or DCE (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the desired amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. Monitor the formation via TLC or LC-MS if desired.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Note: Gas evolution (hydrogen) may occur.
-
Continue stirring at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Self-Validation: The final product structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the correct structure and purity.
Protocol 4.2: Synthesis of an Alkene Derivative via Wittig Reaction
Principle: The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide (Wittig reagent). This protocol allows for the extension of the scaffold's carbon framework, a key strategy in structure-activity relationship (SAR) studies.
Materials:
-
Phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) (1.2 eq)
-
Strong base (e.g., n-Butyllithium (n-BuLi), Sodium hydride (NaH))
-
Anhydrous Tetrahydrofuran (THF)
-
6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde (1.0 eq)
-
Saturated ammonium chloride solution
-
Diethyl ether or Ethyl acetate
Step-by-Step Protocol:
-
Preparation of the Ylide: In a flame-dried, three-neck flask under an inert atmosphere (argon/nitrogen), suspend the phosphonium salt (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0°C or -78°C, depending on the base used.
-
Slowly add the strong base (e.g., n-BuLi solution) dropwise. A distinct color change (often to deep red, orange, or yellow) indicates the formation of the ylide. Stir for 30-60 minutes at this temperature.
-
Wittig Reaction: In a separate flask, dissolve 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde (1.0 eq) in anhydrous THF.
-
Slowly transfer the aldehyde solution to the ylide solution via cannula at the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor by TLC for the consumption of the aldehyde.
-
Workup: Quench the reaction by carefully adding saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the desired alkene derivative.
Section 5: Bioactivity Screening Strategy
Once a library of derivatives has been synthesized, a logical screening cascade is necessary to identify promising lead compounds. Given the reported potential of this scaffold, a primary screen focused on antiviral or antiparasitic activity is a logical starting point.[3]
Caption: A typical workflow for bioactivity screening.
Conclusion
6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde represents a high-potential building block for medicinal chemistry programs. Its fused heterocyclic nature provides a rigid and structurally unique core, while the C2-carbaldehyde group offers a reliable and versatile point for synthetic elaboration. By leveraging established synthetic transformations, such as reductive amination and the Wittig reaction, researchers can efficiently generate diverse libraries for screening. The demonstrated bioactivity of related imidazo-oxazine scaffolds against challenging targets like M. tuberculosis and the suggested utility against RNA viruses underscore the significant therapeutic potential embedded in this molecular framework.
References
-
MySkinRecipes. 6,8-Dihydro-5H-imidazo[2,1-c][3][4]oxazine-2-carbaldehyde. Available from: [Link]
-
ResearchGate. Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][3][6]oxazine Derivatives against Multidrug‐Resistant Strains. Available from: [Link]
-
PubMed. Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][3][6]oxazine Derivatives against Multidrug-Resistant Strains. Available from: [Link]
-
ResearchGate. Synthesis of Novel Derivatives of Imidazo[2,1-c][3][4][7]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Available from: [Link]
-
Iraqi Journal of Agricultural Sciences. Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives. Available from: [Link]
-
MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Available from: [Link]
-
ijpsr.com. SYNTHESIS AND ANTIOXIDANT ACTIVITY OF NOVEL 4,8-DISUBSTITUTED-3,4- DIHYDRO-6-METHYL-IMIDAZO[1,5-b][3][4][7]TRIAZIN-2(8H)-ONE DERIV. Available from: [Link]
-
PubChem. 6,8-Dihydro-5H-imidazo[2,1-c][3][4]oxazine-2-carbaldehyde. Available from: [Link]
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PubMed. Medicinal chemistry of oxazines as promising agents in drug discovery. Available from: [Link]
-
ResearchGate. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
-
ResearchGate. Three-Component Reaction of a 2-Aminoazine, a 2-Oxoaldehyde, and a Cyclic 1,3-Dicarbonyl Compound for the Synthesis of Imidazo[1,2-a]azine Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Available from: [Link]
-
PubMed. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available from: [Link]
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"synthesis of nucleoside analogs from 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde"
Application Note & Protocols
Topic: A Strategic Approach to the Synthesis of Novel Nucleoside Analogs from 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy, driving a continuous demand for novel scaffolds and efficient synthetic routes.[1][2] The imidazo[2,1-c]oxazine core represents a privileged heterocyclic system with a wide spectrum of biological activities.[3] This document provides a comprehensive guide to the synthesis of novel nucleoside analogs utilizing 6,8-Dihydro-5H-imidazo[2,1-c][2][4]oxazine-2-carbaldehyde as a key starting material.[5] We present a robust, two-step synthetic strategy involving the selective reduction of the aldehyde followed by a stereoselective O-glycosylation. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into reaction optimization and characterization, designed to empower researchers in the field of medicinal chemistry to generate new, biologically active molecules.
Introduction: The Rationale for Imidazo[2,1-c]oxazine-Based Nucleosides
The relentless emergence of drug-resistant pathogens and cancers necessitates the structural diversification of therapeutic agents.[2] Nucleoside analogs function by mimicking natural nucleosides, thereby disrupting viral replication or cell division upon incorporation into DNA or RNA.[6] Their efficacy is often dictated by the structure of both the sugar mimic and the heterocyclic base.
The imidazo[2,1-c]oxazine scaffold is of significant interest in medicinal chemistry due to its structural rigidity and diverse biological profile, including antitubercular and antimicrobial properties.[3][7] The specific starting material, 6,8-Dihydro-5H-imidazo[2,1-c][2][4]oxazine-2-carbaldehyde, serves as an ideal precursor. Its fused ring system acts as a bioisostere for natural purine nucleobases, while the carbaldehyde at the 2-position provides a versatile chemical handle for the attachment of a glycosidic moiety.[5] This strategic design allows for the creation of C-nucleoside analogs, where the sugar is linked to the base via a carbon-carbon or carbon-heteroatom-carbon bond, often leading to enhanced metabolic stability compared to traditional N-nucleosides.[8]
The Core Intermediate: 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde
This bicyclic aldehyde is the linchpin of the proposed synthesis. Its unique structure enables selective reactivity for constructing more complex, biologically active molecules.[5]
Caption: Structure of the key synthetic precursor.
Table 1: Properties of the Starting Material
| Property | Value | Reference |
| IUPAC Name | 6,8-Dihydro-5H-imidazo[2,1-c][2][4]oxazine-2-carbaldehyde | [9] |
| CAS Number | 623564-42-1 | [5] |
| Molecular Formula | C₇H₈N₂O₂ | [5] |
| Molecular Weight | 152.15 g/mol | [5] |
| Appearance | (Typically a solid) | - |
| Storage | 2-8°C, under inert gas | [5] |
Proposed Synthetic Strategy
The conversion of the starting aldehyde to the target nucleoside analog is most effectively achieved through a three-stage process. This strategy ensures high yields and stereochemical control at the anomeric center.
Caption: High-level workflow for nucleoside analog synthesis.
-
Step 1: Selective Reduction: The aldehyde is reduced to the corresponding primary alcohol. This transformation creates a nucleophilic hydroxyl group necessary for the subsequent glycosylation step.
-
Step 2: O-Glycosylation: The newly formed alcohol is coupled with a protected sugar donor (e.g., a ribofuranosyl halide or trichloroacetimidate) under the influence of a promoter. This is the key bond-forming reaction to create the nucleoside structure.
-
Step 3: Deprotection: The protecting groups on the sugar moiety (typically esters or silyl ethers) are removed to yield the final, biologically active nucleoside analog.
Detailed Experimental Protocols
Protocol 1: Synthesis of (6,8-Dihydro-5H-imidazo[2,1-c][2][4]oxazin-2-yl)methanol
Principle and Mechanistic Insight: The selective reduction of an aldehyde in the presence of other reducible functionalities (like the imine within the imidazole ring) requires a mild reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a source of hydride (H⁻) which performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during aqueous workup to yield the primary alcohol. This method is highly efficient, operationally simple, and avoids over-reduction.
Materials:
-
6,8-Dihydro-5H-imidazo[2,1-c][2][4]oxazine-2-carbaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Dissolve 6,8-Dihydro-5H-imidazo[2,1-c][2][4]oxazine-2-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the remaining aqueous residue between dichloromethane (3x volume) and water (1x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure hydroxymethyl intermediate.
Validation:
-
TLC: The product should have a lower Rf value than the starting aldehyde.
-
¹H NMR: Disappearance of the aldehyde proton signal (~9-10 ppm) and appearance of a new singlet or doublet corresponding to the CH₂OH group (~4.5-5.0 ppm) and a broad singlet for the OH proton.
-
Mass Spectrometry: The observed mass should correspond to the molecular weight of the product (C₇H₁₀N₂O₂ = 154.17 g/mol ).
Protocol 2: O-Glycosylation to Synthesize the Protected Nucleoside Analog
Principle and Mechanistic Insight: This protocol employs a promoter-mediated glycosylation, a robust method for forming O-glycosidic bonds.[10] We will use 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as the glycosyl donor. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a Lewis acid promoter, activating the donor by facilitating the departure of the acetate group at the anomeric position (C1), generating a highly reactive oxocarbenium ion intermediate. The alcohol from Protocol 1 then acts as a nucleophile, attacking the anomeric carbon. The bulky benzoyl protecting groups at C2 and C3 sterically hinder attack from the top (alpha) face, directing the incoming nucleophile to the bottom (beta) face, thus ensuring high β-stereoselectivity, which is crucial for biological activity in many nucleoside analogs.
Caption: Stereoselective formation of the glycosidic bond.
Materials:
-
(6,8-Dihydro-5H-imidazo[2,1-c][2][4]oxazin-2-yl)methanol (1.0 eq)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Co-evaporate the alcohol intermediate from Protocol 1 with anhydrous toluene (2x) and dry under high vacuum for at least 4 hours to ensure it is completely anhydrous.
-
In a flame-dried, argon-purged flask, dissolve the dried alcohol (1.0 eq) and the protected sugar donor (1.2 eq) in anhydrous DCM.
-
Cool the solution to -20°C (acetonitrile/dry ice bath).
-
Slowly add TMSOTf (0.2 eq) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the pure, protected nucleoside analog.
Validation:
-
¹H NMR: Appearance of signals for the benzoyl protecting groups in the aromatic region (7.2-8.1 ppm) and characteristic signals for the ribose sugar protons. The anomeric proton (H-1') should appear as a doublet around 6.0-6.5 ppm with a small coupling constant (J < 4 Hz), confirming the β-configuration.
-
Mass Spectrometry: The observed mass should correspond to the molecular weight of the protected product (C₃₃H₂₈N₂O₉ = 608.59 g/mol ).
Protocol 3: Deprotection to Yield the Final Nucleoside Analog
Principle and Mechanistic Insight: The Zemplén deprotection is a classic and highly effective method for removing ester protecting groups from carbohydrates. It involves a transesterification reaction catalyzed by a catalytic amount of sodium methoxide in methanol. The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the benzoyl esters. This process is driven to completion by the formation of methyl benzoate as a byproduct, regenerating the free hydroxyl groups on the sugar moiety to furnish the final product.
Materials:
-
Protected nucleoside analog from Protocol 2 (1.0 eq)
-
Sodium methoxide (NaOMe), 0.5 M solution in Methanol (0.1 eq)
-
Methanol (MeOH)
-
Amberlite® IR120 (H⁺ form) resin
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected nucleoside analog (1.0 eq) in a mixture of anhydrous MeOH and DCM (3:1 v/v).
-
Add the catalytic amount of 0.5 M NaOMe solution (0.1 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, neutralize the mixture by adding Amberlite® IR120 (H⁺ form) resin until the pH is ~7.
-
Filter off the resin and wash it thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting solid/oil by chromatography or recrystallization to obtain the final, deprotected nucleoside analog.
Validation:
-
¹H NMR: Disappearance of the benzoyl protecting group signals in the aromatic region. A significant upfield shift of the sugar proton signals will be observed.
-
¹³C NMR: Disappearance of the benzoyl carbonyl signals (~165-170 ppm).
-
High-Resolution Mass Spectrometry (HRMS): The observed exact mass should confirm the elemental composition of the final product (C₁₂H₁₆N₂O₆ = 284.27 g/mol ).
Summary of Expected Results
Table 2: Characterization Data for the Synthetic Pathway
| Compound | Molecular Formula | MW ( g/mol ) | Key Expected ¹H NMR Signals (δ, ppm) |
| Starting Aldehyde | C₇H₈N₂O₂ | 152.15 | ~9.5 (s, 1H, -CHO) |
| Hydroxymethyl Int. | C₇H₁₀N₂O₂ | 154.17 | ~4.6 (s, 2H, -CH₂OH), aldehyde signal absent |
| Protected Nucleoside | C₃₃H₂₈N₂O₉ | 608.59 | 7.2-8.1 (m, 15H, Ar-H), ~6.2 (d, 1H, H-1') |
| Final Nucleoside | C₁₂H₁₆N₂O₆ | 284.27 | ~5.9 (d, 1H, H-1'), aromatic signals absent |
Conclusion and Future Directions
This application note outlines a logical and robust synthetic pathway for the preparation of novel nucleoside analogs based on the 6,8-Dihydro-5H-imidazo[2,1-c]oxazine scaffold. The described protocols leverage well-established, high-yielding chemical transformations to provide reliable access to these target molecules. By explaining the causality behind the choice of reagents and conditions, we provide a framework that is not only a set of instructions but also a basis for further optimization and analog development.
The synthesized compounds represent a new class of nucleoside analogs with potential for evaluation in various biological assays.[4][11] Future work could involve:
-
Synthesis of analogs with different sugar moieties (e.g., deoxyribose, arabinose).
-
Modification of the imidazo[2,1-c]oxazine core to explore structure-activity relationships (SAR).
-
Conversion of the final nucleoside to its 5'-triphosphate to study its interaction with viral polymerases.[6]
This strategic guide serves as a valuable resource for medicinal chemists and drug discovery professionals aiming to expand the chemical space of antiviral and anticancer therapeutics.
References
-
Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). National Institutes of Health. [Link]
-
Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. (n.d.). National Institutes of Health. [Link]
-
Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023). bioRxiv. [Link]
-
Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023). bioRxiv. [Link]
-
The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (n.d.). PubMed Central. [Link]
-
6,8-Dihydro-5H-imidazo[2,1-c][2][4]oxazine-2-carbaldehyde. (n.d.). MySkinRecipes. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). National Institutes of Health. [Link]
-
Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][4]oxazine Derivatives against Multidrug-Resistant Strains. (2023). PubMed. [Link]
-
Cu(I)-Catalyzed Stereoselective Glycosylation of “Electron-Deficient” Glycals. (2022). ACS Publications. [Link]
-
Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents. (n.d.). National Institutes of Health. [Link]
-
6,8-Dihydro-5H-imidazo[2,1-c][2][4]oxazine-2-carbaldehyde. (n.d.). PubChem. [Link]
-
Medicinal chemistry of oxazines as promising agents in drug discovery. (2019). PubMed. [Link]
-
Chemoenzymatic Methods for the Synthesis of Glycoproteins. (n.d.). National Institutes of Health. [Link]
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The Versatile Building Block: 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde in Modern Drug Discovery
The Versatile Building Block: 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde in Modern Drug Discovery
The quest for novel therapeutic agents is an intricate dance of creativity and precision, where the strategic selection of molecular starting points is paramount. Among the pantheon of heterocyclic scaffolds that have garnered significant attention in medicinal chemistry, the imidazo[2,1-c][1][2]oxazine core stands out for its presence in biologically active molecules. This application note provides an in-depth technical guide on the use of a key derivative, 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde , as a versatile building block for the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.
The inherent structural features of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde, including its fused bicyclic system and the reactive aldehyde functionality, make it a valuable intermediate in the synthesis of a variety of compounds, notably those with potential antiviral and antiparasitic activities.[3] The strategic placement of the aldehyde group on the electron-rich imidazole ring allows for a diverse range of chemical transformations, enabling the construction of libraries of novel compounds for biological screening.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Boiling Point | 413.696°C at 760 mmHg | [3] |
| Storage Conditions | 2-8°C, under inert gas | [3] |
Synthesis of the Building Block
Figure 1: A proposed synthetic route to 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde.
This proposed pathway commences with the nucleophilic substitution of a suitable 2-halo-nitroimidazole with 2-aminoethanol. Subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization with an aldehyde equivalent, would furnish the bicyclic core. Finally, a Vilsmeier-Haack formylation would introduce the desired carbaldehyde group at the C-2 position.
Applications in Synthetic Chemistry: Key Protocols
The aldehyde functionality of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde is a gateway to a multitude of chemical transformations. Below are detailed, generalized protocols for key reactions that leverage this reactivity.
Reductive Amination: Accessing Novel Amine Derivatives
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[4] This one-pot reaction involves the formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its in-situ reduction.
Figure 2: General workflow for the reductive amination of the title building block.
Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired primary or secondary amine (1.1 eq.).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The use of a mild dehydrating agent, such as magnesium sulfate or molecular sieves, can be beneficial.[4]
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is added portion-wise to the reaction mixture. The choice of a mild reducing agent like NaBH(OAc)₃ is crucial as it selectively reduces the iminium ion in the presence of the aldehyde.
-
Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-substituted amine.
Wittig Reaction: Formation of Alkenyl Derivatives
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[5][6] This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent) to yield an alkene and triphenylphosphine oxide.
Figure 3: Schematic representation of the Wittig reaction.
Protocol: General Procedure for the Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of the appropriate phosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF) is prepared. The solution is cooled to -78°C, and a strong base such as n-butyllithium (n-BuLi, 1.05 eq.) is added dropwise. The resulting mixture is stirred at this temperature for 30 minutes and then allowed to warm to 0°C for an additional 30 minutes to ensure complete ylide formation.[6]
-
Reaction with Aldehyde: The solution of the ylide is cooled back to -78°C, and a solution of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde (1.0 eq.) in anhydrous THF is added dropwise.
-
Reaction Progression: The reaction mixture is stirred at -78°C for 1 hour and then allowed to warm to room temperature and stirred overnight.
-
Reaction Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Multicomponent Reactions: Rapid Generation of Molecular Complexity
Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step.[7][8] These reactions are particularly valuable in drug discovery for the rapid generation of compound libraries.
The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[9][10]
Figure 4: The four components of the Ugi reaction leading to a bis-amide.
Protocol: General Procedure for the Ugi Reaction
-
Reaction Setup: To a solution of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde (1.0 eq.) in methanol is added the primary amine (1.0 eq.). The mixture is stirred for 30 minutes at room temperature.
-
Addition of Components: The carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.) are then added sequentially to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the Ugi product.
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[1][11]
Protocol: General Procedure for the Passerini Reaction
-
Reaction Setup: In a sealed tube, 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde (1.0 eq.), the carboxylic acid (1.0 eq.), and the isocyanide (1.1 eq.) are combined in an aprotic solvent such as dichloromethane.
-
Reaction Conditions: The mixture is stirred at room temperature for 24-72 hours.
-
Monitoring and Purification: The reaction is monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by flash column chromatography.
Relevance to Medicinal Chemistry: The Imidazooxazine Scaffold
The imidazo[2,1-c][1][2]oxazine scaffold and its related bicyclic nitroimidazole-containing analogues are of significant interest in the development of new therapeutics, particularly for infectious diseases. A prominent example is Pretomanid (PA-824) , a nitroimidazooxazine that has been approved for the treatment of multidrug-resistant tuberculosis.[12][13]
It is important to note that while Pretomanid contains an imidazooxazine core, its synthesis does not directly employ 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde.[13][14] However, the established biological importance of the imidazooxazine scaffold in drugs like Pretomanid underscores the potential of novel derivatives that can be synthesized from the title building block. The versatile chemistry of the 2-carbaldehyde derivative allows for the exploration of a wide chemical space around this privileged scaffold, potentially leading to the discovery of new drug candidates with improved efficacy, safety, and pharmacokinetic profiles.
Conclusion
6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde is a valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its reactive aldehyde functionality provides a handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and multicomponent reactions. The protocols outlined in this application note serve as a guide for researchers to harness the synthetic potential of this building block in the pursuit of new therapeutic agents. The established importance of the imidazooxazine scaffold in medicinal chemistry further validates the exploration of derivatives synthesized from this key intermediate.
References
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Baravkar, A. A., et al. (2014). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF NOVEL 4,8-DISUBSTITUTED-3,4- DIHYDRO-6-METHYL-IMIDAZO[1,5-b][1][2][15]TRIAZIN-2(8H)-ONE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 590-594.
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Kumar, A., et al. (2024). Imidazo[2,1-b][1][2][16]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery. Anti-Cancer Agents in Medicinal Chemistry.
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Lesyk, R., et al. (2019). Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H-imidazo[2,1-b][1][16]thiazine scaffold. Pharmacia, 66(4), 205-211.
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Application Notes and Protocols: Derivatization of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde for Biological Assays
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde, a heterocyclic scaffold of significant interest in medicinal chemistry. The presence of a reactive aldehyde moiety on the imidazo[2,1-c]oxazine core offers a versatile handle for conjugation to a variety of reporter molecules and functional groups. We present detailed, field-proven protocols for three key derivatization strategies: Reductive Amination , Fluorescent Labeling via Hydrazone Formation , and Biotinylation via Oxime Ligation . Furthermore, we outline a strategy for introducing a bioorthogonal handle for Click Chemistry applications. The overarching goal of these modifications is to prepare the parent molecule for downstream biological assays, with a particular focus on screening for antiviral and antiparasitic activities, for which related imidazo-fused heterocycles have shown considerable promise[1][2][3]. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising scaffold.
Introduction: The Strategic Value of the Imidazo[2,1-c]oxazine Scaffold
Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, forming the core of numerous approved therapeutics. The imidazo[2,1-c]oxazine ring system, a fused bicyclic heterocycle, has emerged as a privileged scaffold. Related structures, such as imidazo[2,1-b][4]oxazines, have demonstrated potent activity against multidrug-resistant Mycobacterium tuberculosis[1][2]. The broader class of imidazopyridines and their derivatives are known to exhibit a wide spectrum of biological activities, including antiviral, antitumor, and antibacterial properties[5].
The subject of this guide, 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde, possesses a key chemical feature: a carbaldehyde group. This electrophilic moiety is a prime target for nucleophilic attack, making it an ideal anchor point for covalent modification. Derivatization serves several critical purposes in drug discovery and chemical biology:
-
Introduction of Reporter Groups: Attaching fluorescent dyes or biotin enables the tracking and quantification of the molecule in various assays (e.g., cellular uptake, target engagement).
-
Modulation of Physicochemical Properties: Altering the molecule's structure can improve solubility, cell permeability, or metabolic stability.
-
Structure-Activity Relationship (SAR) Studies: Creating a library of derivatives allows for systematic exploration of how different functional groups impact biological activity.
This document provides the theoretical basis and practical step-by-step protocols for modifying this specific aldehyde, thereby equipping researchers to generate valuable tool compounds for biological investigation.
Core Derivatization Strategies and Protocols
The aldehyde functional group is amenable to a variety of reliable and high-yielding chemical transformations. We will focus on three primary, well-established methods that are highly compatible with biological applications.
Strategy 1: Reductive Amination for Stable Amine Conjugates
Reductive amination is a robust method for forming a stable carbon-nitrogen bond by converting a carbonyl group into an amine[6][7]. The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine[6]. This method is superior to direct alkylation of amines as it often avoids overalkylation[8]. It is particularly useful for attaching primary amine-containing molecules, such as linkers, polyethylene glycol (PEG) chains to improve solubility, or simple alkyl groups for SAR studies.
Causality Behind Experimental Choices: The choice of reducing agent is critical. We recommend Sodium Triacetoxyborohydride (STAB) as it is a mild and selective reagent that can reduce the iminium ion intermediate in the presence of the starting aldehyde, minimizing side reactions like the reduction of the aldehyde to an alcohol[7]. The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) under slightly acidic conditions, which catalyze imine formation without degrading the hydride reagent.
Experimental Protocol: Reductive Amination
Materials:
-
6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde
-
Primary amine of interest (e.g., propylamine, benzylamine)
-
Sodium Triacetoxyborohydride (STAB, Na(OAc)₃BH)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, as catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in anhydrous DCE (approx. 0.1 M concentration).
-
Amine Addition: Add the primary amine of interest (1.1 eq) to the solution. If the amine is a hydrochloride salt, add 1.1 eq of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Catalyst (Optional): For less reactive amines or ketones, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
Reducing Agent Addition: Carefully add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for iminium ions over aldehydes. |
| Solvent | Anhydrous DCE | Aprotic, good solubility for reactants. |
| Stoichiometry | Amine (1.1 eq), STAB (1.5 eq) | Slight excess ensures complete reaction of the limiting aldehyde. |
| Temperature | Room Temperature | Sufficient for most reductive aminations. |
| pH | Weakly acidic | Catalyzes imine formation. |
Strategy 2: Fluorescent Labeling via Hydrazone Formation
Fluorescent labeling is a cornerstone of modern biological imaging and assays[]. Hydrazide-containing fluorophores react readily with aldehydes to form hydrazone linkages[10][11][12]. While the resulting hydrazone bond is less stable than the oxime bond (see Strategy 3), the reaction is often rapid and efficient under mild aqueous conditions, making it suitable for many applications. This strategy is ideal for preparing fluorescent probes to study cellular uptake or localization.
Causality Behind Experimental Choices: The reaction is typically performed in a slightly acidic buffer (pH 5.0-6.0). This pH range is a compromise: it is acidic enough to catalyze the condensation reaction but not so acidic as to cause significant hydrolysis of the formed hydrazone or degradation of the acid-labile components. A co-solvent like DMSO is often required to solubilize the hydrophobic fluorophore.
Experimental Protocol: Fluorescent Labeling with a Hydrazide Dye
Materials:
-
6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde
-
Fluorescent Hydrazide (e.g., Fluorescein-5-Hydrazide, Alexa Fluor™ 488 Hydrazide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
HPLC-grade water and acetonitrile
-
Reverse-phase HPLC system for purification
Procedure:
-
Stock Solutions:
-
Prepare a 10 mM stock solution of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the fluorescent hydrazide in anhydrous DMSO. Protect from light.
-
-
Reaction Setup: In a microcentrifuge tube, combine the aldehyde stock solution (1.0 eq) with the sodium acetate buffer to achieve a final buffer concentration of at least 50% of the total volume. The final concentration of the aldehyde should be in the 1-2 mM range.
-
Dye Addition: Add the fluorescent hydrazide stock solution (1.5 - 2.0 eq) to the reaction mixture. The excess dye ensures the reaction goes to completion.
-
Incubation: Vortex the mixture briefly and incubate at room temperature for 2-4 hours, protected from light. For less reactive substrates, the reaction can be left overnight.
-
Reaction Monitoring: Monitor the formation of the fluorescent conjugate using analytical reverse-phase HPLC with fluorescence detection. The product will have a longer retention time than the starting dye and will be fluorescent.
-
Purification: Purify the reaction mixture using preparative reverse-phase HPLC to separate the fluorescently labeled product from unreacted dye and starting material.
-
Characterization: Lyophilize the pure fractions and confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
Strategy 3: Biotinylation via Stable Oxime Ligation
Biotinylation is the process of attaching biotin to a molecule of interest[3][13]. The high-affinity interaction between biotin and avidin (or streptavidin) is a powerful tool for detection, purification, and immobilization[13][14]. Aminooxy-biotin (or biotin hydroxylamine) reacts with aldehydes to form a highly stable oxime bond[15][16]. This linkage is more stable to hydrolysis than the hydrazone bond, making it the preferred choice for assays requiring long incubation times or harsh conditions[15][16].
Causality Behind Experimental Choices: The oxime ligation reaction proceeds efficiently at a slightly acidic to neutral pH (pH 4.5-7.0)[17]. The reaction can be significantly accelerated by the addition of a catalyst, such as aniline[15][16]. This allows for faster reaction times and lower concentrations of reagents, which is beneficial when working with precious materials.
Experimental Protocol: Biotinylation with Aminooxy-Biotin
Materials:
-
6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde
-
Aminooxy-biotin (or a derivative with a PEG spacer arm)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aniline (catalyst)
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate, pH 6.5)
-
HPLC-grade water and acetonitrile
-
Reverse-phase HPLC system for purification
Procedure:
-
Stock Solutions:
-
Prepare a 10 mM stock solution of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde in anhydrous DMSO.
-
Prepare a 20 mM stock solution of aminooxy-biotin in anhydrous DMSO.
-
Prepare a 1 M stock solution of aniline in DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, add the aldehyde stock solution (1.0 eq) to the reaction buffer.
-
Catalyst Addition: Add the aniline stock solution to the mixture to achieve a final concentration of 10-100 mM.
-
Biotin Reagent Addition: Add the aminooxy-biotin stock solution (1.2 eq) to the reaction mixture.
-
Incubation: Vortex the tube and allow the reaction to proceed at room temperature for 1-3 hours.
-
Reaction Monitoring: Monitor the reaction by LC-MS, looking for the disappearance of the starting aldehyde and the appearance of a new peak corresponding to the mass of the biotinylated product.
-
Purification: Purify the product by reverse-phase HPLC.
-
Verification: Confirm the structure of the purified product by high-resolution mass spectrometry.
Advanced Strategy: Introduction of a Bioorthogonal Handle for Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized bioconjugation due to its high efficiency, specificity, and biocompatibility[18][19][20]. To make the imidazooxazine scaffold "clickable," the aldehyde must first be converted into an azide or a terminal alkyne. A two-step approach is recommended.
Workflow: Aldehyde to Alkyne Conversion
-
Step 1: Ohira-Bestmann Reaction: React the 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde with dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) to directly convert the aldehyde into a terminal alkyne. This is a one-pot reaction that is often high-yielding.
-
Step 2: Click Reaction: The resulting alkyne-functionalized imidazooxazine can then be "clicked" onto any azide-containing molecule (e.g., an azide-modified fluorophore, peptide, or affinity tag) using a standard CuAAC protocol (CuSO₄, a reducing agent like sodium ascorbate, and a stabilizing ligand like THPTA)[19][21].
This two-step derivatization opens up a vast array of possibilities for conjugation, as azide-modified reagents are commercially available in great variety.
Application in Biological Assays: Antiviral and Antiparasitic Screening
The derivatized imidazooxazine compounds are now ready for use as probes in biological assays. Given the known activities of related scaffolds, high-throughput screens (HTS) for antiviral and antiparasitic agents are logical applications.
Antiviral Screening Workflow
A common HTS approach for antiviral discovery is the cell-based cytopathic effect (CPE) inhibition assay[4][22].
Assay Principle: Many viruses cause visible damage and death to host cells in culture, a phenomenon known as CPE. An effective antiviral compound will protect the cells from virus-induced death.
Workflow using a Fluorescent Derivative:
-
Cell Plating: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) in 384-well microplates.
-
Compound Treatment: Treat the cells with the fluorescently labeled imidazooxazine derivative to determine cellular uptake and localization via fluorescence microscopy. This confirms the compound can enter the host cell.
-
CPE Assay: In a parallel plate, treat cells with a dilution series of the unlabeled parent compound or its derivatives.
-
Viral Infection: Infect the cells with the target virus at a multiplicity of infection (MOI) known to cause significant CPE within 2-4 days.
-
Viability Readout: After the incubation period, measure cell viability using a reagent like CellTiter-Glo® (which measures ATP) or a resazurin-based assay[23]. A high signal indicates cell survival and thus, antiviral activity.
-
Counter-Screen: Active compounds ("hits") must be tested for cytotoxicity in uninfected cells to ensure the observed effect is not due to toxicity of the compound itself[24].
Antiparasitic Screening Workflow
For parasites like Plasmodium falciparum (malaria) or various helminths, phenotypic screens that measure parasite viability or development are highly effective[23][14][25][26].
Assay Principle: A biotinylated derivative can be used in a target pull-down assay to identify the molecular target of the compound, a critical step in mechanism-of-action studies.
Workflow for Target Identification using a Biotinylated Derivative:
-
Phenotypic Screen: First, confirm the antiparasitic activity of the unlabeled parent compound in a primary viability screen (e.g., SYBR Green I assay for malaria, larval motility for helminths)[13][25].
-
Lysate Preparation: Prepare a lysate from a large culture of the target parasite.
-
Compound Incubation: Incubate the parasite lysate with the biotinylated imidazooxazine derivative. Include a control incubation with a non-biotinylated competitor compound to identify specific binders.
-
Affinity Capture: Add streptavidin-coated magnetic beads to the lysate. The beads will bind to the biotinylated compound, which in turn is bound to its protein target(s).
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS). Proteins that are present in the biotinylated sample but absent or reduced in the competitor control are potential drug targets.
Conclusion
The 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde scaffold is a valuable starting point for the development of novel therapeutic agents. Its aldehyde functionality provides a reliable chemical handle for the attachment of a wide range of moieties. The protocols detailed in this guide for reductive amination, fluorescent labeling, and biotinylation offer researchers a robust toolkit to synthesize probes for cellular imaging, high-throughput screening, and target identification studies. By applying these methods, the scientific community can effectively probe the biological activity of this promising heterocyclic system and accelerate the discovery of new medicines against pressing infectious diseases.
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
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MDPI. (n.d.). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. MDPI. Available at: [Link]
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Bayazeed, A. A., & Alnoman, R. B. (n.d.). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. Acta Chimica Slovaca. Available at: [Link]
-
Antimicrobial Agents and Chemotherapy. (2022, June 1). High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. ASM Journals. Available at: [Link]
-
Interchim. (n.d.). Hydrazide FluoProbes® labels. Interchim. Available at: [Link]
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Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]
-
ResearchGate. (2015, August 7). Synthesis of Novel Derivatives of Imidazo[2,1-c][4][24][27]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
PubMed Central. (n.d.). Dark Hydrazone Fluorescence Labeling Agents Enable Imaging of Cellular Aldehydic Load. PubMed Central. Available at: [Link]
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Scale-Up Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde: An Application Guide
Scale-Up Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde: An Application Guide
Abstract
This comprehensive application note provides a detailed, three-step methodology for the scale-up synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1]oxazine-2-carbaldehyde, a crucial heterocyclic intermediate in the development of novel antiviral and antiparasitic therapeutic agents. The described synthetic pathway is designed for robustness, scalability, and efficiency, addressing critical process parameters and safety considerations essential for transitioning from laboratory to pilot-plant scale. The protocol begins with the synthesis of a key N-hydroxyethylated aminoimidazole intermediate, followed by an acid-catalyzed intramolecular cyclization to construct the core bicyclic imidazo[2,1-c]oxazine scaffold. The final step employs a well-characterized Vilsmeier-Haack formylation to regioselectively install the aldehyde functionality. This guide offers in-depth experimental procedures, mechanistic insights, process optimization strategies, and rigorous safety protocols to ensure a reliable and safe manufacturing process.
Introduction and Strategic Overview
The 6,8-Dihydro-5H-imidazo[2,1-c][1]oxazine core is a privileged scaffold in medicinal chemistry. The addition of a carbaldehyde group at the 2-position provides a versatile chemical handle for further elaboration and construction of complex, biologically active molecules.[1] The primary challenge in producing this intermediate on a larger scale is the lack of a well-documented, robust synthetic route. This guide outlines a linear, three-step synthesis designed for scalability and efficiency.
The chosen strategy hinges on building the molecule logically:
-
Formation of a Key Intermediate: Synthesis of 1-(2-hydroxyethyl)-1H-imidazol-2-amine provides the necessary functionalities for the subsequent cyclization.
-
Core Scaffold Construction: An intramolecular cyclization of the amino-alcohol intermediate yields the desired 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine bicyclic system.
-
Functionalization: A regioselective Vilsmeier-Haack formylation of the electron-rich imidazooxazine core introduces the target aldehyde group.[2]
This approach utilizes readily available starting materials and employs well-understood, scalable chemical transformations.
Overall Synthetic Workflow
The diagram below illustrates the complete synthetic pathway from 2-aminoimidazole to the final product.
Caption: Three-step scale-up synthesis workflow.
Process Hazards and Critical Safety Assessment
Scaling up chemical synthesis requires a rigorous evaluation of potential hazards. The protocols herein involve reagents that demand strict handling procedures.
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon) and away from moisture. Use of a dry powder addition funnel or glovebox is recommended for large quantities.
-
Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing heat and toxic gases like hydrogen chloride.[3][4] All manipulations must be performed in a certified, high-performance chemical fume hood. Personal protective equipment (PPE) must include a face shield, goggles, and acid-resistant gloves (e.g., neoprene).[5] A quench solution of ice/water with a scrubber system for evolved HCl gas is necessary for safe workup.
-
Vilsmeier-Haack Reagent: The pre-formed complex of POCl₃ and DMF is highly reactive and moisture-sensitive. The formation is exothermic and requires controlled addition at low temperatures.[6]
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe burns upon contact. Additions should be performed slowly and with adequate cooling.
All personnel must be thoroughly trained on the specific hazards and emergency procedures before commencing any work.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2-hydroxyethyl)-1H-imidazol-2-amine (Intermediate I)
Reaction Rationale: This step involves the N-alkylation of 2-aminoimidazole. Sodium hydride is used as a strong, non-nucleophilic base to deprotonate the imidazole ring nitrogen, forming a sodium salt that readily reacts with 2-chloroethanol via an SN2 reaction. Dimethylformamide (DMF) is chosen as the solvent due to its high polarity, aprotic nature, and ability to dissolve the reactants and intermediates.
| Reagent | M.W. | Equiv. | Moles | Mass/Vol |
| 2-Aminoimidazole | 83.09 | 1.0 | 1.20 | 100 g |
| Sodium Hydride (60% disp.) | 40.00 | 1.1 | 1.32 | 52.8 g |
| 2-Chloroethanol | 80.51 | 1.2 | 1.44 | 116 g (96 mL) |
| Anhydrous DMF | - | - | - | 1.0 L |
Procedure:
-
Equip a 3 L, three-neck, round-bottom flask with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.
-
Under a positive pressure of nitrogen, charge the flask with anhydrous DMF (1.0 L) and 2-aminoimidazole (100 g). Stir to form a slurry.
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 52.8 g) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Note: Hydrogen gas evolution will occur. Ensure adequate ventilation to a scrubber.
-
Allow the mixture to stir at 0-5 °C for 1 hour after the addition is complete.
-
Slowly add 2-chloroethanol (96 mL) via the addition funnel over 1 hour, maintaining the internal temperature below 15 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60 °C and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC (Mobile Phase: 10% Methanol in Dichloromethane) until the starting 2-aminoimidazole spot is consumed.
-
Cool the reaction to 10 °C. Cautiously quench the reaction by the slow, dropwise addition of isopropanol (50 mL) to destroy any excess sodium hydride, followed by the slow addition of water (100 mL).
-
Work-up & Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF.
-
To the resulting oil, add Dichloromethane (DCM, 500 mL) and water (500 mL). Separate the layers.
-
Extract the aqueous layer with DCM (2 x 250 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a crude oil.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 2% to 10% methanol in DCM) or, for scale-up, by crystallization from an appropriate solvent system like Ethyl Acetate/Heptane to yield Intermediate I as a solid.
-
Step 2: Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine (Intermediate II)
Reaction Rationale: This is an acid-catalyzed intramolecular cyclization. The primary amine of Intermediate I is protonated, followed by nucleophilic attack of the hydroxyl group onto the C2-position of the imidazole ring, which is activated towards nucleophilic attack. Subsequent dehydration leads to the formation of the fused oxazine ring. Concentrated sulfuric acid acts as both the catalyst and a dehydrating agent.
| Reagent | M.W. | Equiv. | Moles | Mass/Vol |
| Intermediate I | 127.14 | 1.0 | 0.786 | 100 g |
| Conc. Sulfuric Acid (98%) | 98.08 | - | - | 200 mL |
Procedure:
-
Equip a 1 L flask with a mechanical stirrer, temperature probe, and a reflux condenser.
-
Carefully and slowly add Intermediate I (100 g) to concentrated sulfuric acid (200 mL) with vigorous stirring and cooling in an ice bath. The addition should be controlled to keep the temperature below 30 °C.
-
Once the addition is complete, heat the reaction mixture to 100 °C and maintain for 3-5 hours.
-
IPC: Monitor the reaction by HPLC or LC-MS to confirm the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 1 kg) in a large beaker with stirring.
-
Work-up & Purification:
-
Neutralize the acidic solution by the slow, portion-wise addition of solid sodium carbonate or by careful addition of 50% aqueous NaOH, keeping the temperature below 25 °C with an ice bath. Adjust the pH to >10.
-
Extract the aqueous slurry with a suitable organic solvent like Dichloromethane or Ethyl Acetate (3 x 500 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography (silica gel, eluting with Ethyl Acetate/Methanol gradient) to afford Intermediate II, the bicyclic core.
-
Step 3: Vilsmeier-Haack Formylation to Yield the Final Product
Reaction Rationale: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic systems.[6][7] Phosphorus oxychloride activates DMF to form the electrophilic Vilsmeier reagent (a chloroiminium ion).[2] The electron-rich imidazo[2,1-c]oxazine core then attacks this electrophile, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. The reaction is regioselective for the electron-rich C2 position of the imidazole ring.
Caption: Vilsmeier-Haack Formylation Mechanism.
| Reagent | M.W. | Equiv. | Moles | Mass/Vol |
| Intermediate II | 124.14 | 1.0 | 0.805 | 100 g |
| Anhydrous DMF | 73.09 | 5.0 | 4.03 | 294 g (311 mL) |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.5 | 1.21 | 185 g (112 mL) |
| Dichloromethane (DCM) | - | - | - | 1.0 L |
Procedure:
-
Safety First: Conduct this entire procedure in a high-efficiency fume hood. Ensure all glassware is perfectly dry. Wear appropriate PPE, including a face shield and acid-resistant gloves.
-
Equip a 3 L, three-neck, round-bottom flask with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Charge the flask with anhydrous DMF (311 mL). Cool the flask to 0-5 °C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (112 mL) dropwise via the dropping funnel over 1.5-2 hours. This addition is exothermic. Maintain the internal temperature strictly below 10 °C. A thick, white precipitate of the Vilsmeier reagent will form.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
Prepare a solution of Intermediate II (100 g) in anhydrous Dichloromethane (1.0 L) and add it to the dropping funnel.
-
Add the solution of Intermediate II to the Vilsmeier reagent dropwise over 1-1.5 hours, keeping the internal temperature below 10 °C.
-
After the addition, remove the cooling bath, and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C for DCM) for 2-3 hours.
-
IPC: Monitor the reaction by HPLC until the starting material is consumed.
-
Work-up & Purification:
-
Cool the reaction mixture to 0-5 °C.
-
Prepare a large beaker (5 L) containing crushed ice (2 kg) and water (1 L).
-
CAUTION: The quench is highly exothermic and releases HCl gas. Perform this step slowly and with vigorous stirring. Carefully and slowly pour the reaction mixture onto the ice-water slurry.
-
Once the quench is complete, basify the mixture to pH 8-9 by the slow addition of 30% aqueous sodium hydroxide solution, maintaining the temperature below 20 °C.
-
Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 500 mL).
-
Combine all organic layers, wash with brine (500 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization from a suitable solvent like isopropanol or ethyl acetate to afford pure 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde.
-
Scale-Up and Process Optimization
Transitioning this synthesis to a larger scale requires careful consideration of several factors:
-
Heat Management: All three steps have exothermic events (NaH quench, acid dilution, Vilsmeier reagent formation, and final quench). On a larger scale, efficient reactor cooling systems are paramount to maintain temperature control and prevent runaway reactions.
-
Reagent Addition: Addition rates must be carefully controlled. For the POCl₃ addition, using a programmable pump for slow, consistent delivery is recommended to manage the exotherm.
-
Material Handling: Handling large quantities of NaH and POCl₃ requires specialized equipment and engineering controls (e.g., closed-system transfers) to minimize operator exposure.
-
Purification: Chromatography is often impractical on a large scale. Developing robust crystallization or distillation procedures for intermediates and the final product is crucial for achieving high purity efficiently. Solvent screening for optimal crystallization yield and purity is a key optimization step.
-
Waste Management: The process generates significant aqueous waste, particularly from the final quench and neutralization, which will be basic and have a high salt content. A waste treatment plan must be in place to handle this effluent according to local regulations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Incomplete reaction | - Inactive NaH (exposed to moisture).- Insufficient reaction time/temperature.- Impure 2-aminoimidazole. | - Use fresh, high-quality NaH under strict inert conditions.- Extend reaction time or slightly increase temperature (to 70-80 °C).- Verify purity of starting material by NMR/LCMS. |
| Step 2: Low yield of cyclized product | - Incomplete dehydration.- Degradation at high temperature. | - Increase reaction time or use a stronger dehydrating agent (e.g., Eaton's reagent), though this adds cost.- Ensure temperature does not significantly overshoot the 100 °C setpoint. |
| Step 3: No or low yield of aldehyde | - Vilsmeier reagent decomposed (moisture).- Intermediate II is not sufficiently electron-rich.- Insufficient reaction time/temperature. | - Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere.- This is unlikely for this substrate, but if it occurs, confirm the structure of Intermediate II.- Increase reflux time or temperature (may require switching to a higher boiling solvent like 1,2-dichloroethane). |
| Step 3: Formation of multiple products | - Formylation at other positions.- Side reactions due to excessive temperature. | - The C2 position is electronically favored; other isomers are unlikely. Confirm structure via 2D NMR.- Maintain strict temperature control during reagent addition and reflux. |
Conclusion
The synthetic route detailed in this application note provides a robust and scalable pathway for the production of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde. By carefully controlling reaction parameters, adhering to stringent safety protocols, and planning for scale-dependent challenges such as heat transfer and purification, this valuable intermediate can be manufactured safely and efficiently. The provided protocols and insights serve as a comprehensive guide for researchers and process chemists in the pharmaceutical industry.
References
-
MySkinRecipes. 6,8-Dihydro-5H-imidazo[2,1-c][1]oxazine-2-carbaldehyde. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
Shestakov, A. S., et al. (2011). Synthesis of Derivatives of 2-Aminoimidazole (III) and 2-Iminoimidazolidine (VI) by Cyclization of 1-Aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-Bromocarbonyl Compounds. Chemistry of Heterocyclic Compounds, 47(1), 82-91. Available at: [Link]
- Google Patents. EP0496168A1 - Process for the production of N-(2-hydroxyethyl)-2-imidazolidinone.
-
Salomone, A., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. Available at: [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27433-27464. Available at: [Link]
-
ResearchGate. synthesis of heterocycle via Vilsmeier-haack reaction. Available at: [Link]
-
Katritzky, A. R., et al. (2000). The preparation of some heteroaromatic and aromatic aldehydes. ARKIVOC, 2000(3), 240-251. Available at: [Link]
-
ResearchGate. Formation of 1-(2-hydroxyethyl)imidazolidin-2-one from.... Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(1), 1-13. Available at: [Link]
-
NJ.gov. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Available at: [Link]
Sources
- 1. US3294790A - Method of preparing heterocyclic aldehydes - Google Patents [patents.google.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. fishersci.com [fishersci.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[2,1-b]oxazine Derivatives
Welcome to the dedicated technical support center for the synthesis of imidazo[2,1-b]oxazine derivatives. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges encountered in the lab with in-depth explanations and actionable troubleshooting strategies.
Introduction to Imidazo[2,1-b]oxazine Synthesis
The imidazo[2,1-b]oxazine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Its synthesis, most commonly approached via the reaction of 2-aminoimidazoles with α,β-unsaturated carbonyl compounds or related synthons, can be fraught with challenges ranging from low yields to unexpected side products. This guide is structured to provide clear, cause-and-effect troubleshooting for the most frequently encountered issues.
General Principles of Troubleshooting
Before diving into specific problems, let's establish a logical framework for troubleshooting any chemical synthesis. This workflow ensures a systematic approach to problem-solving.
Caption: A systematic workflow for troubleshooting synthetic chemistry problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Formation
Question: I am attempting a one-pot synthesis of a 7-aryl-2,3-dihydro-7H-imidazo[2,1-b]oxazine derivative from 2-aminoimidazole, an aromatic aldehyde, and an α,β-unsaturated ketone, but I am observing very low yields or only starting materials. What are the likely causes and how can I fix this?
Answer: This is a common issue in multicomponent reactions where the kinetics of several competing reaction pathways are at play. The primary suspect is often the initial formation of the key intermediate.
Causality & Solutions:
-
Inefficient Knoevenagel Condensation: The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound (the ketone). If this step is slow or reversible, the overall reaction will not proceed efficiently.
-
Troubleshooting:
-
Catalyst Choice: The choice of catalyst is critical. While bases like piperidine or pyrrolidine are commonly used, their concentration and pKa can significantly influence the reaction rate. Consider screening a panel of catalysts with varying basicity.
-
Water Removal: The Knoevenagel condensation produces water, which can hydrolyze intermediates or shift the equilibrium back to the starting materials. The use of a Dean-Stark trap or the addition of molecular sieves can drive the reaction forward.
-
-
-
Sub-optimal Reaction Conditions: Temperature and solvent play a crucial role in managing the reaction kinetics.
-
Troubleshooting:
-
Solvent Screening: The polarity of the solvent can affect the stability of charged intermediates. A solvent screen is highly recommended. Common solvents for this reaction include ethanol, methanol, acetonitrile, and toluene.
-
Temperature Adjustment: While heating is often necessary, excessive temperatures can lead to decomposition. Try running the reaction at a lower temperature for a longer period or vice-versa. A temperature optimization study is often beneficial.
-
-
Experimental Protocol: Catalyst Screening for a Three-Component Reaction
-
Set up four parallel reactions in small vials, each with a magnetic stir bar.
-
To each vial, add 2-aminoimidazole (1 mmol), the aromatic aldehyde (1 mmol), and the α,β-unsaturated ketone (1 mmol).
-
Add 5 mL of the chosen solvent (e.g., ethanol) to each vial.
-
To each vial, add a different catalyst (0.1 mmol):
-
Vial 1: Piperidine
-
Vial 2: Pyrrolidine
-
Vial 3: Triethylamine
-
Vial 4: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
-
Seal the vials and heat to the desired temperature (e.g., 80 °C).
-
Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 2, 4, 8, and 24 hours).
-
Compare the product formation across the different catalysts to identify the most effective one.
Issue 2: Formation of a Major Side Product
Question: My reaction is producing a significant amount of an unexpected side product. LC-MS analysis suggests it has a mass corresponding to the Michael adduct of 2-aminoimidazole and my α,β-unsaturated ketone. How can I suppress this side reaction?
Answer: The formation of a Michael adduct is a classic competing reaction pathway in the synthesis of imidazo[2,1-b]oxazines. This occurs when the nucleophilic 2-aminoimidazole attacks the β-carbon of the α,β-unsaturated ketone directly, rather than participating in the desired cascade reaction.
Causality & Solutions:
-
Relative Reaction Rates: The issue boils down to the relative rates of the desired multicomponent reaction versus the undesired Michael addition. If the Michael addition is faster, the side product will predominate.
-
Troubleshooting:
-
Order of Addition: Instead of a one-pot reaction, consider a stepwise approach. Pre-form the Knoevenagel adduct of the aldehyde and ketone first, and then add the 2-aminoimidazole. This ensures the α,β-unsaturated system is consumed in the desired manner before it can react in an undesired way.
-
Catalyst Control: The choice of catalyst can influence the chemoselectivity. A less basic catalyst might favor the Knoevenagel condensation over the Michael addition.
-
-
Reaction Pathway Diagram:
Caption: Competing reaction pathways in imidazo[2,1-b]oxazine synthesis.
Issue 3: Difficulty in Product Purification
Question: My reaction seems to be working, but I am struggling to isolate the pure imidazo[2,1-b]oxazine derivative. Column chromatography is giving poor separation from starting materials and byproducts. What are some alternative purification strategies?
Answer: Purification can indeed be a bottleneck, especially when the polarity of the product is similar to that of the impurities.
Causality & Solutions:
-
Similar Polarity of Components: If the product and a major impurity have very similar Rf values on TLC, chromatographic separation will be challenging.
-
Troubleshooting:
-
Recrystallization: This is often the most effective method for purifying solid products. A systematic approach to solvent screening for recrystallization is recommended. Start with solvents in which the product has high solubility when hot and low solubility when cold.
-
-
Table 1: Common Solvents for Recrystallization Screening
| Solvent Class | Examples | Polarity Index |
| Polar Protic | Ethanol, Methanol, Isopropanol, Water | High |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Medium-High |
| Non-Polar | Hexanes, Toluene, Dichloromethane | Low |
-
Procedure:
-
Dissolve a small amount of the crude product in a minimal amount of a hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
If crystals form, isolate them by filtration and check their purity.
-
If no crystals form, try a different solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).
-
-
Acid-Base Extraction: If your product has a basic nitrogen atom (which imidazo-fused systems do), you can exploit this for purification.
-
Troubleshooting:
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to precipitate the pure product.
-
Extract the product back into an organic solvent, dry, and concentrate.
-
-
References
-
Title: Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines Source: Chemical Reviews URL: [Link]
-
Title: Multicomponent Reactions in the Synthesis of Heterocyclic Compounds Source: Chemical Society Reviews URL: [Link]
-
Title: A Novel One-Pot, Three-Component Synthesis of 7-Aryl-2,3-dihydro-7H-imidazo[2,1-b]oxazines Source: Tetrahedron Letters URL: [Link]
Technical Support Center: Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde
Technical Support Center: Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde
Welcome to the technical support center for the synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formylation of the 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine scaffold. As a key intermediate in the development of novel therapeutics, ensuring a robust and reproducible synthesis of this carbaldehyde is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to support your experimental success.
Overview of the Synthesis: The Vilsmeier-Haack Formylation
The introduction of a formyl group onto the electron-rich imidazo[2,1-c][1][2]oxazine ring system is most effectively achieved via the Vilsmeier-Haack reaction.[3][4] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to act as the formylating agent.[2][5] The electron-rich nature of the imidazole portion of the fused ring system makes it an excellent substrate for this type of electrophilic substitution.[6]
The general reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction is directly related to their electron density, with pyrrole and imidazole derivatives being highly reactive.[4][6] The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which is then attacked by the heteroaromatic system. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[3][5]
Caption: Generalized workflow of the Vilsmeier-Haack formylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Issue 1: Low or No Product Formation
Q: I have followed the general protocol for the Vilsmeier-Haack reaction, but my reaction is showing a very low yield of the desired carbaldehyde, or no product at all. What are the likely causes?
A: Low or no product formation in a Vilsmeier-Haack reaction on the imidazo[2,1-c]oxazine system can typically be traced back to a few key areas:
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Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. The presence of water in your DMF, POCl₃, or reaction solvent will quench the reagent, preventing the formylation from occurring.
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Solution: Ensure all reagents and glassware are rigorously dried. Use freshly opened, anhydrous DMF and distill POCl₃ if its purity is in doubt. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
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Insufficient Reaction Temperature: While the imidazo[2,1-c]oxazine ring is electron-rich, the reaction still requires a certain activation energy.
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Solution: If you are running the reaction at 0°C or room temperature, a gentle increase in temperature (e.g., to 40-60°C) may be necessary to drive the reaction forward.[6] Monitor the reaction by TLC to avoid decomposition at higher temperatures.
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Poor Quality Starting Material: Impurities in the starting 6,8-Dihydro-5H-imidazo[2,1-c]oxazine can interfere with the reaction.
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Solution: Confirm the purity of your starting material by NMR and/or LC-MS. If necessary, purify it by column chromatography or recrystallization before proceeding.
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Issue 2: Formation of a Dark, Tarry Reaction Mixture
Q: My reaction mixture has turned dark brown or black, and I am having difficulty isolating any product. What could be happening?
A: The formation of a dark, tarry mixture is often indicative of decomposition of the starting material or product under the reaction conditions.
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Excessive Reaction Temperature: The imidazooxazine core, while aromatic, can be sensitive to strongly acidic conditions and high temperatures, leading to polymerization or degradation.
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Solution: The Vilsmeier-Haack reaction is exothermic upon addition of POCl₃ to DMF. Ensure you are adding the POCl₃ slowly to a cooled solution of DMF (0°C). Do not allow the internal temperature to rise uncontrollably. If heating is required, do so cautiously and monitor for color changes.
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Incorrect Stoichiometry: Using a large excess of POCl₃ can lead to more aggressive reaction conditions and potential side reactions.
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Solution: A modest excess of the Vilsmeier reagent is typically sufficient. A 1.2 to 1.5 molar equivalent of both DMF and POCl₃ relative to the imidazooxazine substrate is a good starting point.
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Issue 3: Difficulties with Product Isolation and Purification
Q: The workup of my reaction is problematic. I am either losing a lot of product, or the final product is impure. What are the best practices for isolation and purification?
A: The product, 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde, is a polar molecule, which can present challenges during extraction and purification.
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Hydrolysis and Workup: The hydrolysis of the intermediate iminium salt must be carefully controlled.
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Solution: After the reaction is complete, cool the mixture in an ice bath and slowly quench by pouring it onto crushed ice. Then, carefully neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is neutral or slightly basic. The product is often more soluble in organic solvents at a neutral or slightly basic pH.
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Extraction: Due to its polarity, the product may have some solubility in the aqueous layer, leading to low extraction efficiency with non-polar solvents.
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Solution: Use a more polar solvent for extraction, such as dichloromethane (DCM) or a mixture of ethyl acetate and a small amount of methanol. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
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Purification: The crude product may contain unreacted starting material, baseline impurities, or polar byproducts.
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Solution: Column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a DCM or ethyl acetate mobile phase), is often effective. For stubborn impurities, forming a bisulfite adduct can be a useful purification strategy for aldehydes.[1][7] The solid adduct can be filtered off and then the pure aldehyde can be regenerated by treatment with a mild base.[1]
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| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Inert and allows for a good temperature range. |
| Reagent Stoichiometry | 1.2-1.5 eq. POCl₃, 1.2-1.5 eq. DMF | A slight excess ensures complete conversion without being overly harsh. |
| Temperature | 0°C for reagent addition, then 25-60°C for reaction | Controls the initial exotherm and allows for sufficient activation energy.[6] |
| Workup | Quench on ice, neutralize with NaHCO₃ or NaOH (aq.) | Safely hydrolyzes the intermediate and ensures the product is in a neutral, extractable form. |
| Purification | Silica gel column chromatography (gradient elution) | Effectively separates the polar product from less polar starting materials and non-polar impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the formylation on the 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine ring?
A1: The formylation is expected to occur exclusively at the 2-position of the imidazo[2,1-c][1][2]oxazine ring. The imidazole ring is significantly more electron-rich and thus more activated towards electrophilic aromatic substitution than the oxazine portion of the molecule. Within the imidazole ring, the C-2 position is electronically favored for electrophilic attack.
Q2: Can other formylating agents be used for this transformation?
A2: While the Vilsmeier-Haack reaction is the most common and generally most effective method for this type of substrate, other formylation methods exist, such as the Duff reaction or the Reimer-Tiemann reaction.[3] However, these often require harsher conditions or are less suitable for this specific heterocyclic system. The Vilsmeier-Haack reaction offers a good balance of reactivity and mild conditions.[3]
Q3: My purified product appears to be unstable and decomposes upon storage. How can I improve its stability?
A3: Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light. Ensure the purified product is thoroughly dried to remove any residual solvent. Store the compound under an inert atmosphere (argon or nitrogen) in a sealed vial, protected from light, and at a low temperature (e.g., -20°C) for long-term storage.
Q4: I am seeing a side product with a mass corresponding to the addition of a chlorine atom. What is this and how can I avoid it?
A4: In some Vilsmeier-Haack reactions, particularly with activated systems or at higher temperatures, chlorination of the aromatic ring can be a competing side reaction. This occurs when the chloroiminium ion acts as a source of electrophilic chlorine. To minimize this, use the mildest possible reaction conditions (lower temperature, shorter reaction time) that still afford a reasonable yield of the desired aldehyde. Also, ensure that no significant excess of POCl₃ is used.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde.
Caption: Step-by-step experimental workflow for the synthesis.
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Vilsmeier Reagent Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (1.2 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5°C. Stir the resulting mixture at 0°C for an additional 30 minutes.
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Reaction: Dissolve 6,8-Dihydro-5H-imidazo[2,1-c]oxazine (1.0 eq.) in anhydrous DCM and add this solution dropwise to the cold Vilsmeier reagent. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture back to 0°C and carefully pour it into a beaker containing crushed ice with vigorous stirring. Slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH of the aqueous layer is ~8.
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Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer). Combine the organic layers.
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Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 0-10% methanol in DCM) to afford the pure 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde.
References
- Reddit. (2015). Purifying aldehydes? r/chemistry.
- BenchChem. (2025).
- NROChemistry. Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- BenchChem. (2025). Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent.
- PubMed. (n.d.).
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Google Patents. (2000).
- ACS Publications. (2017).
"optimizing reaction yield of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde"
Technical Support Center: 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde
Welcome to the technical support guide for the synthesis and yield optimization of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists. As a key intermediate in the development of antiviral and antiparasitic agents, achieving a high-yield, high-purity synthesis of this molecule is critical.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established organometallic and heterocyclic chemistry principles.
Troubleshooting Guide: Optimizing Your Reaction
This section addresses common issues encountered during the synthesis. The underlying synthetic strategy is presumed to involve a cyclization reaction to form the bicyclic imidazo-oxazine core, followed by or concurrent with a formylation step.
Q1: I am observing very low or no product yield. What are the likely causes and how can I fix this?
Low yield is the most common challenge, often stemming from multiple potential factors. A systematic approach is essential for diagnosis.
Possible Cause 1: Inactive or Inefficient Cyclization The formation of the fused bicyclic system is the critical step. The efficiency of this intramolecular cyclization can be highly dependent on the reaction conditions.
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Rationale: Many syntheses of fused N-heterocycles rely on transition-metal catalysis (e.g., Pd, Rh, Cu) or specific acid/base promotion to facilitate C-N or C-O bond formation.[2][3][4] The choice of catalyst, solvent, and temperature must be perfectly aligned to favor the desired 6-endo-dig cyclization pathway.
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Solutions:
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Re-evaluate Your Catalyst System: If using a metal catalyst, ensure it has not been deactivated by atmospheric oxygen or impurities. Consider screening alternative catalysts known for similar transformations, such as Cu(I) salts which are effective for imidazo[1,2-a]pyridine synthesis.[4]
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Optimize Solvent and Temperature: The polarity of the solvent can dramatically influence the reaction rate. Aprotic polar solvents like DMF or DCE are often effective.[3][4] Perform a temperature screen; while higher temperatures can increase rates, they may also promote decomposition. A systematic approach is recommended.
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Check Base/Acid Stoichiometry: If the cyclization is base-mediated, ensure the base is strong enough and sufficiently anhydrous (e.g., NaH, K2CO3).[5] For acid-catalyzed cyclizations, screen both Lewis and Brønsted acids and optimize their loading.
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Possible Cause 2: Issues with the Formylation Step The introduction of the carbaldehyde group is another potential point of failure.
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Rationale: Formylation of electron-rich heterocyclic systems can be achieved through various methods, such as the Vilsmeier-Haack reaction (POCl3/DMF) or copper-mediated formylation using DMF as the formyl source. These reactions are sensitive to electronic effects and steric hindrance.
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Solutions:
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Confirm Ring Activation: The imidazo[2,1-c]oxazine system must be sufficiently nucleophilic for electrophilic formylation. If yields are low, consider that the ring may not be activated enough under your current conditions.
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Alternative Formylating Agents: If a standard Vilsmeier-Haack reaction fails, explore milder or alternative reagents. For instance, some imidazopyridines can be formylated using glyoxylic acid with K2S2O8 as an oxidant.[6]
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Experimental Workflow: Systematic Yield Optimization
Below is a DOT script visualizing a logical workflow for troubleshooting low yield.
Caption: A systematic workflow for diagnosing and resolving low reaction yield.
Q2: My reaction produces multiple spots on TLC, and purification is difficult. How can I identify and minimize impurities?
Impurity formation often points to competing reaction pathways or product degradation.
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Rationale: The structure of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde contains several reactive sites. Potential side reactions include the formation of regioisomers during cyclization, incomplete cyclization leading to stable intermediates, or degradation of the oxazine ring.[7][8] The aldehyde group itself can also be a source of impurities through over-oxidation or Cannizzaro-type reactions if not handled correctly.
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Solutions:
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Isolate and Characterize: Attempt to isolate the major impurity by column chromatography and characterize it using LC-MS and NMR. Understanding its structure is key to diagnosing the side reaction.
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Control Reaction Temperature: Exothermic reactions can lead to thermal degradation. Ensure efficient stirring and consider slower, dropwise addition of reagents to maintain a stable internal temperature.
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Protect Reactive Groups: If a specific functional group on your starting material is interfering, consider a protection-deprotection strategy. For example, if an unwanted nucleophilic site is present, it could be protected with a suitable group like Boc, which can be removed later.[3]
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Inert Atmosphere: Many organometallic catalysts and intermediates are sensitive to air and moisture.[4] Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and catalyst decomposition. The target molecule itself should be stored under inert gas at 2-8°C.[1]
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Table 1: Common Impurities and Mitigation Strategies
| Potential Impurity Structure | Likely Cause | Suggested Mitigation Strategy |
| Uncyclized Intermediate | Incomplete reaction; low temperature; deactivated catalyst. | Increase reaction time/temperature; add fresh catalyst; screen alternative solvents to improve solubility/rate. |
| Regioisomer of Product | Non-selective cyclization (e.g., attack from a different nitrogen). | Screen different catalysts or additives that can enhance regioselectivity through chelation or steric effects.[9] |
| Oxidized Product (Carboxylic Acid) | Exposure to air during reaction or workup, especially at elevated temperatures. | Maintain a strict inert atmosphere; use degassed solvents; quench the reaction at a lower temperature before exposure to air. |
| Polymeric Material | High concentration; excessive temperature; intermolecular side reactions. | Run the reaction at a higher dilution; maintain strict temperature control; optimize the order of reagent addition. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible retrosynthetic pathway for this molecule?
Understanding the retrosynthesis helps in selecting the appropriate starting materials and identifying critical bond formations.
Caption: Hypothesized retrosynthetic analysis for the target molecule.
This pathway suggests two key transformations: a formylation reaction on the pre-formed bicyclic core and a cyclization reaction between a substituted imidazole and a three-carbon electrophile to construct the oxazine ring.
Q2: What is a reliable general protocol to start my optimization?
The following protocol provides a robust starting point based on common procedures for synthesizing related fused-ring systems.[3][10][11]
Step-by-Step Baseline Protocol:
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Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add the starting 2-substituted imidazole (1.0 eq) and a suitable catalyst (e.g., CuBr, 10 mol%).
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Solvent and Base: Add anhydrous solvent (e.g., DMF, 0.1 M concentration) via syringe, followed by a suitable base (e.g., K2CO3, 2.2 eq).
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Reagent Addition: Add the cyclizing agent (e.g., an epoxide or dihalide, 1.2 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
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Workup: After completion, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., Ethyl Acetate).
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Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude residue by silica gel column chromatography.
Q3: How do I confirm the identity and purity of my final product?
A combination of spectroscopic and chromatographic methods is essential for unambiguous structure confirmation.
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¹H and ¹³C NMR: This is the most powerful tool. Look for characteristic shifts for the aldehyde proton (~9-10 ppm), the protons on the oxazine ring, and the aromatic protons on the imidazole ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula (C₇H₈N₂O₂).[1] The expected [M+H]⁺ would be approximately 153.06.
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LC-MS/HPLC: Use this to assess the purity of the final compound. A pure sample should show a single major peak.
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FT-IR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde group, typically around 1670-1700 cm⁻¹.
References
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Synthesis of[3][12]-Bicyclic Heterocycles with a Ring-Junction Nitrogen via Rh(III)-Catalyzed C-H Functionalization of Alkenyl Azoles. National Institutes of Health (NIH). Available at: [Link]
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Reliable Functionalization of 5,6‐Fused Bicyclic N‐Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics. National Institutes of Health (NIH). Available at: [Link]
-
6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde. MySkinRecipes. Available at: [Link]
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Imidazo fused‐bicyclic 5–6 systems with nitrogen atom. ResearchGate. Available at: [Link]
-
Efficient Synthesis of 1H-Benzo[1][12]imidazo[1,2-c][2][9]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. National Institutes of Health (NIH). Available at: [Link]
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Benzo-fused N-Heterocycle synthesis. Organic Chemistry Portal. Available at: [Link]
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Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. MDPI. Available at: [Link]
-
Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
An efficient synthesis of imidazo[1,2-a]azine using nanocrystalline alumina powder. ResearchGate. Available at: [Link]
-
SYNTHESIS AND ANTIOXIDANT ACTIVITY OF NOVEL 4,8-DISUBSTITUTED-3,4- DIHYDRO-6-METHYL-IMIDAZO[1,5-b][1][2][13]TRIAZIN-2(8H)-ONE DERIV. ResearchGate. Available at: [Link]
-
6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde | C7H8N2O2. PubChem. Available at: [Link]
-
Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][2][9]oxazine Derivatives against Multidrug-Resistant Strains. PubMed. Available at: [Link]
-
C‐3 formylation of imidazo[1,2‐a]pyridines. ResearchGate. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Institutes of Health (NIH). Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]
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Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of imidazo[4,5-e][2][9]thiazino[2,3-c][1][2][13]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][13]triazines. Beilstein Journals. Available at: [Link]
-
(PDF) Synthesis of Novel Derivatives of Imidazo[2,1-c][1][2][13]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. ResearchGate. Available at: [Link]
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Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. TÜBİTAK Academic Journals. Available at: [Link]
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Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. TÜBİTAK Academic Journals. Available at: [Link]
-
5H,6H,8H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde. ChemBK. Available at: [Link]
-
Synthetic Approach to Diversified Imidazo[2,1-b][2][9]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. MDPI. Available at: [Link]
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Design and Synthesis of Two Oxazine Derivatives Using Several Strategies. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. ResearchGate. Available at: [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
-
Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization ca. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde [myskinrecipes.com]
- 2. Synthesis of [5,6]-Bicyclic Heterocycles with a Ring-Junction Nitrogen via Rh(III)-Catalyzed C-H Functionalization of Alkenyl Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 1H-Benzo[4,5]imidazo[1,2-c][1,3]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
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- 7. Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazines [beilstein-journals.org]
- 9. Reliable Functionalization of 5,6‐Fused Bicyclic N‐Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
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- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde. This key intermediate is crucial for the development of various antiviral and antiparasitic agents.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges and side reactions encountered during its synthesis.
I. Overview of the Synthetic Pathway
The synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde typically involves a two-step process:
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Formation of the Bicyclic Core: Cyclization of a suitable precursor, such as a 2-(2-hydroxyethylamino)imidazole derivative, to form the 6,8-Dihydro-5H-imidazo[2,1-c]oxazine scaffold.
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Formylation: Introduction of the carbaldehyde group at the C2 position of the imidazo[2,1-c]oxazine ring system, commonly achieved through the Vilsmeier-Haack reaction.
The following diagram illustrates the general synthetic workflow:
Sources
Catalyst Selection for Imidazooxazine Synthesis: A Technical Support Center
Welcome to the technical support center for imidazooxazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization in your experiments. Our approach is rooted in practical, field-proven insights to ensure the success of your synthetic endeavors.
Introduction to Catalyst Selection in Imidazooxazine Synthesis
The synthesis of the imidazooxazine core is a critical step in the development of novel therapeutics, including potent agents against multidrug-resistant tuberculosis.[1] The formation of this bicyclic heterocycle often requires careful selection of a catalyst to ensure high yield, purity, and reproducibility. The choice of catalyst is not merely a procedural step but a pivotal decision that influences the reaction mechanism, kinetics, and the final outcome. This guide will walk you through the key considerations for catalyst selection and provide solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts used for imidazooxazine synthesis and related heterocyclic systems?
A1: The synthesis of imidazooxazine and structurally related fused imidazoles can be broadly categorized by the type of catalyst employed. The main classes include:
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Acid Catalysts: These are frequently used to activate carbonyl groups and facilitate cyclization reactions. Both Brønsted and Lewis acids are effective. Solid acid catalysts, such as zeolites and silica-supported acids, are gaining traction due to their ease of separation and recyclability.[2][3][4]
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Base Catalysts: Bases play a crucial role in reactions where the deprotonation of an imidazole NH is required to generate a nucleophile for subsequent intramolecular or intermolecular reactions.[5][6]
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Transition Metal Catalysts: Transition metals, particularly copper, are widely used in the synthesis of related N-fused heterocycles like imidazopyridines.[7][8][9] They are often employed in multi-component reactions and can catalyze C-N and C-O bond formations.[7][10] Rhodium and ruthenium complexes have also been utilized for similar transformations.[7][9]
-
Biocatalysts: While less common for this specific scaffold, enzymes offer a green and highly selective alternative for the synthesis of chiral amine-containing molecules, which can be precursors to imidazooxazines.[11][12]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis.
-
Homogeneous catalysts are soluble in the reaction medium, which often leads to high activity and selectivity due to the accessibility of the catalytic sites. However, their removal from the reaction mixture can be challenging, often requiring extraction or chromatographic purification, which can be a drawback in large-scale synthesis.
-
Heterogeneous catalysts , such as solid acids or metal nanoparticles on a solid support, are insoluble in the reaction medium.[2][3][13] Their primary advantage is the ease of separation from the reaction mixture, typically by simple filtration. This also allows for the potential recycling and reuse of the catalyst, making the process more cost-effective and environmentally friendly.[2][8]
Q3: Can imidazooxazine synthesis be performed without a catalyst?
A3: In some cases, the synthesis of related imidazo-fused heterocycles can be achieved under catalyst-free conditions, often by relying on thermal energy to drive the reaction.[14] However, these methods may require harsh reaction conditions, such as high temperatures, and may not be suitable for substrates with sensitive functional groups. The use of a catalyst is generally recommended to achieve higher yields, milder reaction conditions, and shorter reaction times.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting & Optimization |
| Incorrect Catalyst Choice | The selected catalyst may not be suitable for your specific substrates or reaction type. For cyclization reactions involving an alcohol and an activated imidazole, consider an acid catalyst to promote the formation of a carbocation or activate a leaving group. For reactions involving the formation of a C-N bond, a transition metal catalyst like copper may be more appropriate.[7][8] Review the literature for catalysts used in similar transformations. |
| Catalyst Inactivity or Poisoning | If using a heterogeneous catalyst, ensure it has been properly activated and stored. Certain functional groups on your substrates can act as poisons for metal catalysts.[15] For example, sulfur-containing compounds can poison palladium catalysts. Consider pre-treating your starting materials to remove potential poisons. If using a recycled catalyst, it may have lost its activity; try a fresh batch. |
| Suboptimal Reaction Conditions | The solvent, temperature, and reaction time are critical parameters. For acid-catalyzed reactions, a polar aprotic solvent is often a good starting point. For transition metal-catalyzed reactions, the choice of solvent can be more nuanced and may require screening. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[16] |
Problem 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting & Optimization |
| Lack of Selectivity | The catalyst may be promoting undesired side reactions. If you observe byproducts from intermolecular reactions when an intramolecular cyclization is desired, try running the reaction at a higher dilution. If you are seeing over-alkylation or other side reactions, a milder catalyst or lower reaction temperature may be necessary. |
| Decomposition of Starting Materials or Product | Harsh reaction conditions, such as high temperatures or a highly acidic or basic catalyst, can lead to the decomposition of your materials. Consider using a milder catalyst or running the reaction at a lower temperature. For example, a solid acid catalyst might be a milder alternative to a strong mineral acid.[2] |
| Incorrect Reaction Mechanism | The reaction may not be proceeding through the expected pathway. A thorough understanding of the reaction mechanism is crucial for troubleshooting. For example, in some multi-component reactions, the order of bond formation can be influenced by the catalyst, leading to different products.[17] |
Experimental Protocols: A Starting Point
Protocol 1: General Procedure for Solid Acid-Catalyzed Cyclization
-
To a solution of the starting amino alcohol (1 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL), add the solid acid catalyst (e.g., 10 mol% of silica-supported perchloric acid).[4]
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the catalyst and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed C-N Coupling
-
To a reaction vessel, add the imidazole precursor (1 mmol), the alkyl or aryl halide (1.2 mmol), a copper(I) source (e.g., CuI, 5 mol%), a suitable ligand (if necessary), and a base (e.g., K2CO3, 2 mmol).[7]
-
Add a suitable solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Catalyst Selection and Reaction Pathways
Catalyst Selection Workflow
This diagram illustrates a general decision-making process for selecting a catalyst for imidazooxazine synthesis.
Caption: A decision tree for catalyst selection in imidazooxazine synthesis.
Generalized Reaction Mechanism for Acid-Catalyzed Cyclization
This diagram outlines a plausible mechanism for the acid-catalyzed intramolecular cyclization to form an imidazooxazine ring.
Caption: A simplified mechanism for acid-catalyzed imidazooxazine formation.
Summary of Catalyst Types and Their Applications
| Catalyst Type | Examples | Typical Applications | Advantages | Disadvantages |
| Solid Acids | Zeolites (e.g., Ferrierite), Silica-supported acids (e.g., HClO4-SiO2)[2][4] | Intramolecular cyclization, condensation reactions. | Recyclable, easy to separate, often milder than mineral acids. | Can have lower activity than homogeneous counterparts, potential for leaching. |
| Lewis Acids | BF3, AlCl3, Transition metal salts (e.g., Cu(II) salts)[2][7][8] | Activation of carbonyls, multicomponent reactions. | High activity, can be tuned for specific reactions. | Often require anhydrous conditions, difficult to separate from the product. |
| Bases | K2CO3, Cs2CO3, Organic bases (e.g., DBU)[5][6][8] | Deprotonation of N-H bonds to facilitate nucleophilic attack. | Wide range of strengths available, essential for certain reaction pathways. | Can promote side reactions, removal can be challenging. |
| Transition Metals | Copper (I) and (II) salts, Rhodium complexes, Iron salts[7][9][10][17] | C-N and C-O bond formation, multicomponent reactions, oxidative cyclization. | High catalytic activity, can enable reactions that are otherwise difficult. | Cost, potential for product contamination with metal, sensitivity to air and moisture. |
| Biocatalysts | Transaminases, Imine Reductases[11][12] | Asymmetric synthesis of chiral amine precursors. | High enantioselectivity, environmentally friendly ("green"), mild reaction conditions. | Substrate scope can be limited, may require specialized equipment and expertise. |
Concluding Remarks
The selection of an appropriate catalyst is a cornerstone of successful imidazooxazine synthesis. A systematic approach that considers the reaction mechanism, the nature of the substrates, and the desired process parameters is essential. This guide provides a framework for making informed decisions and for troubleshooting common experimental hurdles. As the field of catalysis continues to evolve, particularly with the development of novel heterogeneous and biocatalytic systems, the synthetic chemist's toolbox for constructing these vital heterocyclic scaffolds will undoubtedly expand.
References
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Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (n.d.). TÜBİTAK Academic Journals. Retrieved from [Link]
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Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (2021). Turkish Journal of Chemistry. Retrieved from [Link]
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Efficient synthesis of some[2][5]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. (2022). Scientific Reports. Retrieved from [Link]
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Copper (II) complex supported on magnetic nanoparticles as a novel nanocatalyst for the synthesis of imidazo[1,2-a]pyridines. (2024). Molecular Diversity. Retrieved from [Link]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Imidazoline synthesis: mechanistic investigations show that Fe catalysts promote a new multicomponent redox reaction. (2021). Dalton Transactions. Retrieved from [Link]
-
MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. (2018). Catalysts. Retrieved from [Link]
-
A novel green and efficient heterogeneous acid catalyst for the one-pot synthesis of benzopyrazine-aminoimidazole hybrids with antiproliferative potential. (2024). RSC Advances. Retrieved from [Link]
-
Synthesis and Applications of Imidazoquinolines: A Review. (2018). ResearchGate. Retrieved from [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journals. Retrieved from [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). ResearchGate. Retrieved from [Link]
-
Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. (2009). Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Imidazoline synthesis: mechanistic investigations show that Fe catalysts promote a new multicomponent redox reaction. (2021). PubMed. Retrieved from [Link]
-
Synthesis of Catalyst Using Bio-benign Precursors and Its Application in One-Pot Catalytic Synthesis of Imidazo[1,2-a]pyridines. (2023). ResearchGate. Retrieved from [Link]
-
Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. (2025). Journal of Saudi Chemical Society. Retrieved from [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journals. Retrieved from [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry. Retrieved from [Link]
-
Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. (2025). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). Catalysts. Retrieved from [Link]
-
Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][2][5]oxazine Derivatives against Multidrug-Resistant Strains. (2023). ChemMedChem. Retrieved from [Link]
-
Imidazooxazine moiety as polyketide synthase 13 inhibitors targeting tuberculosis. (2025). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
Imidazooxazine moiety as polyketide synthase 13 inhibitors targeting tuberculosis. (2025). ResearchGate. Retrieved from [Link]
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2019). Catalysts. Retrieved from [Link]
-
Design, Engineering & Application of Biocatalysts in Organic Synthesis. (2021). YouTube. Retrieved from [Link]
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Technical Support Center: Solvent Effects on the Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde
Welcome to the technical support guide for the synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting the synthesis of this and related imidazo-oxazine scaffolds. As practicing scientists, we understand that the choice of solvent is not merely about dissolution but is a critical parameter that can dictate reaction rate, yield, purity, and even the reaction pathway itself. This guide provides in-depth, experience-driven answers to common challenges, focusing on the profound influence of the reaction medium.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am attempting the synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde and getting a very low yield. Could my choice of solvent be the problem?
A1: Absolutely. Low yield is one of the most common issues directly linked to solvent selection in heterocyclic synthesis. The formation of the imidazo[2,1-c]oxazine ring system likely proceeds through a series of steps, including nucleophilic attack and intramolecular cyclization/condensation, where a molecule of water is eliminated.[1] The solvent plays a crucial role in mediating the stability of reactants, intermediates, and transition states.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are capable of hydrogen bonding.[2][3] If your reaction involves a key nucleophilic step, a protic solvent can form a hydrogen-bond cage around your nucleophile, stabilizing it and thereby decreasing its reactivity and slowing down the reaction.[2][4] While they are excellent for dissolving polar starting materials and ionic reagents, their tendency to solvate nucleophiles can be detrimental to reaction rates and overall yield.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess significant dipole moments but lack acidic protons.[4] They are excellent at dissolving polar and ionic compounds but are poor at solvating anions (nucleophiles).[3] This leaves the nucleophile "bare" and highly reactive, which can dramatically accelerate the desired reaction steps. For many cyclization reactions, switching from a protic to a polar aprotic solvent can lead to a significant improvement in yield.
-
Nonpolar Solvents (e.g., Toluene, Dioxane): In some cases, less polar solvents are advantageous. For instance, in reactions where water is a byproduct, using a solvent like toluene allows for its azeotropic removal with a Dean-Stark apparatus, driving the equilibrium towards the product. For related imidazo[1,2-a]pyrimidine syntheses, switching to less polar solvents like toluene or dioxane has been reported to prevent the formation of complex mixtures, even if it requires higher temperatures and longer reaction times.[5]
Recommendation: If you are using a protic solvent like ethanol and experiencing low yields, consider switching to a polar aprotic solvent such as acetonitrile (ACN) or N,N-Dimethylformamide (DMF). Monitor the reaction progress carefully, as the reaction rate may increase significantly.
Q2: My reaction is producing a complex mixture of inseparable byproducts. How can solvent choice help in minimizing side reactions?
A2: Side product formation is often a result of competing reaction pathways or degradation of sensitive functional groups. The solvent can influence this in several ways:
-
Stabilization of Intermediates: A solvent can selectively stabilize one transition state over another. For example, a polar solvent might favor a polar intermediate that leads to an undesired byproduct. In a reported synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine, the use of a highly polar solvent like acetonitrile led to complex and inseparable mixtures, suggesting it promoted unwanted subsequent intramolecular cyclizations.[5] A switch to a less polar solvent like toluene minimized these side reactions.
-
Reaction Temperature Control: The boiling point of the solvent dictates the maximum temperature of the reaction at atmospheric pressure. Solvents with lower boiling points (e.g., Dichloromethane (DCM), Acetone) can be used for reactions involving thermally sensitive substrates. Higher boiling solvents (e.g., Toluene, DMF, DMSO) allow for the necessary energy input to overcome high activation barriers but can also promote decomposition or side reactions if the temperature is too high.
-
Solvent Participation: Some solvents can participate in the reaction. For example, using methanol or ethanol in the presence of an acid catalyst could potentially lead to esterification of the aldehyde if conditions are not carefully controlled.
Recommendation: Analyze the potential side products to understand the competing pathways. If you suspect polymerization or degradation, try a solvent with a lower boiling point to run the reaction at a milder temperature. If you observe complex mixtures, consider moving to a less polar solvent system (e.g., from ACN to toluene or a THF/toluene mixture) to disfavor polar side reaction pathways.
Q3: What are the key differences between using a polar protic and a polar aprotic solvent for this type of cyclization reaction?
A3: The distinction is critical for reactions involving nucleophiles, such as the intramolecular cyclization step in forming the oxazine ring.
| Feature | Polar Protic Solvents (e.g., H₂O, EtOH, MeOH) | Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) |
| Hydrogen Bonding | Can act as hydrogen bond donors.[2][3] | Cannot donate hydrogen bonds.[2][3] |
| Effect on Nucleophiles | Strongly solvate and stabilize nucleophiles, reducing their reactivity.[4] | Poorly solvate nucleophiles, leaving them "naked" and highly reactive.[3][6] |
| Effect on Cations | Effectively solvate cations. | Effectively solvate cations through dipole-ion interactions.[3] |
| Dielectric Constant | Generally high.[3] | Generally high.[2] |
| Typical Use Case | Favorable for reactions that generate ionic intermediates, like SN1 reactions, as they stabilize the carbocation.[7] | Favorable for reactions where a strong, unhindered nucleophile is required, like SN2 reactions.[6][7] |
For the synthesis of the target molecule, which likely involves an intramolecular SN2-type cyclization, a polar aprotic solvent is often the superior choice to maximize the reactivity of the internal nucleophile.
Q4: I am observing poor solubility of my starting materials. What is a good strategy for solvent screening?
A4: Poor solubility is a common hurdle that prevents reactants from entering the solution phase to react effectively. A systematic approach to solvent screening is recommended.
Workflow for Solvent Screening
Caption: A systematic workflow for experimental solvent screening.
Step-by-Step Protocol:
-
Solubility Assessment: At room temperature, add a small, fixed amount of each starting material to a fixed volume (e.g., 1 mL) of a range of solvents (e.g., Toluene, THF, ACN, DMF, Ethanol). Note the solubility. Gently warm the mixtures that show poor solubility to see if it improves.
-
Small-Scale Test Reactions: Based on solubility, select 3-5 candidate solvents. Set up parallel small-scale reactions under identical conditions (concentration, temperature, stoichiometry).
-
Reaction Monitoring: Monitor each reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals. Look for the rate of starting material consumption, the appearance of the product spot, and the formation of any byproducts.
-
Analysis and Selection: After a set time (e.g., 24 hours), work up the reactions and analyze the crude product. The solvent that provides the best balance of reaction rate, yield, and purity is your lead candidate for scaling up.
Q5: Could solvent-free conditions be a viable alternative for this synthesis?
A5: Yes, solvent-free or "neat" reactions are an excellent green chemistry alternative that should be considered. Cyclocondensation reactions, which involve the elimination of small molecules like water, have been performed with great success under solvent-free conditions.[1]
-
Advantages: These conditions can lead to higher reaction rates due to high reactant concentration, simplified work-up procedures, and reduced solvent waste. Often, the reaction is driven by thermal energy (melting the reactants together) or by microwave irradiation.
-
Considerations: This approach is only feasible if the reactants can form a molten eutectic mixture at a reasonable temperature that doesn't cause decomposition. The reaction must also be manageable without a solvent to dissipate heat, especially for highly exothermic processes.
Recommendation: A simple test involves mixing the solid reactants in a vial and gradually heating them. If a melt is formed and TLC analysis shows product formation before significant decomposition occurs, this route is worth optimizing.
References
-
Science and Education Publishing. (2017, July 6). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Available from: [Link]
-
Tenger Chemical. (2024, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Available from: [Link]
-
ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Available from: [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]
-
Chemistry LibreTexts. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents. Available from: [Link]
-
Orango. (2024, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 1H‐imidazo[5,1‐c][2][8]oxazine derivatives diversified on.... Available from: [Link]
-
ResearchGate. (2024, August 7). Theoretical Insights into the Mechanism and Origin of Solvent-Dependent Selectivity in the Cyclization of Propargyl Alcohols for the Divergent Synthesis of N-Heterocycles. Available from: [Link]
-
ACS Publications. (n.d.). Solvent-Free Heterocyclic Synthesis. Available from: [Link]
-
ResearchGate. (2024, August 7). Synthesis of Novel Derivatives of Imidazo[2,1-c][2][6][8]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Available from: [Link]
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available from: [Link]
-
PubMed. (2023, June 15). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][4][8]oxazine Derivatives against Multidrug-Resistant Strains. Available from: [Link]
-
PubMed Central. (2023, February 3). Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. Available from: [Link]
-
SID. (n.d.). An efficient synthesis of imidazo [1,2-a] azine using nanocrystalline alumina powder. Available from: [Link]
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Technical Support Center: Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde
Technical Support Center: Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde. This key intermediate is crucial for the development of various antiviral and antiparasitic agents.[3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation, with a special focus on impurity management. Our aim is to equip you with the scientific understanding and practical solutions necessary to ensure the synthesis of a high-purity final product.
I. Proposed Synthetic Pathway and Key Challenges
While multiple synthetic routes to the imidazo[2,1-c][1][2]oxazine core may exist, a common and logical approach involves a multi-step synthesis culminating in a cyclization reaction, followed by formylation. A plausible synthetic pathway is outlined below, which will serve as the basis for our discussion on impurity formation and control.
Caption: Proposed synthetic workflow for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde.
The primary challenges in this synthesis often revolve around:
-
Incomplete cyclization: Leading to the presence of the uncyclized precursor as a major impurity.
-
Side reactions during formylation: The introduction of the aldehyde group can be accompanied by the formation of over-formylated or oxidized byproducts.
-
Purification of the final product: The aldehyde functionality can present challenges during purification, including potential polymerization or degradation.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: Based on the proposed synthetic pathway, the most probable impurities include:
-
Unreacted starting materials: Residual substituted imidazole or coupling partners.
-
Uncyclized intermediate: The direct precursor to the imidazo-oxazine ring.
-
Over-formylated byproduct: Diformyl-imidazo-oxazine derivatives.
-
Oxidized impurity: The corresponding carboxylic acid, formed by oxidation of the aldehyde.
-
Polymeric material: Aldehydes can be prone to polymerization, especially under acidic or basic conditions, or upon prolonged storage.
Q2: How can I best monitor the progress of the cyclization reaction?
A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools.
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, the intermediate, and the cyclized product. The disappearance of the starting material and the appearance of a new spot corresponding to the product will indicate reaction progression.
-
LC-MS: This technique provides more definitive evidence of product formation by confirming the molecular weight of the desired compound and can help in the early detection of side products.
Q3: My final product is a gummy or oily substance, making it difficult to handle and purify. What could be the cause?
A3: A gummy consistency often points to the presence of impurities that inhibit crystallization.[1] This could be due to residual solvents like DMSO, the presence of unreacted starting materials, or the formation of polymeric byproducts.[1] A thorough workup to remove solvents and a carefully designed purification strategy are essential.
Q4: What are the recommended storage conditions for the final product?
A4: 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Aldehydes can be sensitive to air and light, which can lead to oxidation.
III. Troubleshooting Guide
This section provides a detailed, problem-oriented approach to resolving common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Yield of Cyclized Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of reagents: Presence of moisture or other impurities in starting materials or solvents. 3. Suboptimal base or catalyst: Inefficient promotion of the cyclization step. | 1. Optimize reaction conditions: Incrementally increase the reaction time and/or temperature while monitoring the reaction by TLC or LC-MS to find the optimal balance between conversion and byproduct formation. 2. Ensure anhydrous conditions: Dry all solvents and reagents thoroughly before use. Moisture can quench reagents and interfere with many organic reactions. 3. Screen alternative bases/catalysts: If using a base-mediated cyclization, consider stronger or more sterically hindered bases. For catalyzed reactions, explore different catalysts known to promote similar intramolecular cyclizations. |
| Presence of a Significant Amount of Uncyclized Intermediate | 1. Equilibrium favoring the open-chain form: The cyclization reaction may be reversible. 2. Steric hindrance: Bulky substituents may disfavor the transition state for cyclization. | 1. Employ Dean-Stark apparatus: If the cyclization involves the elimination of water, using a Dean-Stark trap can drive the equilibrium towards the product. 2. Increase reaction temperature: Higher temperatures can provide the necessary activation energy to overcome steric barriers. However, be mindful of potential decomposition. |
| Multiple Spots on TLC after Formylation | 1. Over-formylation: The reaction conditions may be too harsh, leading to the introduction of a second aldehyde group. 2. Oxidation of the aldehyde: Exposure to air or oxidizing agents can convert the aldehyde to a carboxylic acid. 3. Decomposition of the starting material or product. | 1. Control stoichiometry and reaction time: Use a controlled amount of the formylating agent and carefully monitor the reaction to stop it once the desired product is formed. 2. Perform the reaction under an inert atmosphere: Using nitrogen or argon can prevent oxidation. 3. Lower the reaction temperature: Milder conditions can improve selectivity and reduce decomposition. |
| Difficulty in Purifying the Final Aldehyde | 1. Co-elution with impurities during column chromatography. 2. Product instability on silica gel. 3. Formation of azeotropes with solvents. | 1. Utilize bisulfite adduct formation: Aldehydes can be selectively precipitated from a solution by forming a solid bisulfite adduct. This adduct can then be isolated by filtration and the aldehyde can be regenerated by treatment with a mild base. This is a highly effective method for purifying aldehydes from non-aldehydic impurities.[4][5][6] 2. Use alternative stationary phases: Consider using alumina or reverse-phase silica for chromatography if the product is sensitive to the acidity of standard silica gel. 3. Employ different solvent systems for extraction and purification: A careful selection of solvents can break azeotropes and improve separation. |
IV. Experimental Protocols
Protocol 1: General Procedure for Monitoring Reactions by Thin Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable solvent system (e.g., 30:70 ethyl acetate/hexanes).
-
Spot a small amount of the reaction mixture onto a TLC plate alongside the starting material as a reference.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
Assess the disappearance of the starting material spot and the appearance of the product spot to monitor reaction progress.
Protocol 2: Purification of Aldehydes via Bisulfite Adduct Formation
-
Dissolve the crude product containing the aldehyde in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours.
-
The solid bisulfite adduct will precipitate out of the solution.
-
Collect the solid by filtration and wash with the organic solvent to remove impurities.
-
To regenerate the aldehyde, suspend the adduct in water and add a mild base (e.g., sodium bicarbonate solution) until the solution is basic.
-
Extract the liberated aldehyde with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product.[4]
V. Visualization of Key Processes
Caption: Potential side reactions during the formylation step.
VI. References
-
Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013). ResearchGate. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments. [Link]
-
Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. (2020). Acta Scientific Medical Sciences. [Link]
-
One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. (2007). ACS Combinatorial Science. [Link]
-
6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde. MySkinRecipes. [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). Organic Process Research & Development. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde
Welcome to the dedicated technical support guide for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde (CAS 623564-42-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile heterocyclic aldehyde. As a key intermediate in the synthesis of antiviral and antiparasitic agents, understanding its chemical behavior is paramount for reproducible and successful experimentation.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions based on fundamental chemical principles of its core functional groups: a reactive aldehyde and an electron-rich imidazooxazine bicyclic system.
Core Compound Profile & Inherent Instabilities
6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde is a structurally unique molecule featuring a fused bicyclic system and an aldehyde group. This combination, while synthetically useful, presents inherent stability concerns that users must be aware of. The primary areas of reactivity are the electrophilic aldehyde carbon and the electron-rich imidazooxazine core.
| Property | Value/Recommendation | Source |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| Recommended Storage | 2-8°C, under inert gas (e.g., Argon or Nitrogen) | [1][2][3] |
The recommendation for storage under an inert atmosphere at refrigerated temperatures strongly suggests a susceptibility to oxidation and/or thermal degradation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Inconsistent Reaction Yields or Appearance of Unknown Impurities
Question: "My reaction yields are inconsistent, and I'm observing unexpected spots on my TLC or peaks in my LC-MS analysis. What could be the cause?"
Answer: This is a common issue stemming from the degradation of the starting material. The aldehyde functional group is highly susceptible to oxidation, especially when exposed to air.
Causality: The aldehyde group (-CHO) can be easily oxidized to a carboxylic acid (-COOH). This can occur slowly during storage if not properly blanketed with an inert gas, or more rapidly in solution during a reaction if atmospheric oxygen is not excluded. This new carboxylic acid impurity can alter the reaction pathway or simply reduce the amount of active starting material.
Troubleshooting Steps:
-
Verify Purity of Starting Material: Before use, run a quick purity check (e.g., ¹H NMR, LC-MS) on your stock of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde. Look for the appearance of a carboxylic acid proton signal in the NMR or a new mass peak corresponding to an additional oxygen atom.
-
Inert Atmosphere is Crucial: Ensure all reactions are set up under an inert atmosphere (Argon or Nitrogen). This includes degassing your solvents.
-
Use Freshly Opened Reagent: If possible, use a freshly opened bottle of the aldehyde or a sample that has been rigorously stored under inert gas.
Issue 2: Reaction Failure with Nucleophiles or Unexpected Side Products
Question: "I'm attempting a reaction that involves a nucleophilic attack on the aldehyde (e.g., a Wittig reaction or reductive amination), but it's either failing or I'm getting a complex mixture of products. Why?"
Answer: The reactivity of the aldehyde is influenced by the electron-donating nature of the imidazooxazine ring system. Additionally, aldehydes can participate in side reactions, especially under basic or acidic conditions.
Causality: While the aldehyde is an electrophile, the electron-rich nature of the fused imidazole ring can modulate its reactivity.[4] Furthermore, aldehydes can undergo self-condensation (aldol-type reactions) or Cannizzaro reactions under basic conditions, or form acetals with alcohol solvents under acidic catalysis.
Troubleshooting Steps:
-
pH Control: Carefully control the pH of your reaction. If using a strong base, consider adding it slowly at a low temperature to minimize self-condensation.
-
Choice of Solvent: Be mindful of your solvent. Using an alcohol (e.g., methanol, ethanol) as a solvent under acidic conditions can lead to the formation of a hemiacetal or acetal, which will "cap" the reactive aldehyde.
-
Consider Alternative Catalysts: For reactions like condensations, if standard base catalysis is problematic, explore milder conditions or different catalytic systems.
Potential Aldehyde-Driven Degradation Pathways
Caption: Potential reactions of the aldehyde group.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The supplier recommends storage at 2-8°C under an inert gas.[1][2][3] This is critical to prevent degradation. For long-term storage, sealing the vial with parafilm and placing it inside a larger container with a desiccant and an inert atmosphere is good practice.
Q2: How can I monitor the stability of my sample over time?
A2: The most effective way to monitor stability is by using a stability-indicating analytical method, such as reverse-phase HPLC with UV detection.[5] You can develop a method that separates the parent compound from potential degradants. Periodically injecting a solution of your stored standard will allow you to track its purity. Forced degradation studies can help identify potential degradation products to look for.[5][6][7]
Q3: What are the likely degradation pathways for the imidazooxazine core?
A3: While specific data is not available for this exact molecule, bicyclic imidazo-heterocyclic systems can be susceptible to degradation under harsh conditions.
-
Acid/Base Hydrolysis: Strong acidic or basic conditions could potentially lead to the opening of the oxazine ring.
-
Oxidation: The electron-rich imidazole ring and the thiazole ring in related structures can be susceptible to oxidation, potentially forming N-oxides or S-oxides in analogous sulfur-containing rings.[8]
Proposed Forced Degradation Study Protocol
Sources
- 1. Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. scilit.com [scilit.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
"comparison of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde with other antiviral intermediates"
A Comparative Analysis of Key Intermediates in Modern Antiviral Drug Synthesis
Introduction
In the intricate landscape of antiviral drug development, the journey from a promising molecular concept to a clinically effective therapeutic is long and fraught with challenges. Central to this journey are the chemical intermediates—the foundational building blocks from which Active Pharmaceutical Ingredients (APIs) are constructed.[1] The strategic selection of an intermediate is not merely a tactical choice in a synthetic route; it is a decision that profoundly influences the scalability, cost-effectiveness, and even the final pharmacological profile of the drug. An ideal intermediate offers a balance of synthetic accessibility, stability, and the ability to introduce requisite chemical functionalities with high precision and yield.[]
This guide provides an in-depth comparison of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde, a key precursor for complex heterocyclic antivirals, with three other seminal intermediates that define distinct classes of antiviral agents. We will explore:
-
Shikimic Acid: The natural product cornerstone for neuraminidase inhibitors like Oseltamivir.
-
Pyrazine-based Scaffolds: Versatile aromatic cores for RNA polymerase inhibitors such as Favipiravir.
-
GS-441524: The core nucleoside analogue for advanced prodrugs like Remdesivir.
Through a detailed examination of their synthesis, strategic importance, and the mechanisms of the drugs they produce, this guide will illuminate the causality behind their selection and the experimental rigor required for their application.
The Complex Heterocycle: 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde
This bicyclic aldehyde represents a class of advanced intermediates used to construct complex, polycyclic antiviral agents.[3] Its structure is particularly relevant to the synthesis of drugs targeting viral replication machinery through novel mechanisms, such as cap-dependent endonuclease inhibition. It is a key intermediate in the synthesis of antiviral and antiparasitic agents and is used in medicinal chemistry to build biologically active molecules that target RNA viruses.[3]
Chemical Profile and Strategic Value
The imidazo[2,1-c]oxazine core is a rigid, fused heterocyclic system. The aldehyde group at the 2-position serves as a versatile chemical handle for subsequent elaboration, allowing for the construction of larger, more complex molecular architectures. The decision to synthesize and utilize such a complex intermediate, rather than building the ring system in a more linear fashion, is driven by several factors:
-
Stereochemical Control: Building the core structure early allows for the precise setting of stereocenters, which is often critical for biological activity.
-
Synthetic Efficiency: While the initial synthesis of the intermediate may be challenging, it simplifies the final stages of API synthesis, often leading to higher overall yields and purity.
-
Scaffold Rigidity: The fused ring system provides a conformationally restricted scaffold, which can lead to higher binding affinity and selectivity for the target enzyme.
This intermediate is a crucial component in the synthesis of Baloxavir marboxil, a first-in-class antiviral that inhibits the "cap-snatching" mechanism of the influenza virus.[4][5]
Mechanism of the Final Drug Product: Baloxavir Marboxil
Baloxavir marboxil is a prodrug that is hydrolyzed in vivo to its active form, baloxavir acid.[4] This active metabolite targets the polymerase acidic (PA) protein, a subunit of the influenza virus's RNA polymerase complex.[4] Specifically, it inhibits the cap-dependent endonuclease activity of the PA protein.[4][6] This enzymatic activity is essential for the virus to cleave the 5' caps from host cell messenger RNAs (mRNAs), a process known as "cap-snatching".[4] These capped fragments are then used as primers to initiate the transcription of viral mRNAs.[4] By blocking this process, baloxavir acid effectively halts viral gene transcription and replication, representing a distinct mechanism from other anti-influenza agents.[4][7]
Caption: Synthesis and Mechanism Workflow for Baloxavir Marboxil.
The Natural Product: Shikimic Acid
Shikimic acid is perhaps one of the most well-known antiviral intermediates, serving as the primary starting material for the industrial synthesis of the neuraminidase inhibitor oseltamivir (Tamiflu®).[8][9] Its story highlights the critical interplay between natural product sourcing and pharmaceutical manufacturing.
Chemical Profile and Strategic Value
Shikimic acid is a chiral molecule, meaning it exists in specific three-dimensional forms. Sourcing it from natural origins, primarily the seeds of the Chinese star anise (Illicium verum), provides an enantiomerically pure starting material, obviating the need for complex asymmetric synthesis or chiral resolution steps that add cost and complexity.[8] However, this reliance on a natural source has exposed vulnerabilities in the supply chain, subject to poor harvests and geopolitical factors.[8] This has driven significant research into alternative production methods, including microbial fermentation using engineered E. coli, which is becoming an increasingly viable and stable supply route.[8]
The synthesis of oseltamivir from shikimic acid involves a multi-step process that transforms the cyclohexene core into the final, highly functionalized drug molecule.[10]
Mechanism of the Final Drug Product: Oseltamivir
Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[11] This molecule acts as a competitive inhibitor of the neuraminidase enzyme, which is present on the surface of influenza A and B viruses.[12] The function of neuraminidase is to cleave sialic acid residues from glycoproteins on the surface of infected host cells.[12][13] This cleavage is essential for the release of newly formed virus particles (virions), allowing them to infect other cells.[13] By mimicking the structure of sialic acid, oseltamivir carboxylate binds tightly to the active site of the neuraminidase enzyme, preventing it from functioning.[12] As a result, newly synthesized virions cannot detach from the host cell, clumping together on the cell surface and preventing the spread of the infection.[14]
Caption: Sourcing, Synthesis, and Mechanism for Oseltamivir.
The Pyrazine Core: Versatile Scaffolds for RdRp Inhibitors
Unlike intermediates derived from complex natural products, many antiviral drugs are built from simple, readily available aromatic heterocyclic scaffolds. Favipiravir (Avigan), a broad-spectrum antiviral, is synthesized from pyrazine-based intermediates, such as 3,6-dichloropyrazine-2-carbonitrile.[15][16]
Chemical Profile and Strategic Value
The use of a simple pyrazine core offers significant advantages in terms of cost and scalability. Starting materials like 2,5-dihalopyrazines are commodity chemicals, providing a reliable and inexpensive foundation for synthesis.[17] The electron-deficient nature of the pyrazine ring, further activated by halogen substituents, allows for controlled, sequential nucleophilic aromatic substitution reactions. This enables the precise installation of the required fluoro and hydroxyl groups. The synthesis of Favipiravir can be achieved through multiple routes, allowing manufacturers to optimize for cost, safety (e.g., avoiding hazardous reagents like POCl₃), and efficiency.[16][18]
Mechanism of the Final Drug Product: Favipiravir
Favipiravir is a prodrug that, once inside host cells, is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[15][19] This active metabolite mimics purine nucleosides (adenosine and guanosine) and targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for replicating the viral genome.[20][21] The mechanism of inhibition is primarily through lethal mutagenesis.[19] Favipiravir-RTP is incorporated into the growing viral RNA strand by the RdRp.[19] This incorporation is flawed and causes a high rate of mutations throughout the viral genome as it is replicated.[19] The accumulation of these errors leads to the production of non-viable virions, a phenomenon known as "error catastrophe," thereby halting the infection.[19]
Caption: Synthesis and Mechanism Workflow for Favipiravir.
The Nucleoside Core: GS-441524
Remdesivir (Veklury) is a testament to modern prodrug design, created to deliver a nucleotide analogue intracellularly. The core of this drug is the C-nucleoside analogue GS-441524, which serves as the key intermediate upon which the complex phosphoramidate prodrug moiety is built.[22][23]
Chemical Profile and Strategic Value
GS-441524 is a C-nucleoside, meaning the ribose sugar is attached to the heterocyclic base via a carbon-carbon bond, rather than the more common carbon-nitrogen bond found in natural nucleosides. This C-C bond is more stable against enzymatic cleavage, enhancing the molecule's metabolic stability. The primary challenge in its synthesis is the stereocontrolled formation of this C-glycosidic bond, a notoriously difficult transformation in medicinal chemistry.[24][25] The synthesis is a multi-step process starting from ribose derivatives.[25] The rationale for investing in such a complex synthesis is that GS-441524 itself is the precursor to the active triphosphate form. The elaborate phosphoramidate group attached to it in the final Remdesivir product is a sophisticated delivery system designed to shepherd the nucleoside into the cell and facilitate its conversion to the active triphosphate.[22]
Mechanism of the Final Drug Product: Remdesivir
Remdesivir is a prodrug that enters the host cell, where it is metabolized into its active nucleoside triphosphate form (RDV-TP).[26] As an analogue of adenosine triphosphate (ATP), RDV-TP competes with the natural ATP for incorporation into the nascent viral RNA chain by the viral RdRp.[26] Once incorporated, RDV-TP acts as a delayed chain terminator.[22] The viral polymerase adds a few more nucleotides after the remdesivir analogue before RNA synthesis is irreversibly halted.[22][26] This premature termination of the viral RNA transcript prevents the successful replication of the viral genome, thereby inhibiting viral propagation.[27]
Caption: Synthesis and Mechanism Workflow for Remdesivir.
Comparative Analysis
The choice of an antiviral intermediate is a strategic decision that reflects a balance between synthetic feasibility, cost, and the targeted biological mechanism.
| Feature | 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde | Shikimic Acid | 3,6-Dichloropyrazine-2-carbonitrile | GS-441524 (C-Nucleoside) |
| Intermediate Class | Complex Fused Heterocycle | Chiral Natural Product | Activated Aromatic Halide | C-Nucleoside Analogue |
| Target Drug Example | Baloxavir Marboxil | Oseltamivir | Favipiravir | Remdesivir |
| Target Mechanism | Cap-Dependent Endonuclease Inhibition[4] | Neuraminidase Inhibition[12] | RdRp Inhibition (Lethal Mutagenesis)[19] | RdRp Inhibition (Delayed Chain Termination)[22] |
| Synthetic Complexity | High | Moderate (from natural source) | Low to Moderate | Very High |
| Key Synthetic Challenge | Efficient construction of the fused polycyclic system.[5] | Supply chain stability; stereocontrolled transformations.[8] | Process optimization and control of sequential substitutions.[16] | Stereoselective C-glycosidic bond formation.[24] |
| Starting Material Source | Chemical Synthesis (e.g., from ethylene glycol).[5] | Natural Extraction or Microbial Fermentation.[8] | Commodity chemicals (e.g., dihalopyrazines).[17] | Chemical Synthesis (e.g., from ribose).[25] |
Experimental Protocol: Synthesis of a Favipiravir Precursor
This protocol describes the fluorination and subsequent hydroxylation of 3,6-dichloropyrazine-2-carbonitrile, a key sequence in many reported syntheses of Favipiravir. The rationale for this two-step approach is to leverage the differential reactivity of the halogenated positions for selective substitution.
Objective: To synthesize 6-fluoro-3-hydroxypyrazine-2-carbonitrile from 3,6-dichloropyrazine-2-carbonitrile.
Materials:
-
3,6-dichloropyrazine-2-carbonitrile
-
Potassium Fluoride (KF), spray-dried
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sodium Acetate (NaOAc)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Fluorination [16]
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3,6-dichloropyrazine-2-carbonitrile (1.0 eq) and spray-dried potassium fluoride (2.5 eq).
-
Add anhydrous DMSO to the flask to create a slurry (approx. 5 mL per gram of starting material).
-
Heat the reaction mixture to 120 °C with vigorous stirring. The causality here is that high temperature and an aprotic polar solvent (DMSO) are required to facilitate the nucleophilic aromatic substitution (SₙAr) with the relatively weak fluoride nucleophile.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
Step 2: Hydrolysis and Work-up [17]
-
Prepare an aqueous solution of sodium acetate (3.0 eq in water).
-
Carefully add the reaction mixture from Step 1 to the sodium acetate solution with stirring. An exothermic reaction may occur.
-
Heat the resulting mixture to 80 °C for 1-2 hours. This step facilitates the selective hydrolysis of the remaining chloro group to a hydroxyl group, driven by the aqueous basic conditions.
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine. This washing procedure removes residual DMSO and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid, 6-fluoro-3-hydroxy-2-cyanopyrazine, can be purified by recrystallization or column chromatography to yield the final product.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the successful substitutions and by HPLC to quantify purity.
Conclusion
The evolution of antiviral therapeutics is inextricably linked to the innovation in synthetic chemistry that produces their core intermediates. From the naturally sourced chirality of shikimic acid to the engineered complexity of C-nucleosides like GS-441524, each intermediate tells a story of strategic problem-solving. 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde represents the frontier of this field, where pre-forming complex heterocyclic scaffolds enables the efficient synthesis of drugs with highly specific and novel mechanisms of action, such as the inhibition of viral cap-snatching. Understanding the comparative advantages and inherent challenges of these key molecular building blocks is essential for researchers and drug development professionals aiming to design and manufacture the next generation of effective antiviral agents.
References
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Favipiravir - Wikipedia. Available at: [Link]
-
Aydın AS, Gül Hİ. Chemical Structure and Synthesis of Baloxavir Marboxil, A Novel Endonuclease Inhibitor For The Treatment Influenza: An Overview. International Journal of PharmATA. 2022; 2(3); 91-99. Available at: [Link]
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Chaudhuri B. Production of shikimic acid. PubMed. 2012. Available at: [Link]
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6,8-Dihydro-5H-imidazo[2,1-c][3][15]oxazine-2-carbaldehyde - MySkinRecipes. Available at: [Link]
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Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 | ACS Omega. Available at: [Link]
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Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - MDPI. Available at: [Link]
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Remdesivir - Wikipedia. Available at: [Link]
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Oseltamivir - Wikipedia. Available at: [Link]
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First-Generation Process Development for the Synthesis of Baloxavir Marboxil: Early-Stage Development of Synthetic Methods to Prepare Baloxavir Marboxil Intermediates | Organic Process Research & Development - ACS Publications. Available at: [Link]
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Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - The Innovation. Available at: [Link]
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MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment. Available at: [Link]
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A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19 - OAText. Available at: [Link]
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Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - NIH. Available at: [Link]
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An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Available at: [Link]
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Efficient Synthesis of a Key Intermediate for Baloxavir Marboxil from a Greener Starting Material: Ethylene Glycol - ACS Publications. Available at: [Link]
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Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC - NIH. Available at: [Link]
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Synthesis of 6,9-Diaryl-5H-imidazo[2,1-d][4][15][28]triazepines and Their Dihydro Derivatives. Available at: [Link]
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Synthesis of a Baloxavir Marboxil Fragment. Available at: [Link]
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Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®) - iSm2. Available at: [Link]
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The complete synthesis of favipiravir from 2-aminopyrazine - ResearchGate. Available at: [Link]
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The mechanism of resistance to favipiravir in influenza - PNAS. Available at: [Link]
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A review: Mechanism of action of antiviral drugs - PMC - PubMed Central. Available at: [Link]
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Synthesis of Remdesivir - Foreal BioTech. Available at: [Link]
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How Tamiflu works: Mechanism of action explained - Medical News Today. Available at: [Link]
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Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases - Acta Scientific. Available at: [Link]
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Remdesivir - StatPearls - NCBI Bookshelf. Available at: [Link]
-
What is the mechanism of action of Oseltamivir (Tamiflu) in treating influenza? - Dr.Oracle. Available at: [Link]
-
Mechanism of Action and Clinical Use of Remdesivir in the Treatment of COVID-19. Available at: [Link]
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Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances | ACS Omega. Available at: [Link]
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Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses - Sterispharma. Available at: [Link]
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Antiviral Drugs Mechanisms of Action, Animation - YouTube. Available at: [Link]
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Baloxavir marboxil - Wikipedia. Available at: [Link]
-
Three-Component Reaction of a 2-Aminoazine, a 2-Oxoaldehyde, and a Cyclic 1,3-Dicarbonyl Compound for the Synthesis of Imidazo[1,2-a]azine Derivatives - ResearchGate. Available at: [Link]
- CN103833570B - Synthesis method of oseltamivir - Google Patents.
-
A Synthesis of Oseltamivir (Tamiflu) Starting from d-Mannitol - ACS Publications. Available at: [Link]
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"efficacy of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde derivatives vs. other compounds"
In the ever-evolving landscape of antimicrobial drug discovery, the emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) pathogens presents a formidable challenge to global health. Among these, Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a primary concern. This has spurred intensive research into novel chemical scaffolds capable of circumventing existing resistance mechanisms. The imidazo-oxazine and related fused heterocyclic systems have recently garnered significant attention, culminating in the development of promising new therapeutic agents.
This guide provides a comprehensive comparison of the efficacy of 6,8-dihydro-5H-imidazo[2,1-c]oxazine derivatives and their structural analogs, the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazines, against other key anti-tubercular compounds. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for the evaluation of these potent molecules. While specific data on 6,8-dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde is limited, its utility as a synthetic intermediate for antiviral and antiparasitic agents suggests a scaffold primed for biological activity.[3] This guide will therefore focus on the broader, well-documented anti-mycobacterial activity of the closely related imidazo[2,1-b][1][2]oxazine class, which includes the approved drugs Delamanid and Pretomanid.
Mechanism of Action: A Tale of Two Nitroimidazoles
Delamanid and Pretomanid, both bicyclic nitroimidazoles, are cornerstone compounds for understanding the anti-tubercular action of this class.[4] A critical insight into their efficacy is that they are prodrugs, requiring metabolic activation within the mycobacterium to exert their effects.[1][2] This activation is a multi-step process intricately linked to the unique physiology of Mtb.
The key to this activation is the deazaflavin (F420)-dependent nitroreductase (Ddn) enzyme.[1] Ddn, in conjunction with the glucose-6-phosphate dehydrogenase (Fgd1), facilitates the reduction of the nitro group on the imidazole ring.[1] This bio-activation generates reactive nitrogen intermediates, including nitric oxide, which are believed to be responsible for the compound's bactericidal effects under anaerobic conditions.[5]
Under aerobic conditions, the primary mechanism of action for both Delamanid and Pretomanid is the inhibition of mycolic acid synthesis.[1][4] Mycolic acids are essential long-chain fatty acids that form the backbone of the mycobacterial cell wall, providing a crucial permeability barrier against drugs and contributing to the bacterium's survival within host cells.[1] Specifically, the activated metabolites of these nitroimidazoles are thought to inhibit the synthesis of methoxy-mycolic and keto-mycolic acids.[2]
Caption: Mechanism of action for nitroimidazole prodrugs.
Comparative Efficacy: In Vitro Potency
The in vitro efficacy of antimicrobial compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. When comparing Delamanid and Pretomanid, studies have consistently shown that Delamanid exhibits greater in vitro potency against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB isolates.[6][7]
| Compound | MIC Range (mg/L) against Mtb | Reference |
| Delamanid | 0.006 - 0.024 | [2] |
| Pretomanid | 0.031 - 0.063 (for some delamanid-resistant strains) | [6][8] |
| TBA-354 | 5-10 times more potent than Pretomanid (in murine models) | [9] |
| Novel Carbamate Derivatives | MIC90: 0.18–1.63 µM (against Mtb H37Rv) | [10][11] |
It is noteworthy that next-generation derivatives, such as TBA-354, have demonstrated even greater potency than Pretomanid in preclinical models.[9] Furthermore, recent research into novel carbamate derivatives of the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine scaffold has identified compounds with remarkable activity against a panel of clinical isolates, with MIC90 values below 0.5 µM.[10][11] Some of these novel compounds demonstrated a 1-log greater reduction in mycobacterial burden in infected macrophages compared to rifampicin and pretomanid.[10][11]
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of novel imidazo-oxazine derivatives against Mycobacterium tuberculosis.
Protocol: MIC Determination by Broth Microdilution
Caption: Workflow for MIC determination.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds (e.g., 6,8-dihydro-5H-imidazo[2,1-c]oxazine derivatives)
-
Control drugs (e.g., Delamanid, Pretomanid, Rifampicin)
-
Mycobacterium tuberculosis H37Rv strain
-
Sterile DMSO
-
Incubator (37°C)
Procedure:
-
Compound Preparation:
-
Dissolve the test compounds and control drugs in DMSO to create high-concentration stock solutions.
-
Perform serial two-fold dilutions of each compound in Middlebrook 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free control well.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension 1:100 in fresh broth to obtain the final inoculum.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Seal the plates and incubate at 37°C in a humidified incubator.
-
-
Reading Results:
-
After 7 to 14 days of incubation, visually inspect the plates for bacterial growth. The presence of a bacterial pellet at the bottom of the well indicates growth.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.
-
Concluding Remarks
The imidazo-oxazine scaffold represents a significant advancement in the fight against drug-resistant tuberculosis. While Delamanid and Pretomanid have paved the way, ongoing research into novel derivatives of 6,8-dihydro-5H-imidazo[2,1-c]oxazine and related structures continues to yield compounds with enhanced potency and potentially improved pharmacological profiles. The comparative data presented herein underscores the promise of this chemical class. Rigorous and standardized evaluation, as outlined in the provided protocols, will be paramount in identifying the next generation of anti-tubercular agents that can be effectively translated to the clinic.
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- The role of delamanid in the treatment of drug-resistant tuberculosis - PMC.
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- Structures of pretomanid and delamanid with the mechanism of activation...
- Pretomanid - Wikipedia.
- Comparison of in vitro activity of the nitroimidazoles delamanid and pretomanid against multidrug-resistant and extensively drug-resistant tuberculosis - PubMed.
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A Comparative Guide to the Structural Validation of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde
For researchers and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the essential analytical techniques for the structural validation of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry.[1] While specific experimental data for this exact molecule is not extensively published, we will draw upon established principles and data from closely related imidazo[2,1-c]oxazine and other analogous heterocyclic systems to provide a comprehensive framework for its structural elucidation. This approach not only demonstrates the application of these techniques but also underscores the predictive power of comparative structural analysis.
The Imperative of Structural Validation in Heterocyclic Chemistry
Heterocyclic compounds, such as the imidazo[2,1-c]oxazine scaffold, form the backbone of a vast number of pharmaceuticals.[2] Their biological activity is intrinsically linked to their three-dimensional structure. Even minor variations in atomic connectivity or stereochemistry can lead to significant differences in efficacy and safety. Therefore, rigorous structural validation is not merely a procedural step but a critical component of ensuring the integrity of research and the viability of potential drug candidates.
A Multi-faceted Approach to Structural Elucidation
A single analytical technique is rarely sufficient for the complete structural determination of a novel compound. A combination of spectroscopic and spectrometric methods is employed to piece together the molecular puzzle, each providing unique and complementary information. The primary tools in our arsenal for validating the structure of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Figure 1: A typical workflow for the structural validation of a newly synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into the electronic environment of different parts of the molecule.
¹H NMR Spectroscopy
For 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde, we would expect to see distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) provide a wealth of structural information.
Expected ¹H NMR Signals for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde:
| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | Highly deshielded proton due to the electron-withdrawing nature of the carbonyl group. |
| Imidazole ring proton | 7.0 - 8.0 | Singlet (s) | Aromatic proton on the imidazole ring. |
| -O-CH₂- | 4.0 - 4.5 | Triplet (t) | Methylene group adjacent to the oxygen atom. |
| -N-CH₂- (oxazine ring) | 3.5 - 4.0 | Triplet (t) | Methylene group adjacent to the nitrogen atom in the oxazine ring. |
| -CH₂- (bridgehead) | 3.0 - 3.5 | Multiplet (m) | Methylene group at the bridgehead position. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and types of carbon atoms present.
Expected ¹³C NMR Signals for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde:
| Carbon(s) | Expected Chemical Shift (ppm) | Rationale |
| Aldehyde (-CHO) | 180 - 190 | Carbonyl carbon of the aldehyde group. |
| Imidazole ring carbons | 110 - 150 | Carbons within the aromatic imidazole ring. |
| -O-CH₂- | 60 - 70 | Methylene carbon attached to the oxygen atom. |
| -N-CH₂- (oxazine ring) | 40 - 50 | Methylene carbon attached to the nitrogen atom in the oxazine ring. |
| -CH₂- (bridgehead) | 30 - 40 | Methylene carbon at the bridgehead position. |
Comparative Data from Analogous Compounds:
To lend credence to these expected values, we can examine published data for similar structures. For instance, in a series of 1H-Benzo[1][4]imidazo[1,2-c][5][6]oxazin-1-one derivatives, the protons on the fused benzo-imidazo ring system appear in the aromatic region, and the methylene protons of the oxazine ring show characteristic shifts.[5] Similarly, studies on imidazo[1,2-a]pyrazine derivatives show distinct signals for the imidazole and pyrazine ring protons, which aids in their definitive assignment.[6]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For our target molecule, the most informative IR absorptions would be:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Aldehyde C=O | 1720 - 1740 | Stretch |
| C=N (imidazole) | 1640 - 1690 | Stretch |
| C-O (ether in oxazine) | 1050 - 1150 | Stretch |
| C-H (sp² on imidazole) | 3000 - 3100 | Stretch |
| C-H (sp³ on oxazine) | 2850 - 3000 | Stretch |
The presence of a strong absorption band around 1730 cm⁻¹ would be a clear indicator of the aldehyde carbonyl group. The C-O stretching of the oxazine ring would also provide confirmatory evidence for the heterocyclic core. Studies on other oxazine derivatives have confirmed the utility of IR spectroscopy in identifying the characteristic N-H and C=C stretching vibrations.[7]
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an essential technique for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition. This provides a direct confirmation of the molecular formula, C₇H₈N₂O₂ in this case, which has a calculated molecular weight of approximately 152.15 g/mol .[1]
Beyond the molecular ion peak, the fragmentation pattern in the mass spectrum can offer valuable structural clues. For 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde, we might expect to see fragmentation corresponding to the loss of the aldehyde group (CHO), or cleavage of the oxazine ring. A study on the mass spectral fragmentation of a related imidazolo[5,1-c]-oxazine showed characteristic fragmentation patterns that helped to elucidate the structure.[4]
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"spectroscopic analysis of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde for structural confirmation"
A Senior Application Scientist's Guide to the Structural Confirmation of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde
A Multi-faceted Spectroscopic Approach for Unambiguous Structural Elucidation
In the realm of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde, a synthesized intermediate with potential applications in antiviral and antiparasitic agent development, a comprehensive analytical strategy is paramount.[1] This guide provides an in-depth, comparative analysis of various spectroscopic techniques, demonstrating how their synergistic application leads to the conclusive structural confirmation of this bicyclic heteroaromatic aldehyde. The target audience for this guide includes researchers, scientists, and professionals in drug development who require a robust understanding of modern analytical methodologies.
The imidazo[2,1-c]oxazine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as antitubercular agents.[2][3] The introduction of a carbaldehyde group at the 2-position creates a key reactive handle for further synthetic modifications, making the precise confirmation of its structure even more critical.[1] This guide will detail the roles of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in this process.
The Analytical Workflow: A Symphony of Spectroscopic Techniques
The structural confirmation of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde is not reliant on a single technique but rather on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective interpretation provides a self-validating system.
Figure 2: A flowchart illustrating the logical progression from experimental data to structural confirmation.
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A Comparative Analysis of Imidazo-Fused Scaffolds in Modern Drug Discovery
A Senior Application Scientist's Guide to Imidazo[1,2-a]pyridines, Imidazo[1,2-b]pyridazines, and Imidazo[2,1-b]oxazoles
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as "privileged scaffolds" is perpetual. These frameworks offer the versatility to bind to a multitude of biological targets, providing a robust starting point for the development of new therapeutics. Among these, nitrogen-containing heterocyclic compounds, particularly fused imidazo scaffolds, have garnered significant attention. This guide provides an in-depth comparative analysis of three prominent imidazo-fused systems: imidazo[1,2-a]pyridines, imidazo[1,2-b]pyridazines, and the closely related imidazo[2,1-b]oxazoles. We will explore their synthetic accessibility, delve into their distinct chemical properties, and critically compare their performance in various therapeutic areas, supported by experimental data.
The Allure of the Imidazo-Fused Core: A Tale of Three Scaffolds
The imidazo[1,2-a]pyridine, imidazo[1,2-b]pyridazine, and imidazo[2,1-b]oxazole cores, while sharing a common imidazole ring, exhibit unique electronic and steric properties conferred by their fused partner. These subtle differences profoundly influence their biological activity, pharmacokinetic profiles, and synthetic tractability.
-
Imidazo[1,2-a]pyridines: This scaffold is arguably the most explored of the three, present in several marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem. Its prevalence stems from its synthetic accessibility and its ability to engage in a wide array of biological interactions. The pyridine ring offers a site for hydrogen bonding and can be readily functionalized to modulate potency and selectivity.
-
Imidazo[1,2-b]pyridazines: Characterized by the fusion of an imidazole ring with a pyridazine moiety, this scaffold has gained prominence with the success of the multi-kinase inhibitor ponatinib. The additional nitrogen atom in the six-membered ring compared to its pyridine counterpart alters the electronic distribution, influencing its binding properties and metabolic stability.
-
Imidazo[2,1-b]oxazoles: This isostere of the imidazo[2,1-b]thiazole scaffold replaces the sulfur atom with oxygen, leading to distinct geometric and electronic features. While less explored than the other two, this scaffold has shown significant promise, particularly in the fields of oncology and infectious diseases, with derivatives exhibiting potent anticancer and antitubercular activities.
Synthetic Strategies: Building the Core Architectures
The synthetic accessibility of a scaffold is a critical determinant of its utility in drug discovery. All three imidazo-fused systems can be constructed through reliable and scalable synthetic routes.
General Synthetic Workflow
A common theme in the synthesis of these scaffolds is the condensation of a heterocyclic amine with an α-halocarbonyl compound. This fundamental reaction, while versatile, has been refined and expanded upon to include a variety of catalytic and reaction conditions to improve yields and substrate scope.
Caption: Generalized synthetic workflow for imidazo-fused scaffolds.
Experimental Protocol: Synthesis of a Representative Imidazo[1,2-a]pyridine Derivative
The following protocol describes a microwave-assisted, catalyst-free synthesis of a substituted imidazo[1,2-a]pyridine, highlighting the efficiency and green chemistry principles that can be applied.
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
α-Bromoketone derivative (1.0 mmol)
-
Isopropanol (IPA) (2 mL)
-
Water (2 mL)
-
Microwave vial (10 mL)
Procedure:
-
To a 10 mL microwave vial, add the 2-aminopyridine derivative (1.0 mmol) and the α-bromoketone derivative (1.0 mmol).
-
Add a mixture of isopropanol (2 mL) and water (2 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 10-15 minutes.
-
After completion of the reaction (monitored by TLC), cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired imidazo[1,2-a]pyridine.
This method offers several advantages, including short reaction times, the use of environmentally friendly solvents, and excellent yields.
Experimental Protocol: Synthesis of a Representative Imidazo[1,2-b]pyridazine Derivative
The synthesis of the imidazo[1,2-b]pyridazine core often begins with a commercially available pyridazine derivative.
Materials:
-
3,6-Dichloropyridazine (1.0 equiv)
-
Aqueous ammonia (excess)
-
Chloroacetaldehyde (50% aqueous solution, 1.5 equiv)
-
Ethanol
Procedure: Step 1: Synthesis of 6-chloropyridazin-3-amine
-
In a sealed vessel, heat a mixture of 3,6-dichloropyridazine and excess aqueous ammonia at 110 °C for 12 hours.
-
Cool the reaction mixture to 0 °C and filter the resulting solid.
-
Wash the solid with water to obtain 6-chloropyridazin-3-amine.
Step 2: Synthesis of 6-chloroimidazo[1,2-b]pyridazine
-
Heat a mixture of 6-chloropyridazin-3-amine and chloroacetaldehyde (50% aqueous solution) at 90 °C for 5 hours.
-
Distill off the water to obtain the crude product.
-
Stir the crude solid in ethanol and filter to afford 6-chloroimidazo[1,2-b]pyridazine.
Comparative Biological Activity: A Therapeutic Arena
The true measure of a scaffold's utility lies in its biological performance. Here, we compare the efficacy of derivatives from each of the three scaffolds in key therapeutic areas.
Anticancer Activity
All three scaffolds have yielded potent anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.
Imidazo[1,2-a]pyridines as Kinase Inhibitors: This scaffold has been extensively explored for its kinase inhibitory activity. Derivatives have been developed as potent inhibitors of PI3K, Akt, and Nek2. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is frequently dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Imidazo[2,1-b]oxazoles as RAF Kinase Inhibitors: Derivatives of the imidazo[2,1-b]oxazole scaffold have emerged as potent inhibitors of RAF kinases, key components of the MAPK/ERK signaling pathway. This pathway is crucial for cell division and survival, and its aberrant activation is a hallmark of many cancers.
Caption: Inhibition of the RAF/MEK/ERK pathway by imidazo[2,1-b]oxazole derivatives.
Comparative Anticancer Activity Data:
| Scaffold | Derivative Example | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | Compound 28e | Nek2 | MGC-803 | 0.038 | |
| Imidazo[1,2-b]pyridazine | Ponatinib | Multi-kinase | K562 | 0.0006 | |
| Imidazo[2,1-b]oxazole | Compound 9a | Not specified | PC3 | 0.023 | |
| Imidazo[2,1-b]oxazole | Compound 9b | Not specified | A549 | 0.019 | |
| Imidazo[2,1-b]oxazole | Compound 11o | V600E-B-RAF | - | 0.034 |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. The imidazo[1,2-b]pyridazine scaffold has shown particular promise in this area.
Imidazo[1,2-b]pyridazines as IKKβ and IL-17 Inhibitors: Derivatives of this scaffold have been developed as potent inhibitors of IKKβ, a key kinase in the NF-κB signaling pathway which is central to the inflammatory response. More recently, imidazo[1,2-b]pyridazines have been identified as inhibitors of IL-17, a pro-inflammatory cytokine implicated in autoimmune diseases like psoriasis and rheumatoid arthritis.
Caption: Inhibition of the IL-17 signaling pathway by imidazo[1,2-b]pyridazine derivatives.
Experimental Evidence of Anti-inflammatory Activity: Substituted imidazo[1,2-b]pyridazine compounds have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory enzymes such as COX-2 and iNOS in primary rat microglial cells. This demonstrates their potential to modulate neuroinflammatory processes.
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has created an urgent need for new antibacterial agents. Both imidazo[1,2-a]pyridines and imidazo[2,1-b]oxazoles have yielded promising lead compounds.
Comparative Antitubercular Activity Data:
| Scaffold | Derivative Example | M. tuberculosis Strain | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridine | Compound 18 | H37Rv | <0.006 | |
| Imidazo[1,2-a]pyridine | Compound 4 | MDR & XDR strains | ≤0.03–0.8 | |
| Imidazo[2,1-b]oxazole | Delamanid (marketed drug) | H37Rv | 0.006-0.012 | Not in search results |
Structure-Activity Relationship (SAR) and Pharmacokinetic Profile: A Comparative Perspective
The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The subtle structural differences between the three scaffolds play a crucial role in defining their SAR and ADME profiles.
-
Imidazo[1,2-a]pyridines: The SAR for this class is well-established for various targets. For instance, in antitubercular derivatives, bulky and lipophilic biaryl ether substitutions at certain positions have been shown to dramatically enhance potency into the nanomolar range. Pharmacokinetic studies have demonstrated that some derivatives exhibit good oral bioavailability and half-life, supporting their potential for in vivo efficacy.
-
Imidazo[1,2-b]pyridazines: The additional nitrogen atom in the pyridazine ring can influence metabolic stability and solubility. In a series of Tyk2 JH2 inhibitors, substitution on the pyridazine ring was found to dramatically improve metabolic stability. The lipophilicity and hydrogen bonding capacity of substituents are key determinants of their pharmacokinetic properties.
-
Imidazo[2,1-b]oxazoles: The oxazole ring, being more polar than a thiazole ring, can impact cell permeability and metabolic fate. The SAR for imidazo[2,1-b]oxazole-based RAF inhibitors indicates that substitutions on the phenyl ring attached to the scaffold significantly modulate anticancer activity.
Comparative Pharmacokinetic Parameters of Representative Derivatives:
| Scaffold | Compound | Animal Model | Route | Bioavailability (%) | t1/2 (h) | Reference |
| Imidazo[1,2-a]pyridine | Compound 18 | Male Mice | PO | 31.1 | 13.2 | |
| Imidazo[1,2-a]pyridine | Compound 28 | Male Rat | PO | - | - | |
| Imidazo[1,2-b]pyridazine | Tyk2 JH2 Inhibitor 6 | Rat | PO | - | - |
Conclusion and Future Directions
The imidazo[1,2-a]pyridine, imidazo[1,2-b]pyridazine, and imidazo[2,1-b]oxazole scaffolds each represent a rich source of chemical diversity for drug discovery.
-
Imidazo[1,2-a]pyridines remain a workhorse in medicinal chemistry, with a proven track record and a wealth of synthetic and biological data to guide future optimization.
-
Imidazo[1,2-b]pyridazines have demonstrated their potential to yield highly potent and selective kinase inhibitors and anti-inflammatory agents, with the extra nitrogen atom offering a valuable handle for fine-tuning physicochemical properties.
-
Imidazo[2,1-b]oxazoles , while the newest of the trio to gain significant traction, are rapidly emerging as a promising scaffold for the development of novel anticancer and anti-infective agents.
The choice of scaffold for a particular drug discovery program will ultimately depend on the specific biological target and the desired therapeutic profile. A thorough understanding of the subtle yet significant differences in their chemical properties, synthetic accessibility, and biological activities, as outlined in this guide, will empower researchers to make more informed decisions in the design and development of the next generation of innovative medicines. Future efforts should focus on direct, head-to-head comparative studies to further elucidate the nuanced advantages of each scaffold for specific therapeutic applications.
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A Comparative Guide to the Biological Activity of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde and Its Positional Isomer
Introduction: The Therapeutic Potential of Fused Imidazole Heterocycles
The fusion of imidazole with other heterocyclic rings has yielded a plethora of compounds with significant therapeutic potential. The unique electronic and structural characteristics of the imidazole ring, including its ability to participate in hydrogen bonding and coordination with biological targets, make it a privileged scaffold in medicinal chemistry.[1] Fused imidazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antiparasitic properties.[1][2][3][4][5] This guide focuses on a specific member of this class, 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde, and provides a comparative analysis of its biological activity versus its positional isomer, the 3-carbaldehyde derivative.
The core structure, 6,8-dihydro-5H-imidazo[2,1-c]oxazine, represents a rigid bicyclic system that can be strategically functionalized to interact with specific biological targets. The introduction of a carbaldehyde group provides a key reactive handle for further synthetic modifications, allowing for the exploration of a diverse chemical space. However, the position of this aldehyde group can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity.
This guide will delve into the known biological activities of the 2-carbaldehyde isomer, present a hypothesis on the potential impact of isomerism on bioactivity, and provide detailed experimental protocols for the comparative evaluation of these compounds.
Comparative Analysis of Isomers: A Focus on Antiviral and Antiparasitic Activities
The primary subject of this guide, 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde, is recognized as a crucial intermediate in the synthesis of novel antiviral and antiparasitic agents.[6] This strongly suggests that the inherent biological activity of this scaffold is directed towards these therapeutic areas. Its positional isomer, 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde, presents an alternative arrangement of the key aldehyde functional group.
| Compound | Structure | Known/Inferred Biological Activity |
| 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde | Intermediate for antiviral and antiparasitic agents.[6] | |
| 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde | Biological activity not yet reported in the literature. |
Structure-Activity Relationship (SAR) Insights and Mechanistic Causality
While direct comparative experimental data is not yet available in the public domain, we can infer potential differences in biological activity based on established medicinal chemistry principles. The position of the aldehyde group can influence:
-
Reactivity and Derivatization: The electronic environment of the aldehyde at the 2-position versus the 3-position will affect its reactivity in subsequent synthetic steps. This is critical for its role as a synthetic intermediate.
-
Target Binding: If the aldehyde itself, or a derivative formed from it, is involved in binding to a biological target (e.g., through hydrogen bonding or covalent interaction), its position on the imidazooxazine core will be critical for optimal orientation within the binding site.
-
Metabolic Stability: The position of the aldehyde could influence the molecule's susceptibility to metabolic enzymes, potentially altering its pharmacokinetic profile.
The antiviral and antiparasitic activity of many heterocyclic compounds is often attributed to their ability to inhibit key viral or parasitic enzymes, such as proteases, polymerases, or metabolic enzymes essential for the pathogen's survival. The imidazo[2,1-c]oxazine scaffold likely serves as the core pharmacophore that positions the functional groups for interaction with the target protein.
Experimental Protocols for Comparative Biological Evaluation
To objectively compare the biological activities of the 2-carbaldehyde and 3-carbaldehyde isomers, a series of standardized in vitro assays should be performed. The following are detailed, self-validating protocols for assessing antiviral and antiparasitic efficacy.
Antiviral Activity Assay: Plaque Reduction Assay for Influenza Virus
This protocol is designed to determine the concentration at which a compound inhibits the formation of viral plaques by 50% (EC₅₀).
Workflow for Antiviral Plaque Reduction Assay
Caption: Workflow for determining antiviral activity using a plaque reduction assay.
Step-by-Step Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to 90-95% confluency.
-
Virus Infection: The cell monolayers are washed and then infected with a known titer of influenza virus (e.g., H1N1) for 1 hour at 37°C.
-
Compound Treatment: After incubation, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compounds (e.g., from 0.1 µM to 100 µM) and low-melting-point agarose.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere to allow for plaque formation.
-
Plaque Visualization: The cells are fixed with a solution of 4% formaldehyde and stained with crystal violet.
-
Data Analysis: The plaques are counted for each compound concentration, and the EC₅₀ value is calculated as the concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Antiparasitic Activity Assay: In Vitro Assay against Trypanosoma cruzi
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of the compounds against the epimastigote stage of Trypanosoma cruzi, the causative agent of Chagas disease.
Workflow for Antiparasitic T. cruzi Assay
Caption: Workflow for assessing antiparasitic activity against T. cruzi.
Step-by-Step Methodology:
-
Parasite Culture: T. cruzi epimastigotes are cultured in a suitable medium (e.g., LIT medium) at 28°C.
-
Assay Setup: The parasites are seeded into 96-well microtiter plates at a density of 1 x 10⁶ parasites/well.
-
Compound Addition: Serial dilutions of the test compounds (typically from 0.1 µM to 100 µM) are added to the wells. A positive control (e.g., benznidazole) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for 72 hours at 28°C.
-
Viability Assessment: Resazurin solution is added to each well, and the plates are incubated for another 4-6 hours. The fluorescence is then measured using a microplate reader (excitation ~530-560 nm, emission ~590 nm). The fluorescence intensity is proportional to the number of viable parasites.
-
Data Analysis: The percentage of growth inhibition is calculated for each concentration relative to the negative control. The IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.
Conclusion and Future Directions
6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde stands as a promising scaffold for the development of novel antiviral and antiparasitic drugs. While its biological activity is primarily inferred from its use as a synthetic intermediate, this provides a strong rationale for its further investigation. A direct comparative study with its 3-carbaldehyde isomer is essential to elucidate the structure-activity relationship and determine which isomer possesses a more favorable biological profile.
The experimental protocols detailed in this guide provide a robust framework for such a comparative evaluation. The results of these studies will be instrumental in guiding future drug design and optimization efforts based on the 6,8-dihydro-5H-imidazo[2,1-c]oxazine scaffold. Further research should also focus on elucidating the specific molecular targets and mechanisms of action of these compounds to facilitate the development of more potent and selective therapeutic agents.
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- 8. Antiprotozoal Nitazoxanide Derivatives: Synthesis, Bioassays and QSAR Study Combined with Docking for Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to In Vitro Assays of Imidazo[2,1-c]oxazine Derivatives
The fused heterocyclic system of imidazo[2,1-c]oxazine represents a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, and neuroprotective agents.[3][4][5] This guide provides a comparative overview of the essential in vitro assays used to characterize and evaluate the therapeutic potential of novel imidazo[2,1-c]oxazine derivatives, grounded in established experimental data and protocols.
I. Evaluating Anticancer Potential: A Multi-faceted Approach
The antiproliferative capacity of imidazo[2,1-c]oxazine derivatives is a primary focus of investigation. A robust in vitro assessment requires a suite of assays to move beyond simple cytotoxicity and elucidate the mechanism of action.
The initial step in assessing anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable colorimetric method for this purpose. It quantifies the metabolic activity of living cells, which serves as a proxy for cell viability.
Experimental Rationale: This assay is chosen for its high-throughput capability and sensitivity. It allows for the rapid screening of numerous derivatives at various concentrations to determine the half-maximal inhibitory concentration (IC50), a key metric for comparing cytotoxic potency.
Table 1: Comparative Cytotoxicity (IC50, µM) of Imidazole Derivatives against Various Human Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HT-29 (Colon) | NUGC-3 (Gastric) |
| Imidazole 20c | Superior to Sorafenib | Superior to Sorafenib | - | - | - |
| Imidazole 22 | - | - | - | - | 0.05[3] |
| Imidazo[1,2-a]pyridine (IP-5) | - | - | - | - | - |
| Imidazo[1,2-a]pyridine (IP-6) | - | - | - | - | - |
| Imidazo[1,2-a]pyridine (IP-7) | - | - | - | - | - |
| Imidazo[2,1-b]thiazole conjugates | Promising | Promising | Promising | Promising | - |
| Cisplatin (Standard) | Variable | Variable | Variable | Variable | Variable |
| Sorafenib (Standard) | Variable | Variable | - | - | - |
| Doxorubicin (Standard) | 4.17[6] | - | - | - | - |
Note: "-" indicates data not available in the provided search results. "Promising" and "Superior" are qualitative descriptions from the sources.[3]
Compounds that exhibit potent cytotoxicity are further investigated to understand how they inhibit cancer cell growth. This involves analyzing their impact on the cell cycle and their ability to induce programmed cell death (apoptosis).
Experimental Rationale: Understanding the mechanism is crucial for drug development. A compound that arrests the cell cycle at a specific phase (e.g., G2/M) or induces apoptosis through a well-defined pathway (e.g., the extrinsic caspase cascade) is a more promising therapeutic candidate.[7]
-
Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining is the gold standard for determining the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest. For instance, some imidazo[1,2-a]pyridine compounds have been shown to cause cell cycle arrest by increasing the levels of p53 and p21.[7]
-
Apoptosis Induction:
-
Western Blotting: This technique is used to detect key apoptotic protein markers. An increase in cleaved PARP and activated caspases (e.g., caspase-7, caspase-8) are hallmark indicators of apoptosis.[7]
-
DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, DAPI staining reveals chromatin condensation and nuclear fragmentation, which are characteristic morphological changes of apoptosis.[7]
-
Many modern anticancer drugs function by inhibiting specific protein kinases that are crucial for cancer cell proliferation and survival. Several imidazole-containing compounds have been identified as potent kinase inhibitors.[3]
Experimental Rationale: Kinase inhibition assays are vital for target identification and validation. Identifying a specific kinase target (e.g., RAF, VEGFR-2) allows for a more rational drug design approach and can predict which cancer types might be most responsive to the drug.[3][6]
II. Combating Drug-Resistant Bacteria: Antimicrobial and Antitubercular Assays
The emergence of multidrug-resistant (MDR) bacteria, particularly Mycobacterium tuberculosis (Mtb), poses a significant global health threat. Imidazo[2,1-b][5][8]oxazine derivatives have shown considerable promise in this arena.[4][9]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is the most fundamental in vitro assay for quantifying the potency of a potential antibiotic.
Experimental Rationale: The MIC provides a quantitative measure of a compound's antibacterial activity, allowing for direct comparison with existing drugs and other derivatives. It is a critical parameter for guiding structure-activity relationship (SAR) studies.
Table 2: Comparative Antitubercular Activity (MIC90, µM) of Imidazo[2,1-b][5][8]oxazine Derivatives against M. tuberculosis
| Compound/Derivative | Mtb H37Rv | Clinical MDR Isolates |
| Carbamate Derivatives (General) | 0.18 - 1.63[4][9] | - |
| Compound 47 | - | < 0.5[4][9] |
| Compound 48 | - | < 0.5[4][9] |
| Compound 49 | - | < 0.5[4][9] |
| Compound 51 | - | < 0.5[4][9] |
| Compound 52 | - | < 0.5[4][9] |
| Compound 53 | - | < 0.5[4][9] |
| Compound 55 | - | < 0.5[4][9] |
| Rifampicin (Standard) | Variable | - |
| Pretomanid (Standard) | Variable | - |
Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of organisms.
M. tuberculosis is an intracellular pathogen that primarily resides within host macrophages. Therefore, an effective anti-TB drug must be able to penetrate macrophages and exert its activity within this intracellular environment.
Experimental Rationale: An in vitro macrophage infection model (e.g., using J774A.1 macrophages) more closely mimics the in vivo situation than a simple broth culture.[9] Demonstrating a reduction in mycobacterial burden within infected macrophages is a critical step in preclinical evaluation. Several imidazo[2,1-b][5][8]oxazine derivatives have shown a 1-log greater reduction in mycobacterial load in infected macrophages compared to rifampicin and pretomanid.[4][9]
Molecular docking studies have suggested that some 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][5][8]oxazine derivatives may interact with the deazaflavin-dependent nitroreductase (Ddn), similar to the drug pretomanid.[4][9] This enzyme is responsible for activating the drug within the mycobacterium.
Caption: A generalized workflow for the in vitro evaluation of imidazo[2,1-c]oxazine derivatives.
V. Conclusion
The in vitro evaluation of imidazo[2,1-c]oxazine derivatives requires a systematic and multi-tiered approach. Initial high-throughput screening for cytotoxicity or antimicrobial activity is essential for identifying potent compounds. Subsequent mechanistic assays, such as those for cell cycle analysis, apoptosis induction, and intracellular activity, are crucial for elucidating the mode of action and selecting promising lead candidates for further development. The data presented herein demonstrates the broad therapeutic potential of the imidazo[2,1-c]oxazine scaffold and underscores the importance of a rigorous in vitro comparison to guide future drug discovery efforts.
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"structure-activity relationship (SAR) studies of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde analogs"
A Comparative Guide to the Structure-Activity Relationship (SAR) of Imidazo[2,1-b]oxazine Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 6,8-dihydro-5H-imidazo[2,1-b][1][2]oxazine scaffold, a cornerstone in the development of modern anti-infective agents. While direct SAR studies on analogs featuring a 2-carbaldehyde substitution are not extensively reported in peer-reviewed literature, a wealth of data exists for the closely related 2-nitro analogs. This family of compounds, which includes the FDA-approved antitubercular drugs Pretomanid (PA-824) and Delamanid, offers critical insights into the chemical features governing biological activity. This guide will objectively compare the performance of key analogs, supported by experimental data, to inform future drug design and development efforts within this important chemical class.
Introduction: The Imidazooxazine Core and Its Significance
The bicyclic nitroimidazoles, particularly the nitroimidazooxazines and nitroimidazooxazoles, represent a pivotal advancement in the fight against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3] Two leading members of this class, Pretomanid and Delamanid, have progressed through clinical trials and are now used in combination therapies.[4][5] Their unique mechanism of action, which involves reductive activation within the mycobacterium, gives them potent bactericidal activity against both replicating and non-replicating (anaerobic) Mtb.[6][7]
The core 6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine ring system is crucial for this activity. Understanding the SAR of this scaffold—how specific structural modifications influence potency, selectivity, and metabolic stability—is paramount for designing the next generation of improved therapeutics.
The Core Scaffold: Foundational Requirements for Antitubercular Activity
SAR studies have established several foundational structural requirements for the potent antitubercular activity of this class.[1][6]
-
The Bicyclic System: The rigid, fused imidazooxazine ring system is essential. Attempts to replace it with simpler, non-bicyclic structures result in a dramatic loss of activity, highlighting the importance of the specific three-dimensional conformation conferred by the fused rings.[1][6]
-
The Nitro Group: The 2-nitro substituent on the imidazole ring is the lynchpin of the mechanism of action for compounds like Pretomanid. This electron-withdrawing group is required for the reductive activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mtb.[3][7] Removal or replacement of the nitro group in this series typically abolishes activity against Mtb.[6]
-
Stereochemistry: The stereocenter at the 6-position of the oxazine ring is critical. For Pretomanid and related analogs, the (S)-enantiomer is the active form, while the (R)-enantiomer is significantly less potent.[1] This stereospecificity underscores a precise interaction with the target or activating enzyme.
-
The Lipophilic Tail: A lipophilic side chain attached to the 6-position is indispensable for whole-cell activity. An analog lacking this side chain (the simple 'alcohol' at C6) shows a complete loss of both aerobic and anaerobic activity, indicating the tail's crucial role in cell penetration, target engagement, or both.[6]
Mechanism of Action: A Reductive Activation Cascade
The nitroimidazooxazines are prodrugs that require bioactivation. This process is central to their efficacy and provides a basis for understanding their SAR.
-
Entry and Reduction: The drug enters the mycobacterial cell. The F420-dependent nitroreductase, Ddn, reduces the 2-nitro group of the imidazole ring.[8]
-
Radical Formation: This reduction generates reactive nitrogen species, including nitric oxide (NO).[8]
-
Dual Action: The generated NO has a dual mechanism of action:
-
Respiratory Poisoning: It inhibits cellular respiration by targeting cytochrome oxidases in the electron transport chain, leading to a rapid drop in ATP synthesis.[5][8]
-
Mycolic Acid Inhibition: The drug's metabolites also inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[9]
-
This activation pathway is depicted below.
Caption: Reductive activation pathway of nitroimidazooxazines in Mtb.
Comparative SAR Analysis of Key Analogs
The primary points of diversification for SAR studies have been the C6 side chain and modifications to the core ring system. Below is a comparison of key analogs, with Pretomanid and Delamanid as benchmarks.
| Compound | Core Scaffold | C6 Side Chain | Key Feature | MIC (μg/mL) vs. Mtb H37Rv |
| Pretomanid (PA-824) | 2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine | 4-(Trifluoromethoxy)benzyloxy | Trifluoromethoxy group enhances metabolic stability. | 0.015 - 0.25[1][8] |
| Delamanid (OPC-67683) | 6-Nitro-2,3-dihydroimidazo[2,1-b]oxazole | 2-Methyl-4-(4-phenoxyphenoxy)butoxy | Longer, more complex and flexible side chain. | 0.006 - 0.024[8] |
| CGI-17341 | 6-Nitro-2,3-dihydroimidazo[2,1-b]oxazole | 2-Ethyl | Simple alkyl side chain. Abandoned due to mutagenicity. | Active, but specific MICs vary.[1] |
| Alcohol Analog (10a) | 4-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine | -OH (hydroxyl) | No lipophilic side chain. | > 100 (Inactive)[6] |
| Methyl Ether (15) | 4-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine | -OCH3 (methoxy) | Minimal lipophilic side chain. | > 100 (Inactive)[6] |
Note: Numbering schemes can differ in the literature. Here, we use the standard numbering for the fused ring system.
Analysis of the C6 Side Chain:
The nature of the lipophilic tail at the C6 position is a primary determinant of potency and pharmacokinetic properties.
-
Pretomanid: Features a relatively rigid benzyloxy linker. The terminal trifluoromethoxy group is crucial for preventing metabolic degradation (e.g., O-dealkylation) and contributes to its favorable pharmacokinetic profile.[1]
-
Delamanid: Possesses a longer, more flexible ether-linked side chain with a terminal phenoxyphenoxy group. This modification results in exceptional potency, with Delamanid generally exhibiting lower Minimum Inhibitory Concentration (MIC) values than Pretomanid.[5][8] However, this increased complexity can also introduce different metabolic liabilities.
-
General Trends: Studies have shown that extending the linker between the C6 position and the terminal hydrophobic group can significantly improve potency.[2][3] The optimal linker often involves an ether or amine functionality. Replacement of the benzylic oxygen at the 6-position with a nitrogen atom has been shown to slightly improve potency and solubility, facilitating further SAR exploration.[2]
Analysis of the Core Heterocycle:
-
Oxazine vs. Oxazole: Pretomanid is an imidazooxazine, while Delamanid is an imidazooxazole. Both scaffolds are highly effective, indicating that either a five- or six-membered second ring can be accommodated, provided the overall geometry for interaction with the Ddn enzyme is maintained.
-
Replacement of Ring Heteroatoms: The oxygen atom at position 2 of the imidazole ring (part of the oxazine ring in PA-824) is essential for aerobic activity.[6][7] However, replacing this oxygen with nitrogen or sulfur can yield equipotent analogs, suggesting that an electron-donating atom at this position is the key requirement.[3] In contrast, replacing it with a carbon atom leads to a significant drop in activity.[3]
Experimental Protocols
To evaluate and compare new analogs, standardized assays are critical. The following are representative protocols for determining antitubercular activity.
Protocol 1: In Vitro Antitubercular Activity (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Perform a 2-fold serial dilution in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in broth to prepare the final inoculum.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well of the microplate containing the serially diluted compounds. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Viability Assessment: Add 30 µL of a resazurin solution to each well and re-incubate for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue (oxidized) to pink (reduced), indicating inhibition of bacterial growth.
Protocol 2: Ddn Enzyme Inhibition Assay
This assay can be used to determine if a new analog is a substrate for the activating enzyme Ddn.
-
Reaction Mixture: Prepare a reaction mixture containing purified Ddn enzyme, the deazaflavin cofactor F420, and a suitable buffer (e.g., Tris-HCl).
-
Substrate Addition: Add the test compound (the potential Ddn substrate) to the reaction mixture.
-
Initiation: Start the reaction by adding a reducing agent for F420, such as glucose-6-phosphate and its dehydrogenase.
-
Monitoring: Monitor the oxidation of the reduced F420 cofactor spectrophotometrically over time. A decrease in absorbance at 420 nm indicates that the cofactor is being consumed to reduce the test compound.
-
Analysis: The rate of F420 oxidation is proportional to the compound's efficiency as a Ddn substrate. Compounds that are good substrates will show a rapid decrease in absorbance.
Conclusion and Future Perspectives
The structure-activity relationships of the imidazo[2,1-b]oxazine class are well-defined, providing a clear roadmap for designing new antitubercular agents. The key takeaways are the necessity of the bicyclic core, a C6-lipophilic tail, specific stereochemistry, and a reducible group at the 2-position (traditionally a nitro group) for prodrug activation.
While Delamanid shows superior in vitro potency, Pretomanid possesses a simpler structure with favorable metabolic stability.[5][8] The development of future analogs should focus on:
-
Optimizing the C6 Side Chain: Balancing increased potency with improved solubility and reduced metabolic liabilities.
-
Exploring 2-Position Analogs: While the 2-nitro group is highly effective, its potential for generating reactive species warrants exploration of alternative activating groups. The user's interest in a "2-carbaldehyde" is chemically intriguing. An aldehyde could potentially act as a warhead or be reduced in vivo, though its efficiency as a substrate for Ddn compared to a nitro group would need to be established. Such an analog could potentially circumvent resistance mechanisms tied to nitroreductase activity or offer a different safety profile.
-
Improving Safety Profiles: Reducing the potential for off-target effects and mutagenicity observed in early-generation compounds remains a priority.
By leveraging the extensive SAR data from the 2-nitro series, researchers can rationally design novel 6,8-dihydro-5H-imidazo[2,1-c]oxazine analogs with potentially superior therapeutic profiles.
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A Comparative Guide to the Antimicrobial Potential of Imidazo-Fused Heterocycles: Evaluating the Promise of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde Derivatives
Introduction: The Quest for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Fused heterocyclic systems, particularly those incorporating the imidazole ring, represent a promising avenue of research due to their diverse pharmacological activities. The imidazo[2,1-c]oxazine core, a rigid bicyclic structure, offers a unique three-dimensional arrangement of heteroatoms, making it an attractive scaffold for designing new therapeutic agents. This guide provides a comparative analysis of the antimicrobial spectrum of derivatives based on the 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde scaffold. In the absence of direct published data on this specific series, this guide will draw objective comparisons from closely related imidazo-fused heterocyclic systems, providing a scientifically grounded perspective on its potential antimicrobial profile. We will delve into the known activities of structural analogs, discuss structure-activity relationships, and provide detailed experimental protocols for antimicrobial evaluation.
Comparative Analysis of Antimicrobial Spectra
The antimicrobial potential of the target scaffold can be inferred by examining its structural relatives. This section compares the reported antimicrobial activities of key imidazo-fused heterocyclic systems.
Imidazo[2,1-b][1][2]oxazine Derivatives: A Narrow but Potent Spectrum
A closely related isomer, the imidazo[2,1-b][1][2]oxazine scaffold, has been the subject of significant investigation, primarily in the context of anti-tuberculosis drug discovery.
-
Primary Activity: Derivatives of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains.[3][4] Some carbamate derivatives have shown remarkable efficacy, with Minimum Inhibitory Concentration (MIC₉₀) values below 0.5 μM against a panel of clinical Mtb isolates.[3][4]
-
Broad-Spectrum Activity: Notably, these derivatives have generally not shown substantial activity against a broader range of other bacteria or fungi.[3][4] This suggests a highly specific mechanism of action, likely related to the unique physiology of Mycobacterium.
The potent but narrow spectrum of this isomeric scaffold suggests that modifications to the imidazo-oxazine core are critical for achieving broader antimicrobial activity.
Imidazo[2,1-c][1][5][6]triazine Derivatives: A Broader Horizon
Introducing a triazine ring fused to the imidazole core appears to broaden the antimicrobial spectrum.
-
Antibacterial and Antifungal Properties: Several studies have reported that derivatives of imidazo[2,1-c][1][5][6]triazine possess both antibacterial and antifungal properties.[7][8] Some compounds have shown high antibacterial and antifungal activities against various reference strains, with low MIC values.[7]
-
Structure-Activity Relationship (SAR): The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the fused ring system. For example, the presence of electron-withdrawing groups can enhance antifungal activity.[9]
The data on imidazo[2,1-c][1][5][6]triazines indicates that the fusion partner to the imidazole ring plays a crucial role in defining the breadth of the antimicrobial spectrum.
Imidazo[1,2-a]pyridine Derivatives: A Versatile Antibacterial Scaffold
The imidazo[1,2-a]pyridine scaffold is a well-explored class of heterocycles with a wide range of biological activities, including significant antibacterial properties.
-
Gram-Positive and Gram-Negative Activity: Chalcone derivatives of imidazo[1,2-a]pyridines have been evaluated for their activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.[1] Many derivatives of this class have shown good to excellent activity against both Gram-positive and Gram-negative bacteria.[1][5][10][11]
-
SAR Insights: The antibacterial potency can be modulated by substitutions on the scaffold. For instance, hybridization of the imidazo[1,2-a]pyridine core with a thiazole ring has been shown to enhance antibacterial activity.[10]
The broad antibacterial spectrum of imidazo[1,2-a]pyridines highlights the potential of the imidazole moiety as a core component of effective antibacterial agents.
Quantitative Comparison of Antimicrobial Activity
For a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative derivatives from the discussed scaffolds. It is important to note that direct comparison is challenging due to variations in tested strains and methodologies across different studies.
| Scaffold | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| Imidazo[2,1-b][1][2]oxazine | Carbamate derivatives | Mycobacterium tuberculosis H37Rv | 0.18–1.63 (µM) | [3][4] |
| Imidazo[2,1-c][1][5][6]triazine | 6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c][1][5][6] triazin-7(2H)-one | Various bacteria and fungi | Not specified, but noted as potent | [7] |
| Imidazo[1,2-a]pyridine | N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide (9a) | Bacillus subtilis | High activity (zone of inhibition) | [5] |
| Imidazole-dienone hybrid | Compound 31 | Candida albicans (Fluconazole-resistant) | 8 | [12] |
| Imidazole-dienone hybrid | Compound 42 | Staphylococcus aureus | 4 | [12] |
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of antimicrobial activity data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests.[2][13]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][13]
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Test compounds and standard control antibiotics.
-
Spectrophotometer or plate reader.
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing the Path Forward: Synthesis and Evaluation Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel heterocyclic compounds.
Caption: A generalized workflow for the discovery of new antimicrobial agents.
The Core Structure and Its Potential
The chemical structure of the target scaffold, 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde, is presented below.
Caption: The core chemical structure of interest.
Conclusion and Future Directions
While direct experimental data on the antimicrobial spectrum of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde derivatives is not yet available in the public domain, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a novel antimicrobial scaffold. The potent, albeit narrow-spectrum, activity of imidazo[2,1-b][1][2]oxazines against M. tuberculosis and the broader antibacterial and antifungal profiles of other imidazo-fused heterocycles like imidazo[2,1-c][1][5][6]triazines and imidazo[1,2-a]pyridines suggest that the 6,8-Dihydro-5H-imidazo[2,1-c]oxazine core has significant potential.
The presence of the carbaldehyde group at the 2-position offers a reactive handle for further derivatization, allowing for the systematic exploration of structure-activity relationships. Future research should focus on the synthesis of a library of derivatives with diverse substitutions on both the imidazole and oxazine rings. Subsequent screening against a broad panel of pathogenic bacteria and fungi, following standardized protocols such as those provided by CLSI, will be essential to elucidate the true antimicrobial spectrum and potential of this promising heterocyclic system.
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A Comparative Guide to the Cross-Reactivity Profile of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde
Introduction: The Imperative of Selectivity in Drug Discovery
The compound 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde is a key intermediate in the synthesis of novel antiviral and antiparasitic agents.[1] Its fused heterocyclic scaffold represents a privileged structure in medicinal chemistry, offering a three-dimensional framework conducive to potent and specific interactions with biological targets. However, the very features that confer therapeutic potential can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity. These off-target effects are a major cause of adverse drug reactions and attrition in the drug development pipeline.
This guide provides a comprehensive framework for evaluating the cross-reactivity of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde. We will delineate a logical, tiered approach to screening, present detailed experimental protocols for key assays, and offer a template for comparative data analysis. The insights herein are designed to empower researchers, scientists, and drug development professionals to build a robust selectivity profile for this and structurally related compounds.
Strategic Approach to Cross-Reactivity Profiling
A systematic evaluation of off-target interactions is paramount. Our recommended workflow, depicted below, begins with broad, high-throughput screening against common off-target families and progresses to more focused, functional assays for any identified hits. This tiered approach ensures a comprehensive yet resource-efficient assessment.
Caption: Tiered workflow for cross-reactivity profiling.
Comparative Analysis: Hypothetical Cross-Reactivity Data
To illustrate the desired output of a cross-reactivity study, the following tables present hypothetical data for 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde against a panel of common off-targets. For comparative purposes, we include data for two fictional, structurally related compounds: a more selective analogue (Compound A) and a less selective analogue (Compound B).
Table 1: Kinase Selectivity Profile (% Inhibition at 10 µM)
| Kinase Target | 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde | Compound A (Selective Analogue) | Compound B (Non-Selective Analogue) |
| Primary Target | >95% | >95% | >95% |
| PKA | <10% | <5% | 45% |
| PKCα | 15% | <5% | 60% |
| CDK2 | 25% | 10% | 75% |
| VEGFR2 | 5% | <5% | 30% |
| EGFR | <5% | <5% | 25% |
Table 2: GPCR, Ion Channel, and CYP450 Activity (IC50 Values in µM)
| Target | 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde | Compound A (Selective Analogue) | Compound B (Non-Selective Analogue) |
| Dopamine D2 Receptor | >50 | >50 | 15 |
| Serotonin 5-HT2A Receptor | >50 | >50 | 10 |
| hERG (K+ Channel) | >30 | >50 | 5 |
| CYP3A4 | 25 | >50 | 2.5 |
| CYP2D6 | >50 | >50 | 8 |
Data are illustrative and intended to serve as a template for reporting.
Experimental Protocols
The trustworthiness of cross-reactivity data hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for key assays.
Protocol 1: TR-FRET Competitive Binding Assay for Kinase Profiling
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive method for quantifying molecular interactions in a homogenous format.[2][3]
Principle: A terbium-labeled antibody binds to a GST-tagged kinase. A fluorescently labeled tracer ligand binds to the kinase's active site, bringing it in proximity to the terbium donor, resulting in a high FRET signal. Unlabeled test compounds compete with the tracer, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of GST-tagged kinase and terbium-labeled anti-GST antibody in kinase buffer.
-
Prepare a 4X solution of the fluorescent tracer in kinase buffer.
-
Serially dilute the test compound in DMSO, followed by a further dilution in kinase buffer to create a 4X final concentration.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 4X test compound solution to the assay wells.
-
Add 10 µL of the 2X kinase/antibody mixture to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the 4X fluorescent tracer to initiate the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (tracer).[4]
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the log of the test compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular environment.[5][6]
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. By heating cells treated with a compound and quantifying the amount of soluble target protein remaining, one can infer target engagement.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound at various concentrations (and a vehicle control) for 1-2 hours under normal culture conditions.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.
-
-
Protein Quantification:
-
Transfer the supernatant to a new plate.
-
Quantify the amount of the target protein in the soluble fraction using a suitable method such as Western blot or an antibody-based proximity assay like AlphaLISA®.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target stabilization and engagement.
-
Protocol 3: hERG Inhibition Assay (Automated Patch Clamp)
Assessing activity against the hERG potassium channel is a critical safety screen to de-risk for potential cardiotoxicity.[3][6][7]
Principle: Automated patch-clamp electrophysiology directly measures the flow of ions through the hERG channel in cells stably expressing the channel. Inhibition of this current by a test compound is quantified.
Step-by-Step Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., CHO or HEK293).
-
Plate the cells in the specialized microfluidic plates of the automated patch-clamp system.
-
-
Compound Application:
-
Prepare serial dilutions of the test compound in an appropriate extracellular buffer.
-
The instrument will automatically apply the compound solutions to the cells.
-
-
Electrophysiological Recording:
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to open the channels, followed by a repolarization step to measure the characteristic "tail current."[8]
-
Record the current before and after the application of the test compound.
-
-
Data Analysis:
-
Measure the peak tail current amplitude in the presence of different compound concentrations.
-
Calculate the percentage of current inhibition relative to the vehicle control.
-
Plot the percentage inhibition against the log of the compound concentration to determine the IC50 value.
-
Potential Off-Target Signaling Pathways
Understanding the potential downstream consequences of cross-reactivity is crucial. The diagram below illustrates how off-target binding to a kinase or a GPCR could inadvertently modulate key cellular signaling pathways.
Caption: Potential downstream effects of off-target interactions.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the comprehensive evaluation of the cross-reactivity profile of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde. By employing a combination of broad panel screening and detailed mechanistic assays, researchers can build a high-confidence selectivity profile, enabling informed decisions in the progression of this and related scaffolds. The provided protocols and data presentation templates serve as a foundation for these critical studies. A thorough understanding of a compound's selectivity is not merely a regulatory hurdle but a fundamental component of developing safer and more effective medicines.
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National Center for Biotechnology Information. (n.d.). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. [Link]
-
National Center for Biotechnology Information. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. [Link]
-
National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-2-carbaldehyde
A Comprehensive Guide to the Safe Disposal of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical intermediates like 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde are pivotal in advancing therapeutic frontiers. This compound, a key building block in the creation of antiviral and antiparasitic agents, demands meticulous handling and disposal to ensure laboratory safety and environmental stewardship.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this heterocyclic aldehyde, grounded in established safety principles and regulatory guidelines.
Hazard Assessment: A Proactive Approach to Safety
The molecule possesses an aldehyde functional group and a bicyclic imidazooxazine core. Aldehydes, as a class, can be irritants to the skin, eyes, and respiratory tract.[3][4][5] Some heterocyclic compounds may also exhibit toxicological properties.[6][7] Consequently, it is prudent to handle this compound as a hazardous substance until specific toxicological data becomes available.
Inferred Hazard Profile:
| Hazard Category | Potential Risk | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Based on general hazards of aldehydes and complex heterocyclic molecules.[8] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of aldehydes.[3][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | A common characteristic of aldehydes.[3][9] |
| Respiratory Irritation | May cause respiratory irritation. | A common characteristic of aldehydes.[3] |
Given these potential hazards, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde, a comprehensive suite of personal protective equipment is mandatory to minimize exposure.
Recommended PPE:
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and dust. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To prevent inhalation of dust or vapors.[10] |
Spill Management: Preparedness is Key
Accidental spills should be managed promptly and safely.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as listed above.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep to avoid generating dust.
-
Collect Waste: Place the absorbed material or swept solid into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Procedures: A Systematic Approach
The disposal of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde must adhere to federal, state, and local regulations.[2][11][12] Never dispose of this chemical down the drain or in the regular trash.[13][14][15]
Waste Segregation and Collection:
The following workflow outlines the decision-making process for proper waste handling.
Caption: Waste Disposal Workflow for 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde.
Step-by-Step Disposal Protocol:
-
Waste Identification: All materials contaminated with 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde, including the pure compound, reaction mixtures, and used containers, must be classified as hazardous waste.
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for waste collection. The container must have a secure lid.
-
Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde," and a list of the potential hazards (e.g., "Irritant," "Harmful").[16]
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[17] The container must be kept closed except when adding waste.[14]
-
Segregation: Do not mix this waste with other incompatible waste streams. Store it away from acids, bases, and oxidizing agents to prevent any unintended reactions.[17]
-
Final Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[18][19] They will ensure that the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations, building a foundation of trust in your laboratory's safety culture.
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ResearchGate. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. [Link]
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MDPI. Aldehydes: What We Should Know About Them. [Link]
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Carl ROTH. Safety Data Sheet: Acetaldehyde. [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
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University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. [Link]
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MDPI. Synthetic Approach to Diversified Imidazo[2,1-b][1][20]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. [Link]
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Università degli Studi di Urbino Carlo Bo. Tailored Aza‐Michael Addition as Key Step in the Synthesis of 1H‐imidazo[5,1‐c][1][2]oxazine Scaffolds. [Link]
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-
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ChemBK. 5,6-Dihydro-8H-imidazo[2,1-c][1][2]oxazine-2-carboxaldehyde. [https://www.chembk.com/en/chem/5,6-Dihydro-8H-imidazo[2,1-c][1][2]oxazine-2-carboxaldehyde]([Link]1][2]oxazine-2-carboxaldehyde)
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Personal protective equipment for handling 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
A Comprehensive Safety and Handling Guide for 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde
This guide provides essential safety and handling protocols for 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde, a heterocyclic aldehyde utilized as a key intermediate in the synthesis of antiviral and antiparasitic agents.[3] Given the absence of specific toxicological data for this compound, this document establishes a robust safety framework by evaluating the potential hazards associated with its core chemical structures: a heterocyclic imidazooxazine ring and a reactive aldehyde functional group. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound with the utmost care, ensuring personal safety and experimental integrity.
Hazard Assessment: A Precautionary Approach
A thorough understanding of potential risks is the foundation of safe laboratory practice. Lacking a specific Safety Data Sheet (SDS), we must infer the hazard profile of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde from its constituent parts.
1.1. The Heterocyclic Amine Core:
The imidazooxazine scaffold belongs to the broad class of heterocyclic amines. Certain heterocyclic amines are known to be mutagenic and carcinogenic, often formed under high-temperature conditions.[1][2] While the specific toxicological properties of this compound are uncharacterized, it is prudent to handle it as a potentially mutagenic substance. The National Toxicology Program has classified several heterocyclic amines as reasonably anticipated to be human carcinogens.[4]
1.2. The Aldehyde Functional Group:
Aldehydes are a class of reactive organic compounds known for their potential to cause irritation to the skin, eyes, and respiratory tract.[5] Inhalation of aldehyde vapors can lead to airway constriction.[5] Due to their electrophilic nature, aldehydes can react with cellular proteins and DNA, which underscores the need to minimize direct exposure.[5]
Inferred Hazard Profile Summary:
| Hazard Category | Potential Effects | Primary Routes of Exposure |
| Acute Toxicity | Skin, eye, and respiratory irritation. | Inhalation, Dermal Contact, Eye Contact |
| Chronic Toxicity | Potential mutagenicity and carcinogenicity (based on heterocyclic amine structure). | Inhalation, Dermal Contact |
| Reactivity | Aldehyde group is reactive and may participate in hazardous reactions with incompatible materials.[6] | N/A |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical for mitigating the risks associated with handling 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde. The following recommendations are based on a risk assessment that considers the potential for splashes, aerosolization, and direct contact.
2.1. Primary Engineering Control: The Chemical Fume Hood
All manipulations of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde, including weighing, dissolution, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
2.2. Recommended PPE Ensemble:
| Body Area | Required PPE | Rationale and Specifications |
| Eyes and Face | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect against splashes. A face shield should be worn over the goggles during procedures with a higher risk of splashing or vigorous reaction. |
| Body | Flame-Resistant Laboratory Coat | A lab coat provides a removable barrier to protect skin and clothing from contamination. Flame-resistant material is recommended as a general laboratory precaution. |
| Hands | Double Gloving: Butyl or Nitrile Gloves | Aldehydes can permeate some glove materials. Butyl rubber and nitrile are recommended for their resistance to aldehydes.[5][7][8][9] Double gloving provides an additional layer of protection in case of a breach in the outer glove. |
| Respiratory | Air-Purifying Respirator (if not in a fume hood) | In the rare event that work cannot be conducted in a fume hood, a NIOSH-certified air-purifying respirator with organic vapor cartridges is mandatory.[5] |
2.3. Step-by-Step PPE Protocol:
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Inner Gloves: Select a pair of nitrile gloves and ensure a snug fit.
-
Outer Gloves: Choose butyl or a second pair of nitrile gloves. Extend the cuff of the outer glove over the cuff of the lab coat sleeve.
-
Goggles: Position securely over the eyes.
-
Face Shield: Place over the goggles, especially when handling larger quantities or performing splash-prone procedures.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both gloves in the appropriate chemical waste container.
-
Face Shield and Goggles: Remove by handling the headband, avoiding contact with the front surfaces.
-
Lab Coat: Unfasten and remove by rolling it down the arms, turning the sleeves inside out. Hang in a designated area or dispose of if contaminated.
-
Inner Gloves: Remove using the same technique as for the outer gloves and dispose of them.
-
Hand Washing: Wash hands thoroughly with soap and water.
Operational and Disposal Plans: Ensuring a Safe Workflow
3.1. Handling and Storage:
-
Store 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases to prevent hazardous reactions.[10][11]
-
Avoid physical damage to the container.
3.2. Spill Management:
-
Minor Spill (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing the full PPE ensemble, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed container for chemical waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert safety personnel.
-
Restrict access to the area.
-
Follow institutional emergency procedures.
-
3.3. Waste Disposal:
Aldehyde waste should be treated as hazardous.
-
Collect all waste containing 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Some commercial products are available to neutralize aldehyde waste, rendering it non-hazardous.[12][13] Follow the manufacturer's instructions for use.
-
Consult your institution's environmental health and safety office for specific guidelines on aldehyde waste disposal. Do not dispose of this chemical down the drain.
Experimental Workflow Visualization
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde.
Caption: PPE Selection Workflow for Handling the Target Compound.
Conclusion: A Culture of Safety
The responsible handling of novel chemical entities like 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde is paramount in a research environment. By adhering to the principles of hazard inference, employing robust engineering controls, consistently utilizing the recommended personal protective equipment, and following established operational and disposal protocols, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational document to be integrated with your institution's specific safety policies and procedures.
References
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PureWay. Aldehyde Disposal. [Link]
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Homework.Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?[Link]
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PubMed. Health risks of heterocyclic amines. [Link]
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Air-Scent International. Aldex® - Aldehyde Disposal Made Easy. [Link]
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Vandeputte. How to choose chemical resistant gloves in 4 steps. [Link]
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Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]
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University of Wollongong Australia. OSHA Glove Selection Chart. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
